molecular formula C6H4Cl2N2O2 B1369579 Methyl 4,6-dichloropyridazine-3-carboxylate CAS No. 372118-01-9

Methyl 4,6-dichloropyridazine-3-carboxylate

Cat. No.: B1369579
CAS No.: 372118-01-9
M. Wt: 207.01 g/mol
InChI Key: MZEVRGMQXLNKEZ-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloropyridazine-3-carboxylate is a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key synthetic intermediate for the preparation of more complex, biologically active pyridazine derivatives. The presence of two reactive chlorine atoms on the pyridazine ring allows for sequential and selective substitution reactions, enabling researchers to construct diverse compound libraries.The compound serves as a crucial precursor in the synthesis of potential therapeutic agents. For instance, it is employed in the development of pyridazine-based compounds investigated as inhibitors of the enzyme Spleen Tyrosine Kinase (Syk) , a target for treating autoimmune disorders, inflammatory conditions, and hematological cancers . Furthermore, this intermediate features in research exploring pyridazine derivatives with Melanin-Concentrating Hormone (MCH) receptor antagonistic activity , which are studied for potential use in metabolic diseases . By providing a multi-functional scaffold, this compound facilitates the exploration of structure-activity relationships and accelerates the discovery of new lead compounds in various drug development programs.

Properties

IUPAC Name

methyl 4,6-dichloropyridazine-3-carboxylate
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InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-3(7)2-4(8)9-10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEVRGMQXLNKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30591259
Record name Methyl 4,6-dichloropyridazine-3-carboxylate
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

372118-01-9
Record name 3-Pyridazinecarboxylic acid, 4,6-dichloro-, methyl ester
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Record name Methyl 4,6-dichloropyridazine-3-carboxylate
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Record name methyl 4,6-dichloropyridazine-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridazines in Drug Discovery

Pyridazine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Their unique electronic properties and ability to form multiple hydrogen bonds make them privileged structures in the design of novel therapeutic agents. Among these, methyl 4,6-dichloropyridazine-3-carboxylate is a key building block, utilized in the synthesis of innovative drug candidates.[1] Its precise molecular structure is paramount to understanding its reactivity and to the rational design of its derivatives. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate and confirm the structure of this vital heterocyclic compound.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of procedures to offer a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Analytical Blueprint: A Multi-technique Approach to Unveiling Molecular Architecture

The definitive elucidation of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, integrating data from multiple spectroscopic and spectrometric methods, is essential for an unambiguous assignment.[2][3] For this compound, our strategy relies on the convergence of evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ftir FT-IR Spectroscopy purification->ftir nmr_data Chemical Shifts, Coupling Constants, Connectivity nmr->nmr_data ms_data Molecular Weight, Isotopic Pattern, Fragmentation ms->ms_data ftir_data Functional Group Identification ftir->ftir_data final_structure Elucidated Structure: This compound nmr_data->final_structure ms_data->final_structure ftir_data->final_structure

Figure 1: A schematic overview of the integrated workflow for the structure elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For this compound, we will employ ¹H NMR to identify the proton environments and their couplings, and ¹³C NMR to map the carbon skeleton.

Predicted ¹H NMR Spectrum

The structure of this compound (C₆H₄Cl₂N₂O₂) presents two distinct proton environments: the methyl protons of the ester group and the lone aromatic proton on the pyridazine ring.

  • Aromatic Proton (H-5): This proton is attached to a carbon (C-5) situated between two chlorine-bearing carbons. The electron-withdrawing nature of the chlorine atoms and the pyridazine ring itself will deshield this proton, shifting its resonance significantly downfield. We predict this signal to appear as a singlet in the range of δ 7.5-8.0 ppm . The absence of adjacent protons results in a singlet multiplicity.

  • Methyl Protons (-OCH₃): The protons of the methyl ester group are in a more shielded environment. Their chemical shift is influenced by the adjacent carbonyl group and the aromatic ring. A singlet is expected in the region of δ 3.9-4.2 ppm , integrating to three protons.

Predicted ¹³C NMR Spectrum

The molecule contains six unique carbon atoms, each expected to produce a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~165C=O (ester)Typical chemical shift for an ester carbonyl carbon.
~150-155C-3 & C-6Aromatic carbons bonded to nitrogen and chlorine, expected to be significantly deshielded.
~135-140C-4Aromatic carbon bonded to chlorine.
~130C-5Aromatic carbon bonded to hydrogen.
~53-OCH₃Typical chemical shift for a methyl ester carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[4]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.[6]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a spectral width appropriate for aromatic and aliphatic protons (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Set a spectral width appropriate for the expected chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[7] For a compound containing chlorine, the isotopic pattern is a key diagnostic feature.

Expected Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular formula is C₆H₄Cl₂N₂O₂.[8] The monoisotopic mass is approximately 205.96 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see three peaks for the molecular ion:

    • M⁺ (m/z ≈ 206): Corresponding to the molecule containing two ³⁵Cl atoms. This will be the most abundant peak in the cluster.

    • [M+2]⁺ (m/z ≈ 208): Corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺ (m/z ≈ 210): Corresponding to the molecule containing two ³⁷Cl atoms. The relative intensities of these peaks will be approximately 9:6:1.

  • Key Fragmentation Patterns: Electron impact (EI) ionization is expected to induce fragmentation.[9] Plausible fragmentation pathways include:

    • Loss of ·OCH₃ (m/z ≈ 175): Cleavage of the methyl group from the ester.

    • Loss of ·COOCH₃ (m/z ≈ 147): Loss of the entire methoxycarbonyl group.

    • Loss of Cl· (m/z ≈ 171): Loss of a chlorine atom.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

  • GC-MS System:

    • Gas Chromatograph (GC): Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5 or equivalent).

    • Injector: Operate in split or splitless mode, with a typical injector temperature of 250 °C.

    • Oven Program: A temperature ramp is employed to ensure good separation and peak shape (e.g., hold at 100 °C for 1 min, then ramp to 280 °C at 10 °C/min).[11]

    • Mass Spectrometer (MS): An electron ionization (EI) source is standard for generating fragment ions. The mass analyzer (e.g., a quadrupole) will scan a mass range of m/z 50-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion cluster and major fragment ions.

    • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Predicted FT-IR Spectrum

Based on the structure of this compound, we anticipate the following key absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic C-H
~2950C-H stretchMethyl C-H
~1730C=O stretchEster carbonyl
~1600-1450C=C and C=N stretchesPyridazine ring
~1250C-O stretchEster C-O
~850C-Cl stretchAryl chloride

The presence of a strong absorption band around 1730 cm⁻¹ is particularly diagnostic for the ester carbonyl group.[13] The aromatic C=C and C=N stretching vibrations will confirm the presence of the pyridazine ring.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common.

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the instrument and acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Interpretation:

    • Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

Data Synthesis and Structure Confirmation

The convergence of data from these three powerful analytical techniques provides an unambiguous confirmation of the structure of this compound.

data_synthesis Structure This compound NMR NMR Data Structure->NMR MS MS Data Structure->MS FTIR FT-IR Data Structure->FTIR NMR_H1 ¹H: Singlet ~7.7 ppm (1H) Singlet ~4.0 ppm (3H) NMR->NMR_H1 NMR_C13 ¹³C: 6 distinct signals (ester, aromatic, methyl) NMR->NMR_C13 MS_MW MW ≈ 206 g/mol (M⁺, [M+2]⁺, [M+4]⁺) MS->MS_MW MS_Frag Fragments: -OCH₃, -COOCH₃, -Cl MS->MS_Frag FTIR_Func Key Bands: ~1730 cm⁻¹ (C=O) ~1600-1450 cm⁻¹ (Aromatic) ~850 cm⁻¹ (C-Cl) FTIR->FTIR_Func

Figure 2: The logical relationship between the proposed structure and the expected data from NMR, MS, and FT-IR analyses.

  • NMR spectroscopy confirms the presence and ratio of the aromatic and methyl protons and maps the six unique carbon environments.

  • Mass spectrometry establishes the correct molecular weight and the presence of two chlorine atoms through the characteristic isotopic pattern. Fragmentation analysis further supports the proposed structure.

  • FT-IR spectroscopy provides definitive evidence for the key functional groups, particularly the ester carbonyl and the aromatic pyridazine ring.

This comprehensive and self-validating analytical workflow ensures the highest degree of confidence in the structural assignment of this compound, a critical step in its application in pharmaceutical research and development.

References

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for Methyl 4,6-dichloropyridazine-3-carboxylate, a key intermediate in contemporary pharmaceutical research and development.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings of the chemical transformations. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the necessary knowledge for successful and reproducible synthesis.

Introduction: The Significance of this compound

The pyridazine moiety is a recurring structural motif in a multitude of biologically active compounds, spanning applications from agrochemicals to pharmaceuticals.[2][3] Within this chemical class, this compound serves as a critical building block. Its di-chloro substitution pattern provides two reactive sites for subsequent nucleophilic substitution reactions, allowing for the strategic introduction of diverse functionalities. The ester group at the 3-position offers a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.[4] This trifunctional nature makes it a versatile precursor for the synthesis of complex heterocyclic systems, including those with therapeutic potential. For instance, it is a known intermediate in the synthesis of Deucravacitinib, a novel drug in clinical development.[1]

The Core Synthetic Pathway: A Three-Step Approach

The most common and efficient synthesis of this compound commences from dimethyl 1,3-acetonedicarboxylate and proceeds through a diazo intermediate, followed by cyclization and a final chlorination step.[5] This pathway is favored for its accessibility of starting materials and robust reaction conditions.

Synthesis_Workflow cluster_0 Step 1: Diazo Transfer cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A Dimethyl 1,3-acetonedicarboxylate B Dimethyl 2-diazo-3-oxoglutarate A->B  Tos-N3, Et3N   C Methyl 4,6-dihydroxypyridazine-3-carboxylate B->C  Hydrazine Hydrate   D This compound C->D  POCl3  

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights and Experimental Protocols

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This section dissects each step of the synthesis, providing both the theoretical framework and a practical, field-tested protocol.

Step 1: Synthesis of Dimethyl 2-diazo-3-oxoglutarate
  • Mechanistic Overview: This transformation is a classic example of a diazo transfer reaction. The active methylene group of dimethyl 1,3-acetonedicarboxylate is sufficiently acidic to be deprotonated by a mild base, typically triethylamine. The resulting enolate then acts as a nucleophile, attacking the terminal nitrogen of a diazo transfer agent, such as tosyl azide (Tos-N₃). The subsequent collapse of the intermediate and elimination of the tosylsulfonamide anion generates the desired diazo compound. The choice of a non-nucleophilic base like triethylamine is crucial to avoid side reactions with the ester functionalities.

  • Experimental Protocol:

    • To a stirred solution of dimethyl 1,3-acetonedicarboxylate in a suitable aprotic solvent (e.g., acetonitrile) at 0 °C, add triethylamine (1.1 equivalents).

    • Slowly add a solution of tosyl azide (1.0 equivalent) in the same solvent, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 4,6-dihydroxypyridazine-3-carboxylate

  • Mechanistic Overview: This step involves a cyclization-condensation reaction. The highly reactive diazo compound reacts with hydrazine hydrate in a complex sequence. It is proposed that one of the ester groups is first displaced by hydrazine to form a hydrazide, which then intramolecularly attacks the ketone. Alternatively, hydrazine can attack the ketone first, followed by cyclization and dehydration to form the pyridazine ring. The resulting product exists predominantly in its more stable dihydroxy tautomeric form.

Cyclization_Mechanism cluster_0 Key Intermediates in Cyclization Diazo Dimethyl 2-diazo-3-oxoglutarate Hydrazone Hydrazone Intermediate Diazo->Hydrazone + H2N-NH2 Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Condensation Product Methyl 4,6-dihydroxypyridazine-3-carboxylate Cyclized->Product Tautomerization

Figure 2: Simplified representation of the cyclization mechanism.

  • Experimental Protocol:

    • Dissolve the crude dimethyl 2-diazo-3-oxoglutarate in a suitable solvent such as ethanol.

    • Add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

    • Cool the mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain Methyl 4,6-dihydroxypyridazine-3-carboxylate.

Step 3: Synthesis of this compound
  • Mechanistic Overview: This is a crucial chlorination step that converts the dihydroxy pyridazine into the desired dichloro product. The tautomeric equilibrium of the starting material, which favors the pyridazinone form, is key. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. The oxygen atoms of the pyridazinone attack the phosphorus center of POCl₃, leading to the formation of a good leaving group. Subsequent nucleophilic attack by chloride ions at the 4 and 6 positions of the pyridazine ring, with concomitant rearomatization, yields the final product. The reaction is typically performed neat or with a high-boiling solvent.

  • Experimental Protocol:

    • Carefully add Methyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (at least 5-10 equivalents) with stirring.

    • Heat the mixture to 95-100 °C and maintain for 5 hours.[1] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).[1]

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

    • The crude product can be purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound as an off-white solid.[1]

Quantitative Data Summary

The efficiency of a synthetic route is best judged by its quantitative metrics. The following table summarizes the expected outcomes for the final chlorination step, based on reported data.

ParameterValueSource
Starting Material Methyl 4,6-dihydroxypyridazine-3-carboxylate[1]
Reagent Phosphorus oxychloride (POCl₃)[1]
Reaction Temperature 95 °C[1]
Reaction Time 5 hours[1]
Yield 72%[1]
Appearance Off-white solid[1]
Molecular Formula C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.01 g/mol [1]

Conclusion

The described three-step synthesis provides a robust and reproducible pathway to this compound. By understanding the underlying mechanisms of the diazo transfer, cyclization, and chlorination reactions, researchers can confidently execute this synthesis and troubleshoot any potential issues. The strategic importance of the title compound as a versatile intermediate in medicinal chemistry underscores the value of a well-characterized and efficient synthetic route. This guide serves as a comprehensive resource to facilitate its preparation in a laboratory setting.

References

Part 1: Nomenclature and Physicochemical Properties of C6H4Cl2N2O2 Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dichloropyridazine Carboxylate Derivatives (C6H4Cl2N2O2) for Drug Discovery

Executive Summary: The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide focuses on derivatives with the molecular formula C6H4Cl2N2O2, specifically isomers of dichloropyridazine carboxylic acid methyl ester. These compounds serve as highly versatile intermediates in the synthesis of novel therapeutic agents due to their reactive chlorine atoms, which are amenable to nucleophilic substitution. We will delve into the precise IUPAC nomenclature, physicochemical properties, validated synthetic methodologies, and the strategic application of these derivatives in modern drug development programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of pyridazines for creating next-generation therapeutics.

The molecular formula C6H4Cl2N2O2 corresponds to several structural isomers. Based on chemical database analysis, two prominent and synthetically relevant isomers are identified. The core structure is a pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4]

1.1. IUPAC Nomenclature and Structural Isomers

The primary isomers for the molecular formula C6H4Cl2N2O2 are:

  • Methyl 4,6-dichloropyridazine-3-carboxylate: In this isomer, the methyl carboxylate group is at position 3, flanked by a nitrogen atom and a chlorine atom at position 4. The second chlorine atom is at position 6.

  • Methyl 3,6-dichloropyridazine-4-carboxylate: Here, the methyl carboxylate group is at position 4, situated between the two chlorine atoms at positions 3 and 6.

The strategic placement of the electron-withdrawing chlorine atoms and the carboxylate group significantly influences the molecule's reactivity and its potential as a pharmacophore.

1.2. Physicochemical Data Summary

The following table summarizes the key physicochemical properties for a representative isomer, this compound, which is crucial for planning synthetic transformations and assessing its drug-like properties.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C6H4Cl2N2O2PubChem[5]
Molecular Weight 207.01 g/mol PubChem[5]
CAS Number 372118-01-9PubChem[5]
Appearance Solid (predicted)---
Exact Mass 205.9649828 DaPubChem[5]
Hydrogen Bond Acceptors 4PubChem[5]
Hydrogen Bond Donors 0PubChem[5]
LogP (Predicted) 1.6PubChem[5]

These properties, particularly the low hydrogen bond donor count and a moderate LogP, suggest a favorable starting point for developing orally bioavailable drug candidates, conforming to general guidelines like Lipinski's Rule of Five.[6]

Part 2: Synthesis and Mechanistic Insights

The synthesis of dichloropyridazine derivatives is a well-established process, typically involving the cyclization of a precursor to form the pyridazine ring, followed by chlorination.

2.1. General Synthetic Strategy

A common and efficient route begins with a dicarbonyl compound which undergoes condensation with hydrazine to form a dihydropyridazinone ring system. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl3), achieves both dehydration and dichlorination to yield the target scaffold.

2.2. Experimental Workflow: Synthesis of Dichloropyridazine Scaffolds

The following workflow outlines a representative synthesis. The rationale behind key steps is provided to illustrate the chemical principles at play.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Aromatization & Chlorination cluster_2 Step 3: Functionalization (Example) start Mucochloric Acid (or suitable 1,4-dicarbonyl) product1 Pyridazinone Intermediate start->product1 Condensation/ Cyclization reagent1 Hydrazine Hydrate (N2H4·H2O) reagent1->product1 product2 Dichloropyridazine Derivative (e.g., 3,6-Dichloropyridazine) product1->product2 Vilsmeier-Haack type Reaction reagent2 Phosphorus Oxychloride (POCl3) reagent2->product2 final_product Methyl Dichloropyridazine Carboxylate (Target Scaffold) product2->final_product Esterification of a precursor acid reagent3 Methanol (CH3OH) / Acid Catalyst reagent3->final_product

Caption: General synthetic workflow for dichloropyridazine derivatives.

Causality Behind Experimental Choices:

  • Hydrazine Condensation: Hydrazine is a potent bis-nucleophile that readily attacks the two carbonyl groups of a 1,4-dicarbonyl precursor, leading to a stable six-membered heterocyclic ring.

  • Phosphorus Oxychloride (POCl3): This reagent is the industry standard for converting pyridazinone and similar lactam structures into their chloro-aromatic counterparts.[7] It functions by activating the amide oxygen, facilitating its departure and subsequent replacement by chloride ions in an aromatic system. This is a crucial step for installing reactive "handles" for further diversification.

Part 3: Role in Drug Discovery and Development

Pyridazine and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][8] Their utility stems from their ability to act as bioisosteres for other aromatic rings and to modulate physicochemical properties like solubility.[9]

3.1. Spectrum of Biological Activity

Substituted pyridazines exhibit a remarkable range of pharmacological activities, including:

  • Anticancer: Many pyridazine derivatives function as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival.[10][11]

  • Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, sometimes with reduced ulcerogenic side effects compared to traditional NSAIDs.[12]

  • Antihypertensive & Cardiovascular: The pyridazine core is found in drugs that act as vasodilators or cardiotonic agents.[13]

  • Antimicrobial and Antiviral: The scaffold has been incorporated into agents targeting bacteria, fungi, and viruses.[1][12]

3.2. Hypothetical Mechanism of Action: Kinase Inhibition

The dichloropyridazine carboxylate scaffold is an excellent starting point for designing kinase inhibitors. One of the chlorine atoms can be displaced by a nucleophilic amine from a "hinge-binding" fragment, while the other position and the carboxylate group can be modified to target other regions of the ATP-binding pocket, enhancing potency and selectivity.

G drug Hinge-Binding Moiety Dichloropyridazine Scaffold Solubilizing Group kinase Kinase ATP Pocket Hinge Region Hydrophobic Pocket Solvent Front drug:f1->kinase:p2 van der Waals Interactions drug:f0->kinase:p1 H-Bonding drug:f2->kinase:p3 Improves Solubility inhibition INHIBITION drug->inhibition atp ATP atp->kinase Binds & Activates inhibition->kinase Prevents ATP Binding

Caption: Hypothetical binding of a pyridazine inhibitor to a kinase active site.

Part 4: Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyridazine ring are activated towards nucleophilic aromatic substitution (SNAr), providing a powerful method for diversification. The following protocol details a typical reaction.

Protocol: Synthesis of an Amino-Substituted Pyridazine Derivative

Objective: To displace one of the chlorine atoms on this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Selected primary amine (e.g., 4-methoxyaniline) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add the primary amine (1.1 eq) followed by DIPEA (2.0 eq).

    • Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Rationale: Heating is required to overcome the activation energy for the SNAr reaction. The electron-withdrawing nature of the ring nitrogens and the carboxylate group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Rationale: The aqueous washes remove the DMF solvent and any inorganic salts, simplifying purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Rationale: Chromatography separates the desired mono-substituted product from any unreacted starting material, di-substituted byproducts, and non-polar impurities.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This self-validating protocol, which includes in-process monitoring and definitive characterization, ensures the reliable synthesis of novel pyridazine derivatives for biological screening.

Conclusion

The C6H4Cl2N2O2 pyridazine derivatives, specifically methyl dichloropyridazine carboxylates, are powerful and versatile building blocks for drug discovery. Their well-defined synthesis, coupled with the reactive chlorine handles that permit extensive chemical exploration via SNAr reactions, makes them invaluable starting points for developing targeted therapeutics. The inherent biological relevance of the pyridazine scaffold, demonstrated across numerous therapeutic areas, ensures that novel derivatives synthesized from this core will continue to be a fertile ground for identifying new clinical candidates.

References

The Genesis and Synthetic Evolution of Dichloropyridazine Carboxylates: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of dichloropyridazine carboxylates. These halogenated heterocyclic compounds have emerged as pivotal building blocks in the realms of medicinal chemistry and agrochemical synthesis. This document will navigate through the historical context of their development, from the foundational synthesis of the pyridazine core to the nuanced strategies for regioselective functionalization. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of these versatile intermediates.

Introduction: The Pyridazine Scaffold - A Historical Perspective

The story of dichloropyridazine carboxylates is intrinsically linked to the broader history of pyridazine chemistry. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, was first synthesized in a laboratory setting by the eminent chemist Emil Fischer in 1886.[1] His pioneering work involved the condensation of phenylhydrazine with levulinic acid, laying the groundwork for the exploration of this fascinating class of compounds. Shortly after, in 1895, Tauber accomplished the first synthesis of the parent pyridazine heterocycle.[1]

For many years, pyridazines remained a relatively niche area of study, primarily due to their rare occurrence in natural products. However, the 20th century witnessed a surge of interest as the unique physicochemical properties of the pyridazine nucleus—such as its high dipole moment and hydrogen bonding capabilities—were recognized for their potential in modulating biological activity. This realization spurred the development of a diverse array of synthetic methods, transforming pyridazines from academic curiosities into valuable pharmacophores and agrochemical synthons.

The Dawn of Dichloropyridazines: Key Precursors to Carboxylate Derivatives

The introduction of chlorine atoms onto the pyridazine ring dramatically enhances its synthetic utility, providing reactive handles for nucleophilic substitution and cross-coupling reactions. The synthesis of 3,6-dichloropyridazine, a cornerstone precursor for many carboxylate derivatives, was a significant milestone. An early and enduring method for its preparation involves the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride.

A foundational paper published in the Journal of the American Chemical Society in 1951 by Mizzoni and Spoerri detailed the synthesis of pyridazine and 3,6-dichloropyridazine, providing a critical reference for subsequent research in this area.

The Emergence of Dichloropyridazine Carboxylates: Versatile Intermediates

The addition of a carboxylate group to the dichloropyridazine scaffold further expands its synthetic potential, offering a site for amide bond formation, esterification, and other transformations crucial for building molecular complexity. These trifunctional building blocks, possessing two reactive chlorine atoms and a versatile carboxylate moiety, have become invaluable in the synthesis of complex molecules.

Key Dichloropyridazine Carboxylate Derivatives

Several dichloropyridazine carboxylate isomers have gained prominence as key intermediates. Their systematic names and structures are presented below:

Compound NameCAS NumberMolecular FormulaStructure
3,6-Dichloropyridazine-4-carboxylic acid51149-08-7C₅H₂Cl₂N₂O₂![3,6-Dichloropyridazine-4-carboxylic acid]
Ethyl 4,6-dichloropyridazine-3-carboxylate679406-03-2C₇H₆Cl₂N₂O₂![Ethyl 4,6-dichloropyridazine-3-carboxylate]
Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylateNot readily availableC₁₁H₆Cl₂N₂O₃![Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate]
3,6-dichloropyridazine-4-carbonyl chloride6531-08-4C₅HCl₃N₂O![3,6-dichloropyridazine-4-carbonyl chloride]

Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of dichloropyridazine carboxylates has evolved significantly, driven by the need for efficiency, regioselectivity, and scalability.

Classical Approaches: Building the Pyridazine Core

The foundational methods for constructing the pyridazine ring typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.[1] This fundamental transformation remains a cornerstone of pyridazine synthesis.

Diagram: Foundational Pyridazine Synthesis

G Dicarbonyl 1,4-Dicarbonyl Compound Pyridazine Pyridazine Derivative Dicarbonyl->Pyridazine + Hydrazine (Condensation) Hydrazine Hydrazine Hydrazine->Pyridazine

Caption: General scheme for pyridazine ring formation.

Chlorination and Carboxylation Strategies

Once the pyridazine or pyridazinone core is established, subsequent functionalization steps introduce the desired chlorine and carboxylate groups.

Chlorination: The conversion of pyridazinones to dichloropyridazines is commonly achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are frequently employed, often at elevated temperatures.[2] The choice of reagent and reaction conditions is critical to achieving high yields and avoiding unwanted side reactions. The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of chloride.

Carboxylation: The introduction of a carboxylate group can be accomplished through various methods, including:

  • Oxidation of a methyl group: If a methyl-substituted dichloropyridazine is available, it can be oxidized to the corresponding carboxylic acid using strong oxidizing agents.

  • Carbonation of a lithiated intermediate: Directed ortho-metalation followed by quenching with carbon dioxide is a powerful strategy for regioselective carboxylation.

  • From a nitrile: Hydrolysis of a cyanopyridazine derivative provides another route to the carboxylic acid.

Modern Synthetic Protocols: A Step-by-Step Guide

The following protocols represent validated and commonly employed methods for the synthesis of key dichloropyridazine intermediates.

Experimental Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

Causality: This method is widely used due to the commercial availability and low cost of maleic hydrazide. Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating agent in this transformation.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, cautiously add maleic hydrazide (1.0 eq).

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature with vigorous stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8.

  • The crude 3,6-dichloropyridazine will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to afford pure 3,6-dichloropyridazine.

Experimental Protocol 2: Synthesis of Ethyl 4,6-Dichloropyridazine-3-carboxylate

Causality: This protocol highlights a modern approach where the dichloropyridazine carboxylate is constructed in a more convergent manner, often starting from precursors that already contain some of the required functionality. The use of specific reagents allows for controlled regioselectivity.

Procedure: This is a representative procedure based on known chemical transformations. Specific starting materials and conditions may vary based on the desired substitution pattern.

  • Start with a suitably substituted pyridazinone precursor.

  • Perform a chlorination reaction using a reagent such as phosphorus oxychloride to introduce the two chlorine atoms.

  • The carboxylate group is often introduced via esterification of the corresponding carboxylic acid. If starting with the acid, treat with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.

  • Alternatively, the ester can be formed from the corresponding acid chloride. Convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride.

  • React the resulting acid chloride with ethanol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the ethyl ester.

  • Purify the final product using column chromatography on silica gel.

Diagram: Synthetic Workflow for Dichloropyridazine Carboxylates

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization for Bio-application Dicarbonyl 1,4-Dicarbonyl Pyridazinone Pyridazinone Dicarbonyl->Pyridazinone + Hydrazine Hydrazine Hydrazine->Pyridazinone Dichloropyridazine Dichloropyridazine Pyridazinone->Dichloropyridazine Chlorination (e.g., POCl₃) Carboxylate Dichloropyridazine Carboxylate Dichloropyridazine->Carboxylate Carboxylation/ Esterification API Active Pharmaceutical Ingredient (API) Carboxylate->API Amidation, etc. Agrochemical Agrochemical Carboxylate->Agrochemical

Caption: A generalized workflow from starting materials to bioactive compounds.

Applications in Drug Discovery and Development

The unique structural and electronic properties of dichloropyridazine carboxylates make them highly attractive scaffolds for the development of novel therapeutic agents. The two chlorine atoms provide orthogonal reactivity, allowing for sequential and site-selective modifications, which is a powerful tool in generating libraries of compounds for structure-activity relationship (SAR) studies.

While specific blockbuster drugs directly containing a dichloropyridazine carboxylate core are not prevalent, these intermediates are crucial in the synthesis of more complex pyridazine-containing drugs. The pyridazine moiety is found in several approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, improving physicochemical properties such as solubility and metabolic stability.

Example of a Drug Class Benefiting from Pyridazine Scaffolds:

  • Kinase Inhibitors: The pyridazine scaffold is frequently incorporated into kinase inhibitors for the treatment of cancer and inflammatory diseases. The nitrogen atoms of the pyridazine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. Dichloropyridazine carboxylates serve as versatile starting points for the synthesis of these complex molecules.

Diagram: Role in Kinase Inhibitor Scaffolding

G DCP Dichloropyridazine Carboxylate Intermediate Functionalized Intermediate DCP->Intermediate Substitution/ Coupling KinaseInhibitor Kinase Inhibitor Intermediate->KinaseInhibitor Final Assembly

Caption: Dichloropyridazine carboxylates as key synthons for kinase inhibitors.

Conclusion: A Bright Future for a Versatile Heterocycle

From their humble beginnings in the late 19th century, pyridazines and their halogenated carboxylate derivatives have evolved into indispensable tools for the modern chemist. The journey from initial discovery to their current status as key building blocks in drug discovery and agrochemical development is a testament to the power of synthetic chemistry to unlock the potential of unique molecular architectures. The continued development of novel and efficient synthetic methodologies for dichloropyridazine carboxylates will undoubtedly fuel future innovations in medicine and agriculture, paving the way for the discovery of new and improved therapeutic agents and crop protection solutions.

References

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Methyl 4,6-dichloropyridazine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its di-chlorinated pyridazine core, functionalized with a methyl carboxylate group, offers multiple reaction sites for derivatization, making it a valuable intermediate for synthesizing complex molecular architectures.[1][2] This guide provides a comprehensive overview of the core synthesis mechanism, a detailed experimental protocol, and the underlying chemical principles that govern the transformation. By elucidating the causality behind the experimental choices, this document serves as a practical and scientifically rigorous resource for professionals in the field.

Introduction: The Strategic Importance of this compound

The pyridazine nucleus is a recurring motif in a wide array of biologically active compounds, exhibiting properties ranging from antifungal to anticancer and cardiovascular agents.[3][4] The title compound, this compound, serves as a highly versatile scaffold. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, amenable to nucleophilic substitution reactions. This allows for the sequential and regioselective introduction of various functional groups, which is a cornerstone of modern drug discovery and combinatorial chemistry. The methyl ester at the C3 position provides a handle for amide bond formation or further modifications. Consequently, this intermediate is frequently employed in the synthesis of novel kinase inhibitors, agrochemicals, and other targeted therapeutics.[5][6]

Mechanistic Rationale for the Synthesis

The most direct and common synthesis of this compound involves the dehydroxylative chlorination of its precursor, methyl 4,6-dihydroxypyridazine-3-carboxylate.[5] The success of this reaction hinges on understanding the precursor's structure and the mechanism of the chlorinating agent.

The Precursor: Tautomeric Nature of the Pyridazine Core

The precursor, nominally "methyl 4,6-dihydroxypyridazine-3-carboxylate," exists predominantly in its more stable keto-enol tautomeric forms, specifically as pyridazinone structures. The equilibrium between the di-hydroxy (aromatic), mono-oxo, and di-oxo forms is crucial. The pyridazin-dione tautomer is often the most stable. The chlorination reaction, typically employing a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), can proceed from any of these tautomers, as the reagent will react with both hydroxyl (enol) and carbonyl (keto) groups.[5][7]

The Chlorination Reaction: A Vilsmeier-Haack Type Mechanism

The conversion of the pyridazinone precursor to the dichloropyridazine derivative is a classic transformation. Using phosphorus oxychloride (POCl₃) as the reagent, the mechanism proceeds through the activation of the carbonyl (or enol) oxygen atoms, making them excellent leaving groups.

  • Activation of Carbonyl Oxygen: The lone pair of electrons on a carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate.

  • Chloride Attack and Aromatization: A chloride ion, either from the POCl₃ itself or its byproducts, acts as a nucleophile and attacks the carbon atom of the activated carbonyl group.

  • Elimination: The phosphate group is eliminated, and the aromaticity of the pyridazine ring is restored, resulting in the substitution of the oxygen function with a chlorine atom. This process occurs at both the 4 and 6 positions to yield the final dichloro product.

This mechanistic pathway is fundamental to heterocyclic chemistry and explains the efficiency of reagents like POCl₃ in converting heterocyclic ketones (lactams) and phenols into their corresponding chlorides (lactims).

Diagram of the Proposed Synthesis Mechanism

Synthesis_Mechanism Proposed Mechanism for Chlorination start Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (Dione Tautomer) intermediate1 Activated Diphosphate Intermediate start->intermediate1 Activation reagent1 2 x POCl₃ reagent1->intermediate1 product This compound intermediate1->product Nucleophilic Substitution & Aromatization reagent2 2 x Cl⁻ reagent2->product

Caption: Proposed mechanism for the chlorination of the pyridazine precursor.

Experimental Protocol: A Self-Validating Workflow

This protocol is based on established procedures and is designed for clarity and reproducibility.[5]

Materials and Reagents
MaterialCAS NumberMolecular FormulaAmount (Example Scale)
Methyl 4,6-dihydroxypyridazine-3-carboxylateN/AC₆H₆N₂O₄10.5 g (61.7 mmol)
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP70 mL
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂300 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄As needed
Ice WaterN/AH₂O250 mL
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add methyl 4,6-dihydroxypyridazine-3-carboxylate (10.5 g, 61.7 mmol).

  • Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (70 mL). Causality Note: POCl₃ serves as both the reagent and the solvent in this case, ensuring a high concentration for an efficient reaction.

  • Heating: Heat the reaction mixture to 95 °C with constant stirring. Maintain this temperature for 5 hours. The reaction should be monitored for completion using an appropriate method like Thin Layer Chromatography (TLC).

  • Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator. Trustworthiness Note: Complete removal of excess POCl₃ is crucial before quenching, as it reacts violently with water.

  • Quenching: Slowly and carefully pour the viscous crude residue into a beaker containing 250 mL of ice water with vigorous stirring. This step must be performed in a fume hood, as it is highly exothermic and releases HCl gas. Causality Note: Pouring the reaction mixture into ice water hydrolyzes any remaining reactive phosphorus species and precipitates the organic product, which has low aqueous solubility.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Causality Note: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water, allowing for efficient separation.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Safety Considerations
  • Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The quenching process is highly exothermic and releases acidic fumes. Proceed with extreme caution.

Data Summary and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
CAS Number 372118-01-9[2]
Molecular Formula C₆H₄Cl₂N₂O₂[8]
Molecular Weight 207.01 g/mol [2]
Appearance White to off-white solid[1]
Boiling Point 345.2 °C at 760 mmHg[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]

Conclusion

The synthesis of this compound via chlorination of its dihydroxy precursor is a robust and scalable method. A thorough understanding of the underlying mechanism, particularly the role of the chlorinating agent and the tautomeric nature of the substrate, is essential for optimizing reaction conditions and ensuring a high yield of the desired product. This guide provides the necessary technical details and theoretical background to empower researchers to confidently utilize this critical synthetic transformation in their work.

References

Synonyms like 3-Methoxycarbonyl-4,6-dichloropyridazine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxycarbonyl-4,6-dichloropyridazine and its Derivatives: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methoxycarbonyl-4,6-dichloropyridazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthetic routes, reactivity, and critical applications, particularly its role in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Importance

3-Methoxycarbonyl-4,6-dichloropyridazine, also known by its synonyms Methyl 4,6-dichloropyridazine-3-carboxylate and 4,6-Dichloropyridazine-3-carboxylic acid methyl ester, is a versatile organic intermediate.[1][2][3] Its strategic importance lies in the unique arrangement of its functional groups: a reactive pyridazine core substituted with two chlorine atoms and a methyl ester. This configuration allows for sequential and site-selective modifications, making it an invaluable scaffold for constructing complex molecular architectures.

The pyridazine ring is a common motif in pharmacologically active compounds, and the chloro-substituents at the 4 and 6 positions serve as excellent leaving groups for nucleophilic substitution reactions. The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation and other derivatizations.[4]

Most notably, derivatives of this compound are crucial intermediates in the synthesis of advanced therapeutics. For instance, the related deuterated amide, 4,6-Dichloro-N-(Methyl-d3)-3-pyridazinecarboxamide, is a key precursor to Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor used in the treatment of autoimmune diseases like plaque psoriasis.[5] This connection underscores the compound's relevance in the development of next-generation pharmaceuticals.

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of 3-Methoxycarbonyl-4,6-dichloropyridazine (CAS No: 372118-01-9) is presented below.[1][2]

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O₂[1][2]
Molecular Weight 207.01 g/mol [1][2]
Appearance White to off-white solid[6]
Boiling Point 345.2 °C at 760 mmHg[3][6][7]
Density ~1.504 g/cm³[3][6]
IUPAC Name This compound[2]
SMILES COC(=O)C1=NN=C(C=C1Cl)Cl[1][2]
Topological Polar Surface Area (TPSA) 52.08 Ų[1]
LogP 1.57[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis and Manufacturing Pathways

The synthesis of 3-Methoxycarbonyl-4,6-dichloropyridazine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. One common and scalable route begins with the cyclization of a glutarate derivative followed by chlorination.[8][9]

Synthetic Workflow Diagram

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_final Final Product A Dimethyl 3-oxoglutarate C 2-Diazo-3-ketoglutarate dimethyl ester A->C Diazo transfer B Diazoating Agent B->C D Methyl 4,6-dihydroxypyridazine- 3-carboxylate C->D Cyclization E 3-Methoxycarbonyl-4,6-dichloropyridazine D->E Chlorination (e.g., POCl₃)

Caption: Synthetic workflow for 3-Methoxycarbonyl-4,6-dichloropyridazine.

Detailed Experimental Protocol: Synthesis via Dihydroxy Intermediate

This protocol outlines the chlorination of the dihydroxy pyridazine precursor, a key final step in the synthesis.[10]

Step 1: Reaction Setup

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add Methyl 4,6-dihydroxypyridazine-3-carboxylate (10.5 g, 61.7 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 70 mL) to the vessel. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

Step 2: Chlorination Reaction

  • Heat the mixture to 95 °C with constant stirring.

  • Maintain the reaction at this temperature for 5 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).

  • Slowly and carefully pour the crude residue into ice water (250 mL) with vigorous stirring to quench the remaining POCl₃.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be further purified by column chromatography or recrystallization to obtain pure 3-Methoxycarbonyl-4,6-dichloropyridazine.

Chemical Reactivity and Derivatization

The chemical utility of 3-Methoxycarbonyl-4,6-dichloropyridazine stems from the differential reactivity of its functional groups. The chlorine atoms are susceptible to nucleophilic aromatic substitution, while the ester group can be hydrolyzed or converted into an amide.

Key Reaction: Saponification to Carboxylic Acid

A fundamental derivatization is the hydrolysis of the methyl ester to 4,6-dichloropyridazine-3-carboxylic acid. This carboxylic acid is a critical intermediate for the synthesis of N-heteroarylsulfonamide derivatives and other pharmacologically active molecules.[4][11][12][13]

Reactivity Diagram

reactivity_diagram A 3-Methoxycarbonyl-4,6- dichloropyridazine B 4,6-Dichloropyridazine-3- carboxylic acid A->B Hydrolysis (e.g., LiOH) C N-Substituted Amides (e.g., Deucravacitinib Precursor) B->C Amide Coupling

Caption: Key reactivity pathway of 3-Methoxycarbonyl-4,6-dichloropyridazine.

Detailed Experimental Protocol: Hydrolysis

This protocol describes the saponification of the methyl ester to its corresponding carboxylic acid.[4]

Step 1: Reaction Setup

  • Dissolve this compound (5.5 g, 26.6 mmol) in tetrahydrofuran (THF, 60 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

Step 2: Hydrolysis Reaction

  • While stirring, slowly add a 1M solution of lithium hydroxide (LiOH, 39.9 mL, 39.9 mmol).

  • Continue stirring the resulting mixture at 0 °C for 40 minutes.

Step 3: Work-up and Isolation

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous layer with 1.5N HCl until a white solid precipitates.

  • Filter the mixture to collect the solid product.

  • Wash the filter cake with water and dry it under vacuum overnight to yield 4,6-dichloropyridazine-3-carboxylic acid (yield ~98%).

Applications in Drug Discovery

The primary application of 3-Methoxycarbonyl-4,6-dichloropyridazine and its derivatives is in the synthesis of novel therapeutic agents. Its structure is a cornerstone for building molecules that target specific biological pathways.

  • Scaffold for Kinase Inhibitors: The pyridazine core is a privileged structure in kinase inhibitor design. The dichloro-substituents allow for the introduction of various side chains that can interact with the ATP-binding pocket of kinases.

  • Intermediate for N-Heteroarylsulfonamides: The derived carboxylic acid is used to prepare N-heteroarylsulfonamides, a class of compounds investigated for the treatment of hyperproliferative diseases.[11][12]

  • Precursor to Deucravacitinib: As previously mentioned, a deuterated amide derivative of this molecule is a crucial building block for Deucravacitinib.[5] This highlights the compound's role in creating metabolically stabilized drugs with improved pharmacokinetic profiles.

Logical Relationship in Drug Synthesis

drug_synthesis_logic A 3-Methoxycarbonyl-4,6- dichloropyridazine B 4,6-Dichloro-3-pyridazine- carboxamide Derivative A->B Amidation C Advanced Intermediate B->C Further Modifications (e.g., Suzuki Coupling) D Final Active Pharmaceutical Ingredient (API) (e.g., Deucravacitinib) C->D Final Synthetic Steps

Caption: Role as a foundational block in multi-step API synthesis.

Safety and Handling

3-Methoxycarbonyl-4,6-dichloropyridazine is associated with several hazards and should be handled with care in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage: Store in a cool, dry, well-ventilated area, sealed away from moisture.[1]

Always consult the material safety data sheet (MSDS) before handling this compound.

References

Methodological & Application

Synthesis protocol for Methyl 4,6-dichloropyridazine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Derivatization of Methyl 4,6-dichloropyridazine-3-carboxylate

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—including a significant dipole moment, dual hydrogen bond accepting capacity, and a π-deficient nature—make it an attractive component for modulating drug-target interactions, improving pharmacokinetic profiles, and serving as a bioisostere for other aromatic systems.[2] Among the vast array of pyridazine-based intermediates, this compound stands out as a versatile and powerful building block. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for subsequent functionalization, allowing for the systematic and controlled introduction of diverse substituents. This enables the rapid construction of compound libraries for screening in drug discovery programs targeting kinases, G-protein coupled receptors, and other important biological targets.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the core this compound intermediate and its subsequent derivatization through two of the most powerful and widely used transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The protocols are presented with detailed, step-by-step instructions, explanations of the underlying chemical principles, and troubleshooting insights to ensure reliable and reproducible outcomes in the laboratory.

Part 1: Synthesis of the Core Intermediate: this compound

The most direct and common synthesis of the title compound involves the chlorination of its dihydroxy precursor. This transformation is a foundational reaction in heterocyclic chemistry, effectively converting the more stable, tautomerically favored pyridazinone form into the highly reactive dichloro derivative.

Reaction Principle

The conversion of 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester to this compound is achieved using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃). The hydroxyl groups of the pyridazine, which exist predominantly in the keto (pyridazinone) form, are converted into chlorophosphate esters by POCl₃. These intermediates are then displaced by chloride ions, also generated from POCl₃, in a nucleophilic substitution reaction to yield the final dichlorinated product. The reaction is driven by the formation of stable phosphorus byproducts.

Experimental Protocol

A reliable protocol for this synthesis is adapted from established procedures.[3]

Step 1: Reaction Setup

  • To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester (1.0 eq, e.g., 10.0 g).

  • Carefully add phosphorus oxychloride (POCl₃) (7-10 volumes, e.g., 70 mL) to the flask under a nitrogen atmosphere. The addition is exothermic and should be done in a well-ventilated fume hood.

Step 2: Reaction Execution

  • Heat the reaction mixture to 95-100 °C with vigorous stirring.

  • Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully quenching a small aliquot of the reaction mixture in ice water and extracting with ethyl acetate.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 250-300 mL). This step is highly exothermic and will generate HCl gas; extreme caution and an efficient fume hood are mandatory.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product is purified by silica gel column chromatography.[3]

  • Elute the column with a solvent system such as 20-30% ethyl acetate in hexane to afford the pure this compound as an off-white solid.[3]

Data Summary: Reagents and Typical Yield
ReagentMolar Eq.MW ( g/mol )AmountPurpose
4,6-dihydroxypyridazine-3-carboxylic acid methyl ester1.0170.1210.0 gStarting Material
Phosphorus Oxychloride (POCl₃)Excess153.3370 mLChlorinating Agent & Solvent
Product 207.01
Typical Yield70-80%

Workflow Diagram: Synthesis of Core Intermediate

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 1. Add Reagents: - Dihydroxy-pyridazine ester - POCl₃ Reaction 2. Heat Reaction (95-100 °C, 4-6h) Start->Reaction Setup Monitoring 3. Monitor Progress (TLC / LC-MS) Reaction->Monitoring During Reaction Monitoring->Reaction Incomplete Workup 4. Quench with Ice Water & Extract with EtOAc Monitoring->Workup Complete Purification 5. Column Chromatography Workup->Purification Crude Product Product 6. Final Product: Pure Dichloro-pyridazine Purification->Product Purified

Caption: Workflow for the synthesis of the core intermediate.

Part 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms and the carboxylate group, makes the core intermediate highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This reaction allows for the displacement of one or both chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Rationale & Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this step.[6] In the second, typically fast step, the leaving group (chloride) is eliminated, and aromaticity is restored.

Regioselectivity—the preferential substitution of one chlorine over the other—is a key consideration. For this compound, nucleophilic attack is generally favored at the C6 position over the C4 position. This preference can be rationalized by examining the stability of the Meisenheimer intermediate. Attack at C6 allows for the negative charge to be delocalized onto the adjacent ring nitrogen (N1) and the ester carbonyl group, providing greater stabilization compared to attack at C4. However, this selectivity can be influenced by reaction conditions and the nature of the nucleophile.

General Protocol: Mono-Amination at C6

This protocol provides a general method for the selective mono-substitution at the C6 position with a primary or secondary amine.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

  • Add a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial for scavenging the HCl generated during the reaction.

  • Add the desired amine nucleophile (1.0-1.2 eq). Using a slight excess of the amine can drive the reaction to completion.

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the desired 6-amino-4-chloropyridazine derivative.

Diagram: SNAr Mechanism at C6 Position

SNAr_Mechanism cluster_snar SₙAr Mechanism: Addition-Elimination Start Pyridazine Substrate (Cl at C4 & C6) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate 1. Nucleophilic Attack (Addition) Nucleophile R₂NH (Amine Nucleophile) Product 6-Amino-4-chloro Derivative Intermediate->Product 2. Chloride Elimination LeavingGroup Cl⁻

Caption: The two-step addition-elimination SNAr mechanism.

Part 3: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds, connecting the dichloropyridazine core to various aryl or heteroaryl groups.[7] This palladium-catalyzed reaction offers high functional group tolerance and is a cornerstone of modern medicinal chemistry for creating diverse molecular architectures.

Mechanistic Rationale & Site-Selectivity

The Suzuki reaction follows a well-established catalytic cycle involving a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.

Site-selectivity in dichlorinated heterocycles is a complex but controllable aspect of Suzuki couplings.[8][9] While electronic factors often favor reaction at the more electrophilic C6 position, the choice of palladium ligand can dramatically influence and even reverse this selectivity.[10][11] Bulky, electron-rich phosphine ligands can alter the steric and electronic environment around the palladium center, directing the oxidative addition to a specific C-Cl bond.

General Protocol: Mono-Arylation at C6

This protocol describes a typical Suzuki coupling to install an aryl group at the C6 position.

Step 1: Reagent Preparation

  • In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

Step 2: Reaction Execution

  • Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.[7][8] Degassing (e.g., by sparging with nitrogen or argon for 15-20 minutes) is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Heat the reaction mixture under an inert atmosphere. Conventional heating at 80-100 °C for 12-24 hours or microwave irradiation at 100-140 °C for 15-45 minutes are common methods.[7]

  • Monitor the reaction by LC-MS.

Step 3: Work-up and Purification

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • If a palladium residue is present, it can be filtered through a pad of Celite®.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by silica gel column chromatography to obtain the 6-aryl-4-chloropyridazine derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX R-Cl (Dichloropyridazine) ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Trans

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a high-value synthetic intermediate whose utility is unlocked through strategic chemical transformations. The protocols detailed in this guide for its synthesis and subsequent derivatization via SNAr and Suzuki-Miyaura coupling provide a robust framework for accessing a wide chemical space of novel pyridazine derivatives. By understanding the underlying mechanistic principles of regioselectivity and carefully controlling reaction conditions, researchers can leverage this versatile building block to efficiently construct complex molecules for applications in drug discovery and materials science.

References

Application Notes & Protocols: Nucleophilic Substitution Reactions of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYRDC-260105

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the nucleophilic aromatic substitution (SNAr) reactions of Methyl 4,6-dichloropyridazine-3-carboxylate (CAS 372118-01-9). We delve into the underlying principles governing the reactivity and regioselectivity of this versatile heterocyclic building block. Detailed, field-tested protocols for substitution reactions with common nucleophiles (amines, alcohols, and thiols) are provided, accompanied by mechanistic insights and data tables to guide experimental design. This guide is structured to empower users to rationally design and execute syntheses, leveraging the unique electronic properties of the dichloropyridazine core to generate novel molecular entities for drug discovery and materials science.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, make it an attractive component in drug design.[2] Pyridazine-containing molecules have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The pyridazine motif often serves as a bioisosteric replacement for phenyl, pyridine, or pyrimidine rings, and its polarity can enhance the aqueous solubility of drug candidates.

This compound is a particularly valuable derivative. The presence of two reactive chlorine atoms, activated by the electron-deficient nature of the pyridazine ring and the adjacent methyl carboxylate group, makes it an ideal substrate for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the controlled, stepwise introduction of diverse functional groups, making it a cornerstone intermediate for building complex molecular architectures.[6][7]

Mechanistic Framework: The SNAr Reaction on an Electron-Deficient Heterocycle

The substitution of the chlorine atoms on this compound proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism. This pathway is characteristic of electron-poor aromatic and heteroaromatic systems.[4]

The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][8] The aromaticity of the ring is temporarily broken in this step. In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.

The Critical Question: Regioselectivity at C4 vs. C6

A key feature of this substrate is the non-equivalence of the two chlorine atoms at the C4 and C6 positions. The regioselectivity of the first nucleophilic attack is dictated by the electronic influence of both the ring nitrogens and the C3-ester group.

  • Activation by Ring Nitrogens: The two adjacent nitrogen atoms strongly withdraw electron density from the ring, making all ring carbons more electrophilic and thus susceptible to nucleophilic attack.[8]

  • Activation by the Ester Group: The methyl carboxylate group at the C3 position is a powerful electron-withdrawing group (EWG). In SNAr reactions, EWGs strongly activate the ortho and para positions.[4]

In the case of this compound:

  • The C4 position is ortho to the activating C3-ester group.

  • The C6 position is para to one ring nitrogen (N1) and meta to the C3-ester group.

The ortho-activating effect of the ester group is generally profound. Therefore, nucleophilic attack is predicted to occur preferentially at the C4 position . The negative charge in the resulting Meisenheimer complex is effectively delocalized and stabilized by both the adjacent ester group and the ring nitrogens. While direct studies on this specific molecule are sparse, this outcome is consistent with established principles of SNAr on substituted dichlorinated heterocycles like dichloropyrimidines and dichloropyrazines, where substitution is directed by the most powerfully activating group.[9][10][11]

The workflow for a typical SNAr reaction on this substrate is outlined below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Reagents Dissolve Substrate & Nucleophile in Solvent Base Add Base (if required) under Inert Atmosphere (N2/Ar) Reagents->Base e.g., Anhydrous DMF, DMSO Temp Set Reaction Temperature (e.g., 0°C to 100°C) Monitor Monitor Progress by TLC or LC-MS Temp->Monitor Stir for 1-24 h Quench Quench Reaction (e.g., add H2O or sat. NH4Cl) Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter & Concentrate Extract->Dry Purify Purify by Column Chromatography or Recrystallization Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Figure 1. General Experimental Workflow for SNAr Reactions.

Experimental Protocols & Reaction Tables

The following protocols are generalized starting points. Optimization of temperature, solvent, base, and reaction time may be necessary depending on the specific nucleophile used.

Safety Precaution: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[12][13] Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Substitution with Amine Nucleophiles (N-Arylation/Alkylation)

This protocol describes the reaction with a primary or secondary amine to yield the corresponding 4-amino-6-chloropyridazine derivative.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Base (e.g., DIPEA, K₂CO₃, or NaH) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., DMF, DMSO, NMP, or THF)

    • Nitrogen or Argon gas supply

    • Standard reaction glassware

  • Procedure:

    • To a dry, inert-atmosphere-flushed flask, add this compound (1.0 eq) and the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

    • Add the amine nucleophile (1.1 - 1.5 eq).

    • If using a salt-forming base like K₂CO₃ or NaH, add it to the mixture. If using a liquid amine base like DIPEA, add it dropwise while stirring. For reactions with NaH, cool the mixture to 0 °C before portion-wise addition of the base.

    • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C, depending on the amine's reactivity).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Upon completion, cool the reaction to room temperature. If solid base was used, filter it off.

    • Carefully pour the reaction mixture into cold water or a saturated aqueous solution of NH₄Cl to quench.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-chloro-pyridazine derivative.

Protocol 2: Substitution with Alcohol/Phenol Nucleophiles (O-Arylation/Alkylation)

This protocol is suitable for forming ether linkages at the C4 position. A strong base is typically required to deprotonate the hydroxyl group.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or phenol nucleophile (1.1 eq)

    • Strong base (e.g., NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous solvent (e.g., THF or DMF)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a dry, inert-atmosphere-flushed flask, add the alcohol or phenol (1.1 eq) and anhydrous solvent (e.g., THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide/phenoxide.

    • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

    • Slowly add the solution of the dichloropyridazine to the stirring alkoxide/phenoxide solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-24 hours). Gentle heating (40-60 °C) may be required for less reactive phenols.

    • Cool the reaction to 0 °C and quench carefully by the slow addition of water or saturated aqueous NH₄Cl.

    • Perform an aqueous workup and purification as described in Protocol 1 (steps 8-10).

Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation/Alkylation)

This protocol details the formation of thioether linkages, which are important in various bioactive molecules.

  • Materials:

    • This compound (1.0 eq)

    • Thiol nucleophile (1.1 eq)

    • Mild base (e.g., K₂CO₃ or Cs₂CO₃) (1.5 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

    • Nitrogen or Argon gas supply

  • Procedure:

    • Combine this compound (1.0 eq), the thiol (1.1 eq), and the base (1.5 eq) in a dry, inert-atmosphere-flushed flask.

    • Add the anhydrous solvent and stir the mixture at room temperature. Thiols are generally very reactive nucleophiles, so heating is often unnecessary.[14]

    • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-6 hours.

    • Upon completion, filter off the inorganic base.

    • Perform an aqueous workup and purification as described in Protocol 1 (steps 7-10) to isolate the 4-thioether-6-chloropyridazine product.

Summary of Reaction Conditions

The table below summarizes typical conditions for the first regioselective substitution at the C4 position. Further substitution at the C6 position is possible but generally requires more forcing conditions (higher temperatures, stronger bases).

Nucleophile ClassTypical NucleophilesRecommended BaseSolventTemperature (°C)Typical Time (h)
Amines Anilines, Benzylamines, AlkylaminesDIPEA, K₂CO₃DMF, DMSO25 - 1002 - 16
Alcohols Phenols, Benzyl alcoholNaH, KHMDSTHF, DMF0 - 604 - 24
Thiols Thiophenol, Alkyl thiolsK₂CO₃, Cs₂CO₃DMF, MeCN251 - 6

Mechanistic Visualization

The following diagram illustrates the key steps in the SNAr mechanism for the preferred C4 substitution.

Figure 2. SNAr Mechanism at the C4 Position.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its reactivity is governed by the principles of nucleophilic aromatic substitution on an electron-deficient heterocycle. The electronic properties of the pyridazine core, strongly augmented by the C3-ester group, dictate a predictable and high regioselectivity for initial substitution at the C4 position. The protocols and guidelines presented herein provide a robust framework for researchers to exploit this reactivity, enabling the efficient synthesis of a diverse array of novel pyridazine derivatives for further investigation in drug discovery and materials science programs.

References

Application Notes & Protocols: Methyl 4,6-dichloropyridazine-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Dichloropyridazine Core

Methyl 4,6-dichloropyridazine-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the synthesis of modern agrochemicals.[1][2] Its structure is characterized by a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, which is a known toxophore in various biologically active molecules. The molecule's utility is amplified by its distinct reactive sites: two chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr), and a methyl ester group at the C3 position, which can be readily converted into other functional groups like amides or carboxylic acids.[3][4]

This combination of features allows for the systematic and regioselective introduction of diverse substituents, making it an ideal scaffold for creating libraries of compounds for high-throughput screening in agrochemical discovery. This guide provides an in-depth look at the synthetic applications of this intermediate, focusing on the synthesis of novel herbicides, complete with detailed protocols and the scientific rationale behind the methodologies.

Part 1: Synthesis of the Core Intermediate

The efficient synthesis of this compound is a prerequisite for its use in agrochemical development. A common and reliable route begins with dimethyl 3-oxoglutarate and proceeds through a cyclization and subsequent chlorination.[1][5][6]

The causality behind this pathway is rooted in established organic chemistry principles. The initial cyclization with a diazo compound forms the pyridazine ring, and the resulting dihydroxy intermediate is then converted to the highly reactive dichloro derivative using a potent chlorinating agent like phosphorus oxychloride or phosphorus trichloride.[5][7] This final chlorination step is crucial as it installs the leaving groups (chlorine atoms) necessary for the subsequent derivatization into active agrochemical compounds.

G A Dimethyl 3-oxoglutarate B Diazotization A->B C Dimethyl 2-diazo-3-oxoglutarate B->C D Cyclization C->D E Methyl 4,6-dihydroxypyridazine- 3-carboxylate D->E F Chlorination (e.g., POCl3) E->F G Methyl 4,6-dichloropyridazine- 3-carboxylate F->G

Caption: Synthetic workflow for the preparation of the key intermediate.

Part 2: Application in Herbicide Synthesis

The pyridazine scaffold is a cornerstone in the development of herbicides, particularly those that inhibit phytoene desaturase (PDS), a critical enzyme in carotenoid biosynthesis.[8] this compound serves as an excellent starting point for creating potent PDS inhibitors and other herbicidal compounds through two primary synthetic strategies: modification via nucleophilic aromatic substitution and derivatization of the carboxylate group.

Application Note 1: Synthesis of Pyridazyl Ether Herbicides via SNAr

The chlorine atoms on the pyridazine ring are electron-deficient and can be readily displaced by nucleophiles. This reaction is the most common strategy for introducing structural diversity. The synthesis of pyridazyl phenyl ethers, for instance, has been a successful approach for discovering new herbicides.[9][10]

The reaction involves treating this compound with a substituted phenol in the presence of a base. The base (e.g., sodium hydride, potassium carbonate) deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the pyridazine ring, displacing a chloride ion. Typically, the chlorine at the C6 position is more susceptible to substitution than the C4 chlorine due to electronic effects. This regioselectivity can be controlled by carefully managing reaction conditions such as temperature and stoichiometry.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Methyl 4,6-dichloropyridazine- 3-carboxylate C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat A->C B Substituted Phenol (Ar-OH) B->C D Methyl 6-aryloxy-4-chloropyridazine- 3-carboxylate C->D SNAr Reaction

Caption: General scheme for the synthesis of pyridazyl ether derivatives.

Application Note 2: Synthesis of Pyridazine Carboxamide Herbicides

To further enhance herbicidal activity and target specificity, the methyl ester group can be converted into an amide. This transformation is often performed after the SNAr reaction. A recent study highlighted the potent herbicidal activity of a 6-chloro-pyridazine-4-carboxamide derivative that targets PDS.[8]

This multi-step synthesis demonstrates the power of the starting material's orthogonal reactive sites. The process involves:

  • Selective SNAr: A substituted phenoxide displaces the C6-chloro group.

  • Saponification: The methyl ester is hydrolyzed to a carboxylic acid using a base like lithium hydroxide or sodium hydroxide.

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using a standard coupling agent (e.g., HATU, EDC) to form the final carboxamide product.

This sequential approach allows for the independent modification of two different positions on the scaffold, enabling the creation of highly complex and targeted molecules.

Part 3: Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl 4-chloro-6-(3-(trifluoromethyl)phenoxy)pyridazine-3-carboxylate

This protocol details a representative SNAr reaction to produce a pyridazyl ether, a common structural motif in modern herbicides.

Materials:

  • This compound (1.0 eq)

  • 3-(Trifluoromethyl)phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Addition of Reagents: Add 3-(trifluoromethyl)phenol (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).

    • Causality Note: K₂CO₃ is a mild, effective base for deprotonating the phenol. It is easily filtered off post-reaction. DMF is an excellent polar aprotic solvent for SNAr reactions as it solvates the cation, leaving the phenoxide anion highly reactive.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude oil or solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Parameter Value Rationale
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction without causing significant decomposition.
Base K₂CO₃A non-hygroscopic, easy-to-handle solid base that effectively generates the nucleophile.
Solvent DMFIts high dielectric constant and aprotic nature accelerate the rate of SNAr reactions.
Stoichiometry Phenol (1.1 eq)A slight excess of the nucleophile ensures complete consumption of the limiting reagent (dichloropyridazine).
Protocol 2: Multi-step Synthesis of a Pyridazine Carboxamide Herbicide Candidate

This advanced protocol outlines the conversion of the pyridazyl ether from Protocol 1 into a biologically active carboxamide.

Step A: Saponification of Methyl 4-chloro-6-(3-(trifluoromethyl)phenoxy)pyridazine-3-carboxylate

  • Setup: Dissolve the product from Protocol 1 (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Reaction: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Causality Note: LiOH is a strong base for ester hydrolysis. The THF/water solvent system ensures solubility for both the organic starting material and the inorganic base.

  • Workup: Quench the reaction by adding 1M HCl until the pH is acidic (~pH 3-4). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step B: Amide Coupling to form N-(2,4-difluorophenyl)-4-chloro-6-(3-(trifluoromethyl)phenoxy)pyridazine-3-carboxamide

  • Setup: Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition of Reagents: Add 2,4-difluoroaniline (1.1 eq), HATU (1.2 eq), and Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine salt.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the final carboxamide.

References

Strategic C-C Bond Formation: A Detailed Protocol for Ligand-Controlled, Site-Selective Suzuki Coupling of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Pyridazine derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and diverse biological activities.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, offering broad functional group tolerance and employing readily available, non-toxic organoboron reagents.[1][3] This application note provides a comprehensive guide to the experimental procedure for the Suzuki coupling of dichloropyridazines, with a specialized focus on addressing the critical challenge of regioselectivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a well-defined, palladium-catalyzed cycle.[6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three fundamental steps:[3][7][8]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the dichloropyridazine. This is often the rate-determining step and results in the formation of a square-planar palladium(II) complex.[3][6] The reactivity of the C-Cl bond is crucial; electron-deficient aryl chlorides, like those on the pyridazine ring, are more susceptible to this step.[6]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base, which forms a more nucleophilic boronate species, thereby facilitating the ligand exchange.[7][9][10]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic partners from the palladium(II) complex. This forms the new C-C bond in the desired product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Transmetal->Product ReductElim Product Formation ArX Dichloropyridazine (Ar-X) ArX->OxAdd Boronic Boronic Acid + Base (R-B(OH)₂ + Base) Boronic->Transmetal

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand-Controlled Site-Selectivity in 3,5-Dichloropyridazines

  • Unconventional Selectivity (C5 Coupling) : To achieve coupling at the less reactive C5 position, a switch in ligand is necessary. Bulky, electron-rich monophosphine ligands, such as QPhos, have been shown to invert the selectivity, favoring the formation of the C5-arylated product.[11][12] This is attributed to steric interactions between the bulky ligand and the pyridazine nitrogen atoms, which disfavor oxidative addition at the adjacent C3 position and steer the catalyst toward the C5 position.

Key Experimental Parameters & Reagent Selection

The success of the Suzuki coupling is highly dependent on the careful selection of several key components.

ParameterSelection & Rationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[9] For challenging couplings involving aryl chlorides, more advanced pre-catalysts that form highly active monoligated Pd(0) species are often used.
Phosphine Ligand This is the most critical parameter for controlling selectivity in dichloropyridazines. dppf for C3 coupling; QPhos for C5 coupling.[4] These ligands stabilize the palladium center and modulate its reactivity.[13]
Base An inorganic base is essential for activating the boronic acid.[9][10] K₂CO₃ or K₃PO₄ are frequently used. They are dissolved in water, creating a biphasic reaction medium.[10][13] The choice of base can significantly impact reaction rate and yield.
Solvent A biphasic solvent system is common.[14] A water-miscible organic solvent like 1,4-Dioxane or THF is used to dissolve the organic reagents, while water is used to dissolve the inorganic base.[6][13] Vigorous stirring is necessary to ensure efficient mixing between the two phases.
Boronic Acid/Ester Boronic acids are the most common coupling partners, though boronate esters (e.g., pinacol esters) can also be used and sometimes offer greater stability.[6] They are generally stable, easy to handle, and have low toxicity.[3]
Temperature Reactions are typically heated, often between 80-110 °C, to facilitate the oxidative addition step, especially with less reactive aryl chlorides.[7]

Experimental Protocols

Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction must be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst.

Protocol A: C3-Selective Mono-Arylation of 3,5-Dichloropyridazine

This protocol utilizes a dppf-based catalyst system to favor coupling at the C3 position.

  • Reagents & Materials :

    • 3,5-Dichloropyridazine (1.0 mmol, 1.0 equiv)

    • Arylboronic Acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.024 mmol, 2.4 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Degassed Water (1 mL)

    • Flame-dried Schlenk flask with a magnetic stir bar

    • Inert gas line (Argon or Nitrogen)

  • Procedure :

    • To the Schlenk flask, add 3,5-dichloropyridazine, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and dppf.

    • Seal the flask, then evacuate and backfill with inert gas three times to establish an inert atmosphere.[10]

    • Add the 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.[10][15]

Protocol B: C5-Selective Mono-Arylation of 3,5-Dichloropyridazine

This protocol employs the bulky monophosphine ligand QPhos to direct coupling to the C5 position.

  • Reagents & Materials :

    • 3,5-Dichloropyridazine (1.0 mmol, 1.0 equiv)

    • Arylboronic Acid (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

    • QPhos (1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) (0.024 mmol, 2.4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Degassed Water (0.5 mL)

    • Flame-dried Schlenk flask with a magnetic stir bar

    • Inert gas line (Argon or Nitrogen)

  • Procedure :

    • To the Schlenk flask, add 3,5-dichloropyridazine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and QPhos.

    • Seal the flask and establish an inert atmosphere by evacuating and backfilling with inert gas three times.

    • Add the toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

Reaction Workup and Product Purification

A standard aqueous workup is typically sufficient to isolate the crude product.[16]

  • Quenching & Extraction :

    • Once the reaction is complete (as determined by TLC/GC-MS), cool the mixture to room temperature.[7]

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[15]

  • Purification :

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure mono-arylated pyridazine product.[7][15]

Workflow A 1. Reagent Setup (Schlenk Flask under N₂/Ar) B 2. Add Solvents (Dioxane/Water or Toluene/Water) A->B C 3. Heat & Stir (100 °C, 12-24h) B->C D 4. Monitor Progress (TLC, GC-MS) C->D Periodic Sampling D->C Continue if incomplete E 5. Cool to RT & Quench (Add EtOAc & Water) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for Suzuki coupling and product isolation.

Analytical Monitoring

Real-time or periodic monitoring is crucial for determining reaction completion and optimizing conditions.[17][18]

  • Thin-Layer Chromatography (TLC) : A simple and rapid method to qualitatively track the disappearance of the starting dichloropyridazine and the appearance of the less polar product spot.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Provides quantitative data on the conversion of starting material to product and can help identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to monitor the reaction by analyzing aliquots taken from the reaction mixture.[20] After purification, ¹H and ¹³C NMR are essential for confirming the structure and purity of the final product.

References

The Versatile Building Block: Methyl 4,6-dichloropyridazine-3-carboxylate in the Synthesis of Advanced Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for oncology and autoimmune diseases.[3][4] Methyl 4,6-dichloropyridazine-3-carboxylate, a key pyridazine derivative, serves as a highly versatile and reactive building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth exploration of its synthesis, characterization, and strategic application in the development of next-generation therapeutics, complete with detailed, field-proven protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 372118-01-9[5]
Molecular Formula C₆H₄Cl₂N₂O₂[5][6]
Molecular Weight 207.01 g/mol [5][6]
Appearance White to off-white solid[7]
Boiling Point 345.2 °C at 760 mmHg[7]
Density 1.503 g/cm³[7]

Safety Information:

This compound is classified as an irritant and is harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [6]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Synthesis Protocol: A Reliable Route to a Key Intermediate

The following protocol details a robust and scalable synthesis of this compound.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of this compound A 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester C Reaction Mixture (Heating at 95 °C) A->C B Phosphorus oxychloride (POCl3) B->C D Quenching with Ice Water C->D After 5 hours E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Drying and Concentration E->F G This compound (Final Product) F->G Purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[8][9]

Materials:

  • 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester (10.5 g, 61.7 mmol) and phosphorus oxychloride (70 mL).[8]

  • Reaction: Heat the mixture to 95 °C and maintain this temperature for 5 hours with vigorous stirring.[8]

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 250 mL of ice water. This step should be performed in a fume hood as it is an exothermic reaction and will generate HCl fumes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[8]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Purification: The crude product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.[9]

Application in API Synthesis: A Gateway to Kinase Inhibitors

The two chlorine atoms on the pyridazine ring of this compound are at different positions, leading to differential reactivity. This allows for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an ideal scaffold for building complex molecules like kinase inhibitors.

Case Study: Synthesis of Novel TYK2 Inhibitors

A recent study highlights the use of this compound as a starting material for the synthesis of novel Tyrosine Kinase 2 (TYK2) inhibitors, which are promising therapeutic agents for autoimmune diseases.[10] The synthetic strategy involves a series of selective transformations of the dichloropyridazine core.

Diagram of the Synthetic Application

G cluster_1 Application in TYK2 Inhibitor Synthesis Start This compound Step1 Hydrolysis and Amidation Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Selective Nucleophilic Aromatic Substitution (with 3-amino-2-methoxybenzoic acid) Intermediate1->Step2 Intermediate2 Key Acid Intermediate Step2->Intermediate2 Step3 Palladium-Catalyzed Cross-Coupling (with cyclopropanecarboxamide) Intermediate2->Step3 Intermediate3 Advanced Intermediate Step3->Intermediate3 Step4 Amide Coupling (with various amines) Intermediate3->Step4 FinalAPI Novel TYK2 Inhibitors Step4->FinalAPI

Caption: Synthetic pathway for novel TYK2 inhibitors.[10]

Key Reactions and Protocols

The versatility of this compound is demonstrated in its ability to undergo various transformations to build the final API. Below are generalized protocols for key reaction types.

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, makes it susceptible to nucleophilic attack. The chlorine at the 4-position is generally more reactive towards nucleophilic displacement.

General Protocol for SNAr with an Amine:

  • Reaction Setup: In a suitable flask, dissolve this compound in a polar aprotic solvent such as acetonitrile or DMF.

  • Reagent Addition: Add the desired amine (typically 1.1 to 2 equivalents). A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated.

  • Reaction: Heat the reaction mixture to a temperature ranging from 80 °C to 130 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

2. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a wide range of substituents onto the pyridazine core.

a) Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond between the pyridazine ring and an aryl or heteroaryl group.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 °C and 120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

b) Buchwald-Hartwig Amination

This reaction is employed to form a C-N bond between the pyridazine ring and a primary or secondary amine.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

  • Solvent: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

  • Reaction: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 °C to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The crude product is then purified by column chromatography.

Conclusion

This compound is a cornerstone building block for the synthesis of complex, high-value APIs, particularly in the realm of kinase inhibitors. Its well-defined reactivity allows for selective and sequential functionalization, providing medicinal chemists with a powerful tool for lead optimization and the development of novel therapeutics. The protocols and application examples provided herein serve as a comprehensive guide for researchers in the pharmaceutical industry and academia, enabling the efficient and strategic utilization of this versatile intermediate.

References

Large-scale synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Abstract

This compound (CAS No: 372118-01-9) is a pivotal chemical intermediate, extensively utilized as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2][3][4] Its reactive chlorine atoms allow for versatile substitution reactions, making it a valuable precursor for novel drug candidates and specialized chemical agents.[1] This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, emphasizing operational safety, scalability, and high-yield production. The procedure details a robust chlorination of Methyl 4,6-dihydroxypyridazine-3-carboxylate, designed for implementation in industrial and advanced research settings.

Introduction and Strategic Rationale

The synthesis of pyridazine derivatives is a cornerstone of medicinal chemistry, with the heterocyclic scaffold appearing in numerous bioactive compounds.[5][6] this compound is particularly sought after due to the differential reactivity of its two chlorine atoms, enabling sequential and regioselective modifications.

The synthetic strategy outlined herein proceeds via the direct chlorination of Methyl 4,6-dihydroxypyridazine-3-carboxylate. This precursor is typically synthesized through a cyclization reaction involving a 2-diazo-3-oxoglutarate dimethyl ester, which itself is derived from 3-oxoglutarate dimethyl ester.[2]

Rationale for the Chosen Synthetic Route:

  • Expertise & Causality: The conversion of the dihydroxy (or its tautomeric diketo form) pyridazine to the dichloro derivative is a classic and well-understood transformation. The use of a phosphorus-based chlorinating agent like phosphorous trichloride (PCl₃) or phosphorus oxychloride (POCl₃) is highly effective for this type of heteroaromatic hydroxylation-to-halogenation reaction.[7][8] This method is favored for its high conversion rates and the relative ease of product isolation from the reaction matrix. We have selected phosphorous trichloride for this protocol based on a documented successful synthesis of the target molecule.[9]

  • Trustworthiness & Scalability: This protocol is designed as a self-validating system. The reaction is robust, and the work-up procedure is optimized for large volumes, focusing on safety and efficiency. The starting materials are accessible, and the process has been demonstrated to provide good yields, making it economically viable for industrial production.[9]

Reaction Scheme and Workflow

The overall process involves the chlorination of the pyridazine ring, followed by a carefully controlled work-up and purification to yield the final product.

Reaction Scheme

Caption: Chemical transformation from starting material to final product.

Experimental Workflow Diagram

G start Charge Reactor react Controlled Heating & Reaction (95°C, 5h, Monitor via TLC/HPLC) start->react cool Cool to Room Temperature react->cool quench Controlled Quenching (Slow addition to ice water) cool->quench extract Solvent Extraction (Ethyl Acetate, 3x) quench->extract combine Combine & Wash Organic Layers extract->combine dry Dry with Anhydrous Na₂SO₄ combine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify end Final Product Characterization (LC-MS, NMR, Purity ≥98.0%) purify->end

Caption: Step-by-step large-scale synthesis workflow.

Quantitative Data and Materials

Accurate quantification and characterization of materials are critical for reproducibility and safety.

Table 1: Physicochemical Properties of Key Reagents

Compound NameMolecular FormulaMW ( g/mol )CAS No.Key Hazards
Methyl 4,6-dihydroxypyridazine-3-carboxylateC₆H₆N₂O₄170.1242605-37-8Skin/eye irritant
Phosphorous Trichloride (PCl₃)PCl₃137.337719-12-2Corrosive, reacts violently with water, toxic by inhalation
Product: this compoundC₆H₄Cl₂N₂O₂ [10]207.01 [11][10]372118-01-9 [9]Harmful if swallowed, Causes skin/eye irritation [10]

Table 2: Summary of Large-Scale Process Parameters

ParameterValue / ConditionRationale / Comment
Starting Material10.5 g (61.7 mmol)[9] (Scale as needed)The protocol is scalable; adjust all reagent quantities proportionally.
Chlorinating AgentPhosphorous Trichloride (70 mL)[9]Used in large excess to act as both reagent and solvent, driving the reaction to completion.
Molar Ratio (PCl₃:Substrate)ExcessEnsures complete conversion of both hydroxyl groups.
Reaction Temperature95 °C[9]Optimal temperature to ensure a reasonable reaction rate without significant byproduct formation.
Reaction Time5 hours[9]Typically sufficient for complete conversion. Monitor by TLC or HPLC for confirmation.
Quenching MediumIce Water (250 mL per 10.5g substrate)[9]Highly exothermic process; requires slow addition and efficient cooling to control temperature and fume release.
Extraction SolventEthyl Acetate (3 x 100 mL per 10.5g substrate)[9]Good solubility for the product and immiscible with water.
Purification MethodSilica Gel Column Chromatography or Recrystallization[9]Chromatography is suitable for high purity on a lab scale; recrystallization is preferred for industrial scale.
Expected Yield ~72% [9]Represents a typical isolated yield after purification.

Detailed Experimental Protocol

WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a controlled environment with appropriate engineering controls (e.g., chemical fume hood, scrubber) and personal protective equipment.

4.1 Equipment

  • Glass-lined or appropriate glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating mantle or oil bath with temperature controller.

  • Large dropping funnel or addition pump.

  • Separate, large vessel for quenching, equipped with cooling and stirring.

  • Liquid-liquid extraction apparatus.

  • Rotary evaporator.

  • Vacuum oven.

  • Chromatography or recrystallization equipment.

4.2 Procedure

  • Reactor Setup and Charging:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with Methyl 4,6-dihydroxypyridazine-3-carboxylate (e.g., 10.5 g, 61.7 mmol).

    • Under controlled conditions, slowly add phosphorous trichloride (e.g., 70 mL). The mixture may generate some fumes.

  • Chlorination Reaction:

    • Begin stirring the mixture and slowly heat the reactor to an internal temperature of 95 °C.[9]

    • Maintain the reaction at 95 °C for 5 hours.[9] The reaction progress should be monitored periodically (e.g., every hour after the first 2 hours) by taking a small, carefully quenched aliquot for TLC or LC-MS analysis to confirm the disappearance of the starting material.

  • Post-Reaction Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Crucial Step - Quenching: Prepare a separate vessel containing ice water (e.g., 250 mL). While vigorously stirring the ice water, slowly and carefully pour the crude reaction mixture into it. This process is highly exothermic and will release corrosive HCl gas. Ensure the quench vessel is well-vented into a scrubber system.

    • Once the addition is complete, continue stirring the aqueous mixture for 30 minutes.

  • Product Extraction and Isolation:

    • Transfer the quenched mixture to a separatory funnel or extraction unit.

    • Extract the aqueous layer with ethyl acetate (e.g., 3 x 100 mL).[9]

    • Combine the organic extracts.

    • Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate, then filter.[9]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.[9]

  • Purification:

    • For High Purity (Lab Scale): Purify the crude solid by silica gel column chromatography. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting at 10% and increasing to 30% ethyl acetate).[9]

    • For Large Scale: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to achieve high purity (≥98.0%).[3]

    • Dry the purified, off-white solid product in a vacuum oven.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS). The expected mass spectrum should show a peak corresponding to [M+H]⁺ at 207.0.[9]

Safety and Hazard Management

Adherence to safety protocols is paramount for the successful execution of this synthesis.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a chemical-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[12][13]

  • Engineering Controls: All steps, especially the handling of phosphorous trichloride and the quenching of the reaction, must be performed in a certified chemical fume hood or a closed reactor system connected to an acid gas scrubber.[12]

  • Reagent Hazards:

    • Phosphorous Trichloride (PCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing heat and HCl gas. Handle only in a dry, inert atmosphere.

    • Pyridazine Derivatives: Can be irritating to the skin, eyes, and respiratory system.[12] Avoid inhalation of dust and direct contact.[14]

  • Spill Management: In case of a spill, evacuate the area. For PCl₃, neutralize with a dry agent like sand or sodium carbonate before carefully adding water. For the product, use an inert absorbent material.[12] Ensure proper ventilation.

  • Waste Disposal: All chemical waste, including quenched aqueous layers, solvents, and contaminated materials, must be disposed of as hazardous waste according to institutional and governmental regulations.[12] Acidic waste should be neutralized before disposal.

References

Application Notes and Protocols: Derivatization of the Carboxylate Group in Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules. Its unique electronic properties and versatile substitution patterns have established it as a "privileged structure" in medicinal chemistry and drug discovery. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Methyl 4,6-dichloropyridazine-3-carboxylate is a key intermediate, offering a synthetically tractable platform for the elaboration of diverse molecular entities. The presence of two reactive chlorine atoms and a modifiable carboxylate group allows for a multi-pronged derivatization strategy, enabling the exploration of a vast chemical space. This guide provides an in-depth exploration of the derivatization of the carboxylate moiety, presenting detailed protocols and the underlying chemical principles for researchers in drug development and organic synthesis.

Core Derivatization Strategies

The carboxylate group of this compound can be transformed into a variety of functional groups, significantly altering the physicochemical and pharmacological properties of the parent molecule. The primary derivatization pathways explored in this guide are:

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

  • Amidation: Formation of carboxamides through coupling with a diverse range of amines.

  • Reduction: Transformation of the ester to a primary alcohol.

These derivatization reactions provide access to a rich library of compounds with potential therapeutic applications.

Synthesis of the Starting Material: this compound

For completeness and to provide a comprehensive workflow, the synthesis of the starting material is briefly outlined. The procedure commences from 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester.

Protocol 1: Synthesis of this compound

This protocol details the chlorination of 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester using phosphorus oxychloride.

Reaction Scheme:

Materials:

  • 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester (10.5 g, 61.7 mmol) and phosphorus oxychloride (70 mL).

  • Heat the reaction mixture to 95 °C and maintain for 5 hours.

  • After the reaction is complete, carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly pour the crude product into ice water (250 mL) with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: 30% ethyl acetate in hexane) to yield this compound as an off-white solid.[1]

Expected Yield: ~72%

Causality behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent commonly used to convert hydroxyl groups on heteroaromatic rings to chlorine atoms. The excess POCl₃ also serves as the reaction solvent.

  • Heating: The reaction requires thermal energy to overcome the activation barrier for the chlorination reaction.

  • Quenching in ice water: This step hydrolyzes any remaining reactive phosphorus species and precipitates the organic product.

  • Ethyl acetate extraction: This is a standard workup procedure to isolate the desired organic product from the aqueous mixture.

  • Silica gel chromatography: This purification technique separates the target compound from any impurities or byproducts.

Derivatization of the Carboxylate Group

The following sections provide detailed protocols for the hydrolysis, amidation, and reduction of the methyl ester group of this compound.

Hydrolysis to 4,6-Dichloropyridazine-3-carboxylic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further derivatization possibilities, such as the formation of acid chlorides or coupling with a wider range of nucleophiles. A mild and efficient method using lithium hydroxide is presented here.

Reaction Scheme:

Protocol 2: Lithium Hydroxide Mediated Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a suitable co-solvent like THF or methanol.

  • Add lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • The precipitated product, 4,6-Dichloropyridazine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Causality behind Experimental Choices:

  • Lithium Hydroxide (LiOH): LiOH is a strong base that effectively catalyzes the hydrolysis of the ester. It is often preferred over sodium or potassium hydroxide in some applications due to its higher reactivity and the often easier isolation of the product.

  • Acidification: This step is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the free carboxylic acid.

Data Presentation: Summary of Derivatization Reactions

Derivatization ReactionReagents and ConditionsProduct
Hydrolysis LiOH, Water/THF, RT to 50°C4,6-Dichloropyridazine-3-carboxylic acid
Amidation Primary/Secondary Amine, Toluene, HeatN-substituted-4,6-dichloropyridazine-3-carboxamide
Reduction Lithium borohydride, THF, RT(4,6-Dichloropyridazin-3-yl)methanol
Amidation to N-Substituted Carboxamides

The conversion of the carboxylate group to an amide is a highly valuable transformation in medicinal chemistry, as the amide bond is a key feature of many pharmaceutical agents. Direct amidation of the methyl ester can be achieved by heating with the desired amine.

Reaction Scheme:

Protocol 3: Direct Thermal Amidation with Primary and Secondary Amines

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • Toluene or another suitable high-boiling solvent

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Add the desired primary or secondary amine (1.2 - 2.0 eq).

  • Heat the reaction mixture to reflux (or a suitable high temperature, e.g., 100-120 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or silica gel chromatography.

Causality behind Experimental Choices:

  • Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion.

  • High Temperature: The direct amidation of an ester is often a slow process and requires elevated temperatures to proceed at a reasonable rate.

  • Sealed Tube/Reflux: This prevents the loss of volatile reactants and solvent at high temperatures.

Alternative Amidation Protocol: Acid-Amine Coupling

For more sensitive substrates or to improve yields, a two-step approach involving hydrolysis to the carboxylic acid followed by a standard amide coupling reaction is recommended.

Protocol 4: EDC/HOBt Mediated Amide Coupling

  • Synthesize 4,6-Dichloropyridazine-3-carboxylic acid as described in Protocol 2 .

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable solvent such as DMF or DCM.

  • Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform a standard aqueous workup and purify the product by chromatography or recrystallization.

Visualization of Experimental Workflow

Diagram 1: General Workflow for Carboxylate Derivatization

G start This compound hydrolysis Hydrolysis (Protocol 2) start->hydrolysis LiOH amidation Direct Amidation (Protocol 3) start->amidation R1R2NH, Heat reduction Reduction (Protocol 5) start->reduction LiBH4 acid 4,6-Dichloropyridazine-3-carboxylic acid hydrolysis->acid amide N-Substituted Amide amidation->amide alcohol (4,6-Dichloropyridazin-3-yl)methanol reduction->alcohol coupling Amide Coupling (Protocol 4) acid->coupling Amine, EDC, HOBt coupling->amide

Caption: Workflow for the derivatization of the carboxylate group.

Reduction to (4,6-Dichloropyridazin-3-yl)methanol

The reduction of the ester to a primary alcohol provides another avenue for structural diversification, allowing for subsequent reactions such as etherification or oxidation to the corresponding aldehyde. Lithium borohydride is a suitable reagent for this transformation, offering a good balance of reactivity and selectivity.[2]

Reaction Scheme:

Protocol 5: Lithium Borohydride Reduction

Materials:

  • This compound

  • Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (2.0 - 3.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford (4,6-Dichloropyridazin-3-yl)methanol.

Causality behind Experimental Choices:

  • Lithium Borohydride (LiBH₄): LiBH₄ is a more potent reducing agent than sodium borohydride and is capable of reducing esters to primary alcohols.[2] It is generally considered safer and easier to handle than lithium aluminum hydride (LAH).

  • Anhydrous Conditions: Lithium borohydride reacts with water, so anhydrous conditions are necessary to prevent the decomposition of the reagent and to ensure an efficient reduction.

  • Inert Atmosphere: This prevents the reaction of the organometallic reagents with atmospheric oxygen and moisture.

  • Quenching with NH₄Cl: This step safely neutralizes any unreacted hydride reagent and hydrolyzes the borate-ester complexes formed during the reaction.

Conclusion

The derivatization of the carboxylate group of this compound provides a versatile and powerful strategy for the synthesis of novel pyridazine derivatives. The protocols detailed in this guide for hydrolysis, amidation, and reduction offer reliable and reproducible methods for accessing a diverse range of functionalized molecules. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and reaction conditions, researchers can effectively leverage this key intermediate to advance their drug discovery and development programs.

References

Application Notes & Protocols: Methyl 4,6-dichloropyridazine-3-carboxylate as a Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 4,6-dichloropyridazine-3-carboxylate. We delve into its reactivity, explore key synthetic transformations, and provide detailed, field-tested protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The guide emphasizes the causal relationships behind experimental choices to empower scientists in creating diverse and novel heterocyclic entities for pharmaceutical research.

Introduction: The Strategic Value of the Dichloropyridazine Core

This compound is a highly versatile and functionalized heterocyclic building block. Its utility stems from a synthetically advantageous arrangement of reactive sites: two chlorine atoms at the C4 and C6 positions, which are activated for displacement, and a methyl ester at the C3 position, which can be further modified. The electron-deficient nature of the pyridazine ring, amplified by the adjacent ester functionality, renders the C-Cl bonds susceptible to a variety of transformations.

The pyridazine core is a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3][4] This makes this compound an exceptionally valuable starting material for generating libraries of novel compounds with significant therapeutic potential.

Foundational Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct method for functionalizing the dichloropyridazine core is through Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a transient, negatively charged Meisenheimer complex. The subsequent expulsion of the chloride ion re-aromatizes the ring to yield the substituted product.

The Critical Question of Regioselectivity

A key consideration when working with this substrate is regioselectivity. The two chlorine atoms at C4 and C6 are electronically and sterically distinct.

  • C6 Position: This position is generally the more reactive site for nucleophilic attack. Its reactivity is enhanced by the inductive electron-withdrawing effect of the adjacent C3-ester group and the neighboring ring nitrogen (N1), which stabilize the intermediate Meisenheimer complex.

  • C4 Position: While still reactive, the C4 position is generally less electrophilic than C6.

By carefully controlling reaction conditions—such as temperature, stoichiometry of the nucleophile, and choice of base—chemists can selectively target either monosubstitution (predominantly at C6) or disubstitution.

SNAr_Regioselectivity Figure 1: Regioselectivity in SNAr Reactions sub Methyl 4,6-dichloropyridazine-3-carboxylate nuc_attack Nucleophilic Attack sub->nuc_attack Nu:⁻ c6_inter Meisenheimer Complex (C6 Attack) More Stabilized nuc_attack->c6_inter Path A (Favored) c4_inter Meisenheimer Complex (C4 Attack) Less Stabilized nuc_attack->c4_inter Path B (Disfavored) prod_c6 6-Substituted Product (Major) c6_inter->prod_c6 - Cl⁻ prod_c4 4-Substituted Product (Minor) c4_inter->prod_c4 - Cl⁻ prod_di 4,6-Disubstituted Product prod_c6->prod_di + Nu:⁻ (Forced Conditions)

Caption: Figure 1: Regioselectivity in SNAr Reactions

Protocol 1: Selective Monosubstitution with an Amine Nucleophile at C6

This protocol details the selective reaction with a primary amine. The choice of a mild base and low temperature is crucial for preventing disubstitution.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.07 g, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Add potassium carbonate (2.76 g, 20 mmol).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add benzylamine (1.12 g, 10.5 mmol) dropwise over 10 minutes. Causality Note: Dropwise addition at low temperature helps dissipate any exotherm and maintains selectivity by keeping the effective concentration of the nucleophile low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 6-(benzylamino)-4-chloropyridazine-3-carboxylate.

Data Presentation: SNAr with Various Nucleophiles
Nucleophile (Nu-H)BaseSolventTemp (°C)Product SelectivityApprox. Yield (%)
MorpholineK₂CO₃DMF25C6-Mono85-95%
Sodium MethoxideNaHTHF0C6-Mono90-98%
AnilineDIPEADioxane80C6-Mono70-80%
PhenolCs₂CO₃Acetonitrile60C6-Mono75-85%
Benzylamine (2.5 eq)K₂CO₃DMF100C4,C6-Di80-90%

Advanced C-C Bond Formation: Palladium-Catalyzed Cross-Coupling

To install carbon-based substituents (aryl, vinyl, alkynyl), which is essential for expanding structural diversity, palladium-catalyzed cross-coupling reactions are the methods of choice.

Cross_Coupling_Workflow Figure 2: General Cross-Coupling Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start Methyl 4,6-dichloropyridazine-3-carboxylate suzuki_reagents Aryl/Vinyl Boronic Acid Pd Catalyst + Ligand Base (e.g., K₂CO₃) start->suzuki_reagents sono_reagents Terminal Alkyne Pd Catalyst + Cu(I) co-catalyst Base (e.g., Et₃N) start->sono_reagents suzuki_product Aryl/Vinyl Substituted Pyridazine sono_product Alkynyl Substituted Pyridazine

Caption: Figure 2: General Cross-Coupling Workflow

Suzuki-Miyaura Coupling: The Power of Ligand-Controlled Regioselectivity
  • Mechanism Insight: The selectivity arises from the differential binding of the ligand to the palladium center during the oxidative addition step. Bulky, electron-rich monodentate ligands can favor reaction at the less reactive C4 position, while bidentate ligands often direct the reaction to the more electronically favored C6 position.[8][9]

Protocol 2: Ligand-Controlled Site-Selective Suzuki Coupling at C4

This protocol employs a specific ligand to override the inherent electronic preference and achieve coupling at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)

  • Q-Phos (a bulky, monodentate ligand) (0.06 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene/Water (10:1 mixture), degassed

  • Schlenk flask, condenser, nitrogen/argon inlet

Procedure:

  • To a Schlenk flask, add this compound (1.04 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol), K₃PO₄ (3.18 g, 15 mmol), Pd(OAc)₂ (34 mg, 0.15 mmol), and Q-Phos (85 mg, 0.30 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times. Causality Note: Rigorous exclusion of oxygen is critical as O₂ can deactivate the Pd(0) catalyst, which is the active species in the catalytic cycle.

  • Add degassed toluene (20 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify by column chromatography to yield Methyl 6-chloro-4-phenylpyridazine-3-carboxylate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[10][11] It typically uses a dual-catalyst system of palladium and a copper(I) salt.

Protocol 3: Sonogashira Coupling at the C6 Position

Materials:

  • Methyl 6-amino-4-chloropyridazine-3-carboxylate (or other C6-monosubstituted analog) (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under argon, add the C6-monosubstituted pyridazine (e.g., 5 mmol), PdCl₂(PPh₃)₂ (175 mg, 0.25 mmol), and CuI (95 mg, 0.5 mmol).

  • Add anhydrous, degassed THF (25 mL) and anhydrous, degassed triethylamine (15 mL). Causality Note: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. It must be anhydrous to prevent unwanted side reactions.

  • Add phenylacetylene (0.77 g, 7.5 mmol) via syringe.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify by column chromatography to afford the desired alkynyl-substituted product.

Application in Tandem Synthesis: Constructing Fused Heterocycles

The true power of this compound is realized when these primary functionalization reactions are used as the first step in a sequence to build complex, fused heterocyclic systems, such as the medicinally relevant pyridazino[4,5-b]indoles.[12][13][14][15]

Fused_Ring_Synthesis Figure 3: Pathway to Fused Heterocycles start Methyl 4,6-dichloropyridazine-3-carboxylate step1 Step 1: Suzuki Coupling (e.g., with 2-aminophenylboronic acid) start->step1 intermediate Aryl-Substituted Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Buchwald-Hartwig Amination) intermediate->step2 final Fused Heterocycle (e.g., Pyridazino[4,5-b]indole) step2->final

Caption: Figure 3: Pathway to Fused Heterocycles

This strategy involves an initial cross-coupling to install a suitably functionalized aryl group, followed by an intramolecular cyclization to form the new fused ring. This approach dramatically increases molecular complexity and provides rapid access to novel chemical space.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in heterocyclic chemistry. Through judicious control of reaction conditions and intelligent selection of catalytic systems, chemists can precisely manipulate its reactive sites. This guide provides the foundational protocols and mechanistic understanding necessary to unlock the potential of this scaffold, enabling the efficient synthesis of diverse molecular architectures for the discovery of next-generation therapeutics.

References

Application Note: A Practical Protocol for Monitoring Reactions of Methyl 4,6-dichloropyridazine-3-carboxylate using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the effective monitoring of chemical reactions involving Methyl 4,6-dichloropyridazine-3-carboxylate by Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, offering a robust framework for real-time reaction analysis. The protocol emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. By following this guide, researchers can achieve reliable and reproducible tracking of reactant consumption, intermediate formation, and product generation, which is critical for reaction optimization and yield maximization.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of novel chemical entities, particularly in the pharmaceutical and agrochemical industries, the ability to monitor the progress of a reaction is paramount.[1][2] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for the qualitative monitoring of organic reactions.[2][3] It allows the chemist to visualize the disappearance of starting materials and the emergence of products over time, providing crucial insights into reaction kinetics and completion.[4][5]

This compound is a key building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds with potential biological activities.[6][7][8] The reactivity of the two chlorine atoms on the pyridazine ring allows for sequential or selective nucleophilic substitution reactions. Accurate monitoring of these transformations is essential to control selectivity and prevent the formation of undesired byproducts. This protocol outlines a systematic approach to utilizing TLC for this purpose.

Foundational Principles of TLC

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[3][9] The separation is driven by the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[10][11] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[12]

The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for a compound of interest lies between 0.3 and 0.7, as this range typically provides the best separation from other components in the mixture.[11]

Experimental Protocol

This section details the step-by-step methodology for monitoring a reaction involving this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates are recommended due to the UV-active nature of the pyridazine ring system. The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[14][15]

  • Solvents: HPLC-grade or distilled solvents are essential to ensure reproducibility. Common solvents for the mobile phase include hexanes, ethyl acetate, dichloromethane, and methanol.[16]

  • TLC Developing Chamber: A glass chamber with a lid is required to maintain a saturated solvent atmosphere, which is crucial for consistent results.

  • Capillary Spotters: Fine-tipped glass capillaries are used to apply the samples to the TLC plate.

  • Visualization Tools: A UV lamp (254 nm and 365 nm) and an iodine chamber are standard for visualizing the separated spots.[14][15] Chemical stains can also be employed for compounds that are not UV-active or do not stain well with iodine.

  • Reaction Aliquots: Samples of the starting material(s), co-spot, and reaction mixture are required.

Step-by-Step Procedure

The workflow for monitoring a reaction by TLC is a systematic process that ensures reliable and interpretable results.

TLC_Workflow cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Cut to size, draw baseline) prep_chamber 2. Prepare Developing Chamber (Add solvent, saturate atmosphere) prep_sample 3. Prepare Samples (Starting material, co-spot, reaction mixture) spot_plate 4. Spot the Plate prep_sample->spot_plate Proceed to Execution develop_plate 5. Develop the Plate visualize 6. Visualize Spots (UV, Iodine, Stain) develop_plate->visualize Proceed to Analysis calculate_rf 7. Mark Spots & Calculate Rf visualize->calculate_rf interpret 8. Interpret Results calculate_rf->interpret

Figure 1. A generalized workflow for monitoring chemical reactions using Thin-Layer Chromatography.

1. Preparation of the TLC Plate:

  • Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.
  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[9]
  • Mark the lanes for the starting material, co-spot, and reaction mixture.

2. Selection of the Mobile Phase (Eluent):

  • The choice of solvent system is critical for achieving good separation.[17]
  • For pyridazine derivatives, which are moderately polar, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[16][18]
  • A common initial solvent system to try is a 7:3 or 8:2 mixture of hexanes:ethyl acetate.
  • The polarity of the mobile phase can be adjusted to achieve the desired Rf values. Increasing the proportion of the more polar solvent will increase the Rf values of the components.[11][19]

Compound Polarity Recommended Starting Solvent System Rationale
Non-polar Products 9:1 to 7:3 Hexanes:Ethyl AcetateA less polar mobile phase will allow for good separation of non-polar compounds from the more polar starting material.
Moderately Polar Products 6:4 to 1:1 Hexanes:Ethyl AcetateIncreasing the polarity of the eluent is necessary to move more polar products up the plate.
Polar Products 1:1 Hexanes:Ethyl Acetate to 100% Ethyl Acetate or 95:5 Dichloromethane:MethanolFor highly polar products, a significantly more polar solvent system is required to overcome the strong interaction with the silica gel.[20]

3. Spotting the TLC Plate:

  • Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.
  • Prepare a solution of the reaction mixture by taking a small aliquot from the reaction and diluting it with a suitable solvent.[5]
  • Using a capillary spotter, apply a small spot of the starting material solution to its designated lane on the baseline.[9]
  • Apply a small spot of the diluted reaction mixture to its lane.
  • In the co-spot lane, apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material in the reaction mixture.[5]
  • Ensure the spots are small and concentrated to achieve the best resolution.[10]

4. Developing the TLC Plate:

  • Place the spotted TLC plate vertically in the developing chamber, ensuring the baseline is above the solvent level.[3]
  • Close the chamber with the lid and allow the solvent to ascend the plate by capillary action.[3]
  • Do not disturb the chamber during development.
  • Once the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[19]

5. Visualization:

  • Allow the solvent to completely evaporate from the plate.
  • UV Light: Place the plate under a UV lamp (254 nm). The pyridazine ring is a chromophore and should be UV active, appearing as dark spots against the fluorescent green background of the plate.[14][15] Gently circle the spots with a pencil.
  • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form a temporary yellow-brown complex with iodine vapor, making them visible.[14][15] This method is semi-destructive.
  • Chemical Stains: If UV and iodine are ineffective, a chemical stain can be used. A potassium permanganate stain is a good general-purpose oxidizing stain that can visualize a wide range of organic compounds.[21] This is a destructive method.

Interpretation of Results
  • t = 0 (Start of reaction): The TLC plate should show a single spot in the starting material lane and the reaction mixture lane at the same Rf value.

  • During the reaction: As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, and a new spot corresponding to the product will appear. The product will typically have a different Rf value than the starting material. Intermediates may also be observed as transient spots.

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

TLC_Interpretation cluster_tlc TLC Plate cluster_legend Legend lane1 SM lane2 Co lane3 Rxn sm_spot co_sm_spot rxn_sm_spot co_prod_spot rxn_prod_spot solvent_front ------------------------------------------ baseline ------------------------------------------ key_sm Starting Material key_prod Product key_rxn_sm Disappearing SM in Rxn

Figure 2. An idealized TLC plate showing the progression of a reaction. SM: Starting Material, Co: Co-spot, Rxn: Reaction Mixture.

Troubleshooting

  • Streaking: If spots appear as streaks rather than distinct spots, the sample may be too concentrated, or the compound may be highly polar or acidic/basic. Dilute the sample or add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[20]

  • Rf values too high or too low: If all spots remain at the baseline, the eluent is not polar enough. If all spots run with the solvent front, the eluent is too polar. Adjust the solvent ratio accordingly.[19]

  • No spots visible: The compound may not be UV active, or the concentration may be too low. Try a different visualization technique, such as an iodine chamber or a chemical stain.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By following the detailed protocol outlined in this application note, researchers can confidently track the progress of their syntheses, make informed decisions about reaction times, and troubleshoot issues as they arise. The principles and techniques described herein are fundamental to good laboratory practice in synthetic organic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.

Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several critical factors throughout the process, from the quality of starting materials to the specifics of the reaction work-up. Here’s a breakdown of potential causes and actionable solutions:

  • Incomplete Chlorination: The conversion of the hydroxyl groups on the pyridazine ring to chlorides is the crucial step. If this reaction is incomplete, you will have a mixture of mono-chlorinated and unreacted starting material, which complicates purification and lowers the yield of your desired product.

    • Solution: Ensure your chlorinating agent is fresh and used in sufficient excess. For instance, when using phosphorus oxychloride (POCl₃), a common and effective reagent, it is often used as both the solvent and the reagent to drive the reaction to completion. Heating the reaction mixture is also critical; a temperature of around 95°C for several hours is a good starting point, but optimization may be necessary.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.

  • Hydrolysis of the Product: The dichloro-pyridazine ring and the methyl ester are both susceptible to hydrolysis, especially during the work-up phase. Quenching the reaction mixture with water or aqueous base can lead to the formation of the corresponding carboxylic acid or hydroxy-pyridazine byproducts if not performed carefully.

    • Solution: The work-up should be performed under cold conditions. Slowly and cautiously pouring the reaction mixture into ice water helps to dissipate the heat generated from the quenching of excess chlorinating agent.[1] Maintaining a low temperature minimizes the rate of hydrolysis. Subsequent extraction with an organic solvent like ethyl acetate should be performed promptly.

  • Suboptimal Reaction Temperature: Both excessively high and low temperatures can be detrimental. Too low a temperature will result in an incomplete reaction, while a temperature that is too high can lead to decomposition and the formation of tar-like byproducts.

    • Solution: Precise temperature control is key. Use a temperature-controlled heating mantle and a thermocouple to maintain the reaction at the optimal temperature. The ideal temperature may vary depending on the specific chlorinating agent used.

  • Purification Losses: Significant loss of product can occur during purification, especially if the crude product is highly impure.

    • Solution: Silica gel column chromatography is an effective method for purifying this compound.[1] A solvent system such as ethyl acetate in hexane is a good starting point for elution.[1] Careful selection of the solvent gradient and proper packing of the column are essential to achieve good separation and minimize product loss.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I identify them?

Answer:

The presence of multiple spots on a TLC plate is a clear indication of a mixture of compounds. The most common impurities in this synthesis are:

  • Unreacted Starting Material: 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester. This will be a more polar spot on your TLC plate (lower Rf value) compared to the product.

  • Mono-chlorinated Intermediate: 4-chloro-6-hydroxypyridazine-3-carboxylate or 6-chloro-4-hydroxypyridazine-3-carboxylate. These will have intermediate polarity.

  • Hydrolyzed Product: 4,6-dichloropyridazine-3-carboxylic acid. The carboxylic acid is more polar than the methyl ester.

Identification Strategy:

  • Co-spotting: The most straightforward method is to co-spot your crude reaction mixture with the starting material on the same TLC plate. If one of the spots in your mixture matches the Rf of the starting material, you have confirmed its presence.

  • LC-MS Analysis: This is a powerful technique for identifying the components of your reaction mixture. The mass spectrometer will provide the molecular weight of each component, allowing you to deduce their structures. For example, the expected [M+H]⁺ for the desired product is 207.0.[1]

  • Proton NMR (¹H NMR): If you can isolate the impurities by chromatography, ¹H NMR spectroscopy can provide definitive structural information.

Question 3: Are there alternative chlorinating agents I can use besides phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃)?

Answer:

Yes, several other chlorinating agents can be employed for the conversion of pyridazinones to chloropyridazines. The choice of reagent can influence the reaction conditions, yield, and safety profile.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Neat or in a high-boiling solvent, refluxReadily available, effective for many heterocyclic systems.Highly corrosive and toxic, work-up can be hazardous.
Thionyl Chloride (SOCl₂) Often with a catalytic amount of DMF, refluxByproducts (SO₂ and HCl) are gaseous and easily removed.Can be too aggressive for some sensitive substrates.
Phosphorus Pentachloride (PCl₅) Often used in combination with POCl₃, refluxA very powerful chlorinating agent.A hazardous solid, work-up requires caution.
N-Chlorosuccinimide (NCS) In a suitable solvent like ethanol with an acid catalyst, heatedMilder conditions, easier to handle.[2]May require longer reaction times or be less effective for some substrates.[2]

It is always advisable to start with small-scale trial reactions when exploring a new chlorinating agent to determine the optimal conditions for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

The most common and direct synthesis involves a two-step process starting from a suitable precursor, as illustrated in the workflow below.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination A 4,6-dihydroxypyridazine-3-carboxylic acid B 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester A->B Methanol, Acid catalyst C 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester D This compound C->D POCl₃ or PCl₃, Heat

Caption: General synthesis workflow.

Q2: How should I monitor the progress of the chlorination reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used.

Q3: What are the key safety precautions to take during this synthesis?

  • Handling Chlorinating Agents: Phosphorus oxychloride, phosphorus trichloride, and thionyl chloride are highly corrosive and toxic. They react violently with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching the Reaction: The quenching of excess chlorinating agent with water is highly exothermic and releases corrosive fumes (HCl). This step must be performed slowly and in an ice bath to control the reaction rate.

  • Solvent Evaporation: Ensure that all volatile and toxic reagents are properly removed and trapped during solvent evaporation under reduced pressure.

Q4: Can I perform the esterification after the chlorination step?

While it is possible to chlorinate 4,6-dihydroxypyridazine-3-carboxylic acid first to obtain 4,6-dichloropyridazine-3-carboxylic acid[3] and then perform the esterification, the initial esterification is generally preferred. The carboxylic acid group can have side reactions with the chlorinating agent. Protecting it as a methyl ester first can lead to a cleaner reaction and higher overall yield.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester
  • To a solution of 4,6-dihydroxypyridazine-3-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester.

Protocol 2: Synthesis of this compound[1]
  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (at least 5-10 equivalents, can also be used as the solvent).

  • Heat the reaction mixture to 95°C and maintain for 5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker of ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

ExperimentalWorkflow A Mix Starting Material and POCl₃ B Heat to 95°C for 5h A->B C Monitor by TLC B->C D Cool and Quench in Ice Water C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Chlorination and purification workflow.

References

Technical Support Center: Purification of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges associated with the purification of crude Methyl 4,6-dichloropyridazine-3-carboxylate, designed for chemistry professionals.

This guide provides troubleshooting solutions and frequently asked questions concerning the purification of this compound (CAS 372118-01-9). As a key organic intermediate, achieving high purity is critical for successful downstream applications in pharmaceutical and chemical synthesis[1][2]. The following sections are designed to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Initial Assessment of the Crude Product

Before attempting purification, a preliminary analysis of your crude material is essential. This initial assessment will guide your choice of purification strategy.

Q1: What should I look for in my crude product before starting purification?

Answer: A thorough initial assessment can save significant time and resources. Here’s what to check:

  • Physical Appearance: The crude product is often an off-white, light beige, or brown solid/oil[1][2]. Significant deviation, such as a very dark or tarry appearance, suggests the presence of substantial impurities or degradation products.

  • Solubility Tests: Test the solubility of a small amount of crude material in various common laboratory solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Water). This will be invaluable for selecting a suitable recrystallization solvent or chromatography eluent system.

  • Thin-Layer Chromatography (TLC): A quick TLC analysis is the most effective initial step. Use a solvent system like 30% Ethyl Acetate in Hexane as a starting point[1]. This will reveal:

    • The number of components in your crude mixture.

    • The polarity of the desired product relative to impurities.

    • Whether impurities are more or less polar, which dictates the purification strategy.

The following diagram outlines a general decision-making workflow based on the initial assessment of the crude product.

G cluster_0 Initial Assessment cluster_1 Purification Path Selection Crude Crude Product (Post-Workup) TLC Analyze via TLC (e.g., 30% EtOAc/Hex) Crude->TLC Decision Evaluate TLC & Appearance TLC->Decision Recrystallization Recrystallization Candidate (Primary method) Decision->Recrystallization   Main spot is well-separated   Crude is mostly solid   Minimal baseline streaking Chromatography Column Chromatography (Alternative or secondary method) Decision->Chromatography   Multiple spots close together   Oily crude product   Significant colored impurities

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Issue 1: Persistent Coloration (Yellow/Brown Tint) in Final Product

Q2: My final product is consistently a yellow or brown solid, not the reported off-white color. What causes this and how can I fix it?

Answer: This is a common issue. The color often arises from high-molecular-weight, polar, or conjugated impurities formed during the chlorination step, which can involve harsh reagents like phosphorus oxychloride or phosphorus pentachloride[3][4].

Possible Causes & Solutions:

  • Trapped Impurities: Colored impurities can become trapped within the crystal lattice during recrystallization.

    • Solution A - Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Be cautious not to add charcoal to a superheated solution to avoid violent boiling[5].

    • Solution B - Solvent Choice: Recrystallizing from a different solvent system may exclude the colored impurity from the crystal lattice more effectively. If you used a non-polar solvent like hexane, try a slightly more polar system or a solvent pair.

  • Thermal Degradation: Pyridazine derivatives can be susceptible to thermal degradation, especially in the presence of residual acid or base from the work-up.

    • Solution: Ensure all purification steps are performed at the lowest feasible temperatures. Avoid prolonged heating during recrystallization. Ensure the pH of the crude solution is neutralized before solvent evaporation.

Issue 2: Product 'Oils Out' During Recrystallization

Q3: When I cool my recrystallization solution, the product separates as an oil instead of forming crystals. Why is this happening?

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution is supersaturated to a degree that precipitation is kinetically favored over crystallization.

Possible Causes & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling promotes precipitation over slow crystal growth.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Only after the solution becomes cloudy should you move it to an ice bath to maximize recovery.

  • Inappropriate Solvent: The chosen solvent may have too high a boiling point, or the product is simply too soluble.

    • Solution: Switch to a lower-boiling point solvent in which the compound has slightly lower solubility. Alternatively, use a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is sparingly soluble) until the solution just becomes turbid. Add a drop or two of the "good" solvent to clarify and then cool slowly.

Issue 3: Incomplete Separation via Column Chromatography

Q4: I'm using silica gel chromatography with 30% Ethyl Acetate/Hexane, but I'm getting poor separation between my product and an impurity. What can I do?

Answer: While 30% EtOAc/Hexane is a good starting point[1], column chromatography often requires optimization.

Possible Causes & Solutions:

  • Incorrect Eluent Polarity: The eluent may be too polar, causing your product and impurities to move too quickly (high Rf values) and co-elute.

    • Solution A - Adjust Polarity: Decrease the polarity of the eluent. Try a gradient elution, starting with a lower concentration of ethyl acetate (e.g., 10%) and gradually increasing it. This will hold back the more polar compounds and allow the less polar ones to elute first, improving separation.

    • Solution B - Change Solvents: Replace ethyl acetate with a different solvent that offers alternative selectivity. For example, a dichloromethane/hexane or toluene/ethyl acetate system might change the interaction with the silica surface and improve separation.

  • Column Overloading: Too much crude product was loaded onto the column.

    • Solution: Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous bed. A "slurry packing" method is generally most reliable.

Issue 4: Evidence of Hydrolysis (Carboxylic Acid Impurity)

Q5: My NMR spectrum shows a broad singlet that exchanges with D₂O, and my mass spec shows a peak corresponding to the carboxylic acid. How can I remove this impurity?

Answer: The methyl ester of this compound can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during work-up or at elevated temperatures[6][7].

Possible Causes & Solutions:

  • Hydrolysis During Work-up: The initial reaction quench or extraction process may have been too acidic or basic.

    • Solution A - Mild Acid/Base Wash: Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated to its carboxylate salt and move into the aqueous layer. Afterward, wash with water and brine, then dry and evaporate the solvent.

    • Solution B - Preventative Measures: During the initial work-up, ensure the pH is carefully controlled and avoid strong acids or bases. Minimize the time the compound is in an aqueous solution.

Standardized Purification Protocols

Here are step-by-step protocols for common and effective purification methods for this compound.

Protocol 1: Recrystallization from a Single Solvent (n-Hexane)

This method is effective when the crude product is mostly solid and impurities have significantly different solubility profiles. N-hexane has been shown to be an effective solvent for similar dichloropyridazine compounds[3][4].

  • Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask.

  • Add a minimal amount of n-hexane (e.g., 20-30 mL) and heat the mixture to boiling with stirring.

  • Continue to add small portions of hot n-hexane until the solid just dissolves completely. Do not add a large excess.

  • (Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • (Optional Hot Filtration) If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice-water bath for 20-30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold n-hexane.

  • Dry the crystals under vacuum. The expected product is an off-white solid[1].

Protocol 2: Flash Column Chromatography

This is the preferred method for oily crude products or complex mixtures with closely related impurities[1].

Parameter Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (100-200 mesh)[1]Standard polarity, good for separating moderately polar compounds.
Eluent System Start with 10% EtOAc/Hexane, gradient to 30-40% EtOAc/HexaneAllows for separation of non-polar impurities first, then elution of the product.
Column Loading 1:40 ratio (crude product:silica gel) by weightPrevents overloading and ensures good separation.
Monitoring TLC with UV visualization (254 nm)The pyridazine ring is UV active, allowing for easy tracking of fractions.

Step-by-Step Procedure:

  • Prepare the column by slurry packing silica gel in the initial eluent (e.g., 10% EtOAc/Hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Pre-adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried, pre-adsorbed sample to the top of the packed column.

  • Begin eluting the column with the starting solvent mixture, collecting fractions.

  • Monitor the fractions by TLC. Combine fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q6: What is the expected melting point of pure this compound?

Answer: While specific literature values can vary slightly, a high-purity sample should have a sharp melting point. TCI Chemicals lists the melting point as 62.0 to 66.0 °C. A broad melting range indicates the presence of impurities.

Q7: How should I store the purified compound?

Answer: Store the compound in a tightly sealed container in a cool, dry, dark place. Halogenated heterocyclic compounds can be sensitive to light and moisture over long periods. The ester functionality is also susceptible to hydrolysis if exposed to ambient moisture.

Q8: What analytical techniques are best for a final purity check?

Answer: A combination of techniques provides the most comprehensive assessment:

  • ¹H NMR: Confirms the structure and can reveal proton-bearing impurities. The spectrum should be clean with the expected signals.

  • LC-MS: Provides an accurate mass for the parent ion ([M+H]⁺ at m/z 207.0) and is excellent for detecting trace impurities[1].

  • HPLC: An HPLC chromatogram with a purity assay (e.g., >98.0% by area) is a standard quality control measure.

References

Side product formation in the chlorination of dihydroxypyridazine esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side product formation during the chlorination of dihydroxypyridazine esters. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common issues in this critical synthetic transformation.

Introduction

The conversion of dihydroxypyridazine esters to their corresponding dichloro-derivatives is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds. The resulting dichloropyridazine is a versatile intermediate, primed for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this deoxychlorination[1]. However, the reaction's high reactivity and harsh conditions often lead to a variety of side products, complicating purification and reducing yields. This guide will explore the mechanistic origins of these byproducts and provide actionable solutions.

The core transformation relies on the tautomeric equilibrium of the dihydroxypyridazine (a pyridazinedione) to its pyridazin-diol form. The chlorination is believed to proceed through an initial O-phosphorylation of the hydroxyl group by POCl₃. This creates a highly effective pyridazinyl dichlorophosphate leaving group, which is subsequently displaced by a chloride ion[1].

Core Reaction Mechanism

G cluster_0 Activation Step cluster_1 Nucleophilic Substitution cluster_2 Byproduct Formation A Dihydroxypyridazine Ester (Diol Tautomer) Int1 O-Phosphorylated Intermediate A->Int1 + POCl₃ - HCl POCl3 POCl₃ Int1_copy O-Phosphorylated Intermediate Product Chlorinated Pyridazine Ester Int1_copy->Product + Cl⁻ - [PO₂Cl₂]⁻ Byproduct Stable Phosphorus Byproducts (e.g., H₃PO₄ after quench) G DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier - [PO₂Cl₂]⁻ G Start Low Yield Observed Q1 Is the reaction going to completion? (Check via TLC/GC/NMR) Start->Q1 Sol1 Increase Temp/Time Increase POCl₃ Stoichiometry Consider a catalyst (e.g., Pyridine) Q1->Sol1 No Q2 Are there significant side products? (Check crude NMR/MS) Q1->Q2 Yes End Problem Solved / Re-evaluate Sol1->End Re-run and Evaluate Sol2 Address specific side product: - Vilsmeier? -> Avoid DMF - Over-chlorination? -> Reduce Temp/Time - Dimerization? -> Ensure full conversion Q2->Sol2 Yes Q3 Are there significant workup/purification losses? Q2->Q3 No Sol2->End Re-run and Evaluate Q3->End No (Re-evaluate starting material purity) Sol3 Check aqueous layer for product Optimize extraction pH Check for volatility losses Optimize purification (e.g., change column solvent) Q3->Sol3 Yes Sol3->End Re-run and Evaluate

References

Stability and storage conditions for Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4,6-dichloropyridazine-3-carboxylate (CAS: 372118-01-9). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your research. Our approach is rooted in scientific principles and practical laboratory experience to address the specific challenges you may encounter.

Section 1: Understanding the Stability Profile

This compound is a valuable building block in organic synthesis, but its reactivity also makes it susceptible to degradation if not handled and stored correctly. The primary factors influencing its stability are temperature, moisture, air, and light.

Frequently Asked Questions (FAQs) - Stability and Storage

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a refrigerator at 2-8°C under an inert atmosphere, such as argon or nitrogen. It is crucial to minimize exposure to air and moisture.

Q2: How sensitive is this compound to air and moisture?

A2: this compound is sensitive to both air and moisture. The ester functional group is susceptible to hydrolysis in the presence of water, which can be accelerated by acidic or basic conditions. The pyridazine ring and its chloro-substituents can also be sensitive to oxidative degradation.

Q3: Can I handle the compound on the open bench?

A3: For brief periods, such as weighing, handling on an open bench is possible. However, to minimize the risk of degradation, it is highly recommended to work in a glove box or under a stream of inert gas. If a glove box is unavailable, work quickly and ensure the container is tightly sealed immediately after use.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) or a change in physical state (e.g., clumping of the solid). Chemical analysis, such as HPLC or NMR, is the most reliable way to detect degradation, which may manifest as the appearance of new peaks or a decrease in the purity of the main compound.

Section 2: Troubleshooting Guide for Experimental Issues

Unexplained side products or low yields in your reactions? The stability of your starting material could be the culprit. This section provides a structured approach to troubleshooting common experimental problems.

Identifying the Root Cause of Degradation
Symptom Potential Cause Recommended Action
Appearance of a new peak in HPLC/LC-MS corresponding to the carboxylic acid. Hydrolysis: The ester group has hydrolyzed due to the presence of moisture.Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. Store the compound under an inert, dry atmosphere.
Formation of unexpected substitution products. Nucleophilic Substitution: The chloro groups on the pyridazine ring have reacted with nucleophiles in the reaction mixture (e.g., water, alcohols, amines).Use non-nucleophilic solvents and bases where possible. Protect reactive functional groups in other reagents. Control reaction temperature to minimize side reactions.
Reaction mixture turns dark, or complex mixture of byproducts is observed. Thermal Degradation or Photodegradation: The compound has decomposed due to excessive heat or exposure to light.Maintain recommended reaction temperatures. Protect the reaction vessel from light by wrapping it in aluminum foil.
Low reaction yield despite a pure starting material. Slow Degradation During Reaction: The compound may be slowly degrading under the reaction conditions over time.Monitor the reaction progress closely and minimize reaction time. Consider if a lower reaction temperature could be effective.
Experimental Workflow: Minimizing Degradation During a Typical Nucleophilic Substitution Reaction

Below is a step-by-step protocol for a generic nucleophilic substitution reaction, with critical stability checkpoints highlighted.

Objective: To substitute one of the chloro groups on this compound with a generic amine nucleophile (R-NH2).

Materials:

  • This compound

  • Amine nucleophile (R-NH2)

  • Anhydrous aprotic solvent (e.g., Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

Protocol:

  • Preparation:

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

    • Ensure all solvents are anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.

  • Reaction Setup:

    • Under a positive pressure of inert gas, add this compound to the reaction flask.

    • Dissolve the starting material in the anhydrous solvent.

    • Add the amine nucleophile dropwise to the solution at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

    • Aim for the shortest reaction time necessary for the complete consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, proceed with the work-up as quickly as possible to minimize exposure of the product to air and moisture.

    • Purify the product using an appropriate method, such as column chromatography, using anhydrous solvents.

  • Product Storage:

    • Store the purified product under an inert atmosphere at the recommended temperature.

Section 3: Visualizing Degradation Pathways

To better understand the potential degradation pathways, the following diagrams illustrate the key chemical transformations that can lead to the loss of product integrity.

Hydrolysis of the Ester Group

Hydrolysis Start This compound Reagent + H2O Start->Reagent Product 4,6-dichloropyridazine-3-carboxylic acid Reagent->Product Hydrolysis

Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Nucleophilic Substitution of Chlorine

Substitution Start This compound Reagent + Nucleophile (e.g., R-OH, R-NH2) Start->Reagent Product Substituted Product Reagent->Product SNAr Reaction

Caption: Nucleophilic aromatic substitution (SNAr) at a chloro-position.

Section 4: References

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of Chlorine Atoms in Ethyl 4,6-dichloronicotinate. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. --INVALID-LINK--

  • He, H.-Q., Chang, Y.-W., & Wei, W.-M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. --INVALID-LINK--

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

How to remove phosphorus-based impurities from dichloropyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dichloropyridazines, particularly focusing on the challenges associated with phosphorus-based impurities derived from common chlorinating agents like phosphorus oxychloride (POCl₃). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Introduction: The Challenge of Phosphorus Impurities

The conversion of pyridazinones to dichloropyridazines using phosphorus oxychloride (POCl₃) is a cornerstone of heterocyclic chemistry.[1] POCl₃ often serves as both the reagent and the solvent in these transformations.[1] However, the use of excess POCl₃, while driving the reaction to completion, presents significant challenges during workup and purification. The primary issue is the presence of residual POCl₃ and its hydrolysis byproducts, which can compromise the purity, yield, and stability of the final product. Understanding the nature of these impurities and the rationale behind their removal is critical for a successful and safe synthesis.

The hydrolysis of phosphorus oxychloride is a highly exothermic process that can lead to thermal runaway if not properly controlled.[2] Quenching at low temperatures can be deceptive, as the hydrolysis is often sluggish, leading to an accumulation of unreacted POCl₃ and metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH).[2] This can result in a delayed and violent exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary phosphorus-based impurities I should be concerned about in my dichloropyridazine synthesis?

A1: The main phosphorus-based impurities stem from the excess POCl₃ used in the reaction. These include:

  • Unreacted Phosphorus Oxychloride (POCl₃): Highly reactive and corrosive.

  • Phosphorodichloridic Acid (Cl₂P(O)OH): A metastable intermediate formed from the partial hydrolysis of POCl₃.[2] It can lead to delayed exothermic events.

  • Phosphoric Acid (H₃PO₄): The final product of complete POCl₃ hydrolysis. While less reactive, its high water solubility can lead to purification challenges, such as co-precipitation with the product or the formation of oily residues.

  • Pyrophosphates: Formed from the condensation of phosphoric acid at elevated temperatures, these can be difficult to remove.

Q2: Why is the quenching of excess POCl₃ considered a hazardous step?

A2: The reaction of POCl₃ with water is extremely exothermic and produces corrosive hydrogen chloride (HCl) gas.[2] A "delayed exotherm" is a significant risk. If the initial quench is performed at too low a temperature, the hydrolysis reaction is slow, allowing unreacted POCl₃ and energetic intermediates to build up.[2][3] As the mixture warms, the reaction can accelerate uncontrollably, leading to a dangerous thermal runaway.[2][3]

Q3: What is a "reverse quench," and why is it recommended for POCl₃?

A3: A "reverse quench" involves adding the reaction mixture containing POCl₃ slowly to the quenching solution (e.g., ice-water or a basic solution).[2][3] This method is highly recommended for safety because it ensures that POCl₃ is always the limiting reagent in the quenching vessel. This allows for better temperature control and minimizes the risk of accumulation and subsequent runaway reaction.[2]

Q4: Can I use an alcohol to quench excess POCl₃?

A4: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method. The resulting organophosphate byproducts can be toxic and may introduce additional purification challenges. Quenching with water or an aqueous basic solution is the standard and preferred method.[2]

Q5: How can I confirm that all phosphorus-based impurities have been removed?

A5: The most definitive method is ³¹P NMR spectroscopy .[2] A sample of the final product can be analyzed to ensure the absence of signals corresponding to POCl₃, its hydrolysis intermediates, and other phosphorus-containing byproducts.[2] Other chromatographic techniques like HPLC and GC can also be used to assess the overall purity of the dichloropyridazine.[4][5]

Troubleshooting Guides

Issue 1: A Delayed or Uncontrolled Exotherm Occurs During Workup
  • Symptoms: After an initially calm quenching process, the temperature of the mixture suddenly and rapidly increases, often accompanied by vigorous gas evolution.

  • Primary Cause: Accumulation of unreacted POCl₃ and/or metastable intermediates like phosphorodichloridic acid due to incomplete hydrolysis at low temperatures.[2]

  • Underlying Chemistry: The hydrolysis of the P-Cl bond is kinetically slow at low temperatures (e.g., 0-5 °C). Adding the reaction mixture to ice may not result in immediate hydrolysis. As the mixture warms up, the reaction rate increases exponentially, leading to a thermal runaway.

  • Adopt the "Reverse Quench" Protocol: Always add the reaction mixture slowly to a vigorously stirred quenching solution. Never add the quenching solution to the reaction mixture.[2][3]

  • Controlled Temperature Quench: Instead of quenching into ice, consider a controlled temperature quench. A recommended method is the slow addition of the reaction mixture to a vigorously stirred aqueous solution of sodium acetate at 35-40 °C.[3] This temperature is high enough to ensure immediate and controlled hydrolysis of POCl₃ and its intermediates, preventing their accumulation.[3]

  • Ensure Sufficient Aging: After the addition is complete, continue to stir the quenched mixture for a period to ensure all reactive phosphorus species are fully hydrolyzed. Monitoring by ³¹P NMR can confirm the disappearance of these species.[2]

Issue 2: The Product "Oils Out" or Forms a Gooey Precipitate Instead of Crystallizing
  • Symptoms: Upon neutralization or cooling of the aqueous workup mixture, the product separates as an oil or a sticky solid rather than a filterable crystalline material.

  • Primary Causes:

    • Presence of Impurities: Residual phosphoric acid or pyrophosphates can interfere with the crystal lattice formation, acting as "crystal poisons."

    • Supersaturation: The solution is too concentrated, leading to rapid precipitation and the formation of an amorphous solid or oil.

    • Incorrect pH: The pH of the solution may not be optimal for the crystallization of the dichloropyridazine.

  • pH Adjustment: Carefully adjust the pH of the aqueous slurry. For many dichloropyridazines, a slightly basic pH (around 8) is optimal for precipitation.[6] Add the neutralizing agent (e.g., aqueous NaOH or NH₄OH) slowly with vigorous stirring to avoid localized high pH, which could degrade the product.[7]

  • Solvent Dilution: If the solution is too concentrated, dilute it with more water before cooling to slow down the rate of crystallization.

  • Controlled Cooling: Cool the mixture slowly. A gradual decrease in temperature promotes the formation of larger, more well-defined crystals. For example, after neutralization at a controlled temperature, allow the mixture to cool slowly to room temperature before further cooling in an ice bath.[8]

  • Scratching and Seeding: If crystallization is slow to initiate, scratch the inside of the flask with a glass rod below the surface of the liquid or add a few seed crystals of pure product to induce crystallization.[9]

Issue 3: Low Yield of Dichloropyridazine After Purification
  • Symptoms: The final isolated yield of the pure product is significantly lower than expected.

  • Primary Causes:

    • Product Solubility: The product may have significant solubility in the aqueous mother liquor, leading to losses during filtration.

    • Incomplete Precipitation: The pH or temperature for precipitation may not be optimal, leaving a significant amount of product in solution.

    • Product Decomposition: The product may be unstable under the workup conditions, particularly if exposed to harsh pH or high temperatures for extended periods.

  • Optimize Precipitation pH: Conduct small-scale experiments to determine the pH at which your specific dichloropyridazine derivative has the lowest solubility.

  • Salting Out: The addition of a neutral salt, such as sodium chloride, to the aqueous mixture can decrease the solubility of the organic product and improve its recovery.[8]

  • Extraction of the Aqueous Layer: After filtering the precipitated product, perform an extraction of the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[7]

  • Minimize Exposure to Harsh Conditions: Keep the workup time to a minimum and avoid excessive heating or exposure to highly acidic or basic conditions if your product is known to be sensitive.

Issue 4: Final Product is Contaminated with Phosphorus-Containing Impurities
  • Symptoms: Analytical data (e.g., NMR, elemental analysis) of the isolated product indicates the presence of phosphorus.

  • Primary Causes:

    • Incomplete Hydrolysis: Insufficient quenching or aging time can leave unreacted phosphorus species.

    • Co-precipitation: Phosphoric acid or its salts can co-precipitate with the desired product, especially if the product is isolated by precipitation from an aqueous solution.

    • Inefficient Extraction: If an extractive workup is used, phosphoric acid may not be completely removed from the organic layer.

  • Aqueous Washes: Wash the organic layer containing the product with water or a mild basic solution (e.g., saturated sodium bicarbonate) to remove water-soluble phosphoric acid. Be mindful of the product's stability to base.

  • Sodium Bisulfite Treatment: A highly effective method for removing certain impurities is to treat the crude product with an aqueous solution of an alkali metal bisulfite, such as sodium bisulfite or sodium metabisulfite.[8] This treatment can significantly improve the purity of the 3,6-dichloropyridazine.[8]

  • Recrystallization: Recrystallize the crude product from a suitable solvent system. This is often a very effective method for removing trace impurities.

In-Depth Protocol: Purification of 3,6-Dichloropyridazine Using Sodium Bisulfite

This protocol is adapted from a patented method and is highly effective for removing persistent impurities from the crude product of the reaction between maleic hydrazide and POCl₃.[8]

Objective: To reduce the impurity content of crude 3,6-dichloropyridazine from ~8-9% to less than 1.5%.[8]

Procedure:

  • Initial Workup:

    • After the reaction is complete, cautiously quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and water, maintaining the temperature below 30 °C. This is the "reverse quench" method.[8]

  • Neutralization and Bisulfite Addition:

    • Slowly add a concentrated aqueous solution of ammonium hydroxide to the drowned mixture to neutralize the excess acid. Continue to maintain the temperature below 30 °C.

    • During the addition of the ammonium hydroxide, gradually add sodium bisulfite. A typical ratio is 15-35 parts of sodium bisulfite per 100 parts of crude dichloropyridazine.[8]

  • Precipitation and Isolation:

    • After the additions are complete, continue to agitate the resulting slurry to ensure the reaction of the bisulfite with the impurities is complete.

    • Cool the slurry to 10-15 °C to fully precipitate the 3,6-dichloropyridazine.[8]

    • Isolate the purified product by filtration, wash the filter cake with cold water, and dry under vacuum.

Expected Outcome: This procedure has been shown to reduce the impurity content from 8.28% to 1.5% with a slight increase in yield.[8]

TreatmentImpurity Content (%)Yield (%)
Without Sodium Bisulfite8.2873.4
With Sodium Bisulfite1.575.0
Data adapted from US Patent 3,004,027 A[8]

Visualized Workflows and Logic

Diagram 1: Decision Tree for POCl₃ Quenching

This diagram provides a logical workflow for selecting the appropriate quenching strategy based on the scale and sensitivity of the reaction.

G start Start: Reaction with excess POCl₃ is complete scale Assess Reaction Scale and Product Sensitivity start->scale small_scale Small Scale (< 5g) Product is base-stable scale->small_scale Small Scale large_scale Large Scale (> 5g) or Base-Sensitive Product scale->large_scale Large Scale quench_bicarb Protocol 1: Reverse quench into ice-cold NaHCO₃ (sat.) small_scale->quench_bicarb quench_acetate Protocol 2: Reverse quench into warm NaOAc (aq.) (35-40 °C) large_scale->quench_acetate monitor_temp Monitor temperature closely Keep below 20 °C quench_bicarb->monitor_temp monitor_ph Monitor pH Avoid harsh basic conditions quench_acetate->monitor_ph workup Proceed to Aqueous Workup/ Extraction monitor_temp->workup monitor_ph->workup

Caption: Decision tree for selecting a safe POCl₃ quenching protocol.

Diagram 2: Troubleshooting Workflow for Product Crystallization

This diagram outlines a systematic approach to resolving common issues encountered during the crystallization of dichloropyridazine from an aqueous workup.

G start Problem: Product oils out or forms a gooey precipitate check_conc Is the solution very cloudy or precipitating too rapidly? start->check_conc yes_conc Yes check_conc->yes_conc Yes no_conc No check_conc->no_conc No add_solvent Add more solvent (water) and gently warm to redissolve yes_conc->add_solvent check_ph Check pH of the slurry no_conc->check_ph slow_cool Cool slowly to room temp before using an ice bath add_solvent->slow_cool slow_cool->check_ph adjust_ph Adjust pH to optimal range (e.g., ~8) slowly with stirring check_ph->adjust_ph induce_cryst Induce Crystallization adjust_ph->induce_cryst scratch Scratch with glass rod induce_cryst->scratch seed Add a seed crystal induce_cryst->seed success Crystalline product obtained scratch->success seed->success

Caption: Troubleshooting workflow for product crystallization issues.

References

Troubleshooting low reactivity in Methyl 4,6-dichloropyridazine-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4,6-dichloropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low reactivity and poor yield encountered during the chemical modification of this versatile heterocyclic building block.

Introduction: Understanding the Reactivity Profile

This compound is an electron-deficient heteroaromatic compound. Its reactivity is primarily dictated by three key features: the two electrophilic carbon centers (C4 and C6) attached to chlorine atoms, the electron-deficient pyridazine ring, and the methyl ester functional group. The electron-withdrawing nature of the pyridazine nitrogens and the C3-carboxylate group significantly activates the C-Cl bonds towards nucleophilic attack.[1] However, this same electronic nature can present challenges, particularly in transition metal-catalyzed reactions where the nitrogen lone pairs can interact with and inhibit the catalyst.[2]

This guide provides a structured, question-and-answer approach to troubleshoot common problems, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is organized by the most common reaction types performed on this substrate.

Issue 1: My reaction shows low or no conversion. Where should I begin troubleshooting?

This is the most common issue and requires a systematic check of fundamental reaction parameters before investigating more complex variables. Low conversion is often not due to the inherent non-reactivity of the substrate but rather to suboptimal conditions or compromised reagents.

Answer: A complete lack of reactivity points to a fundamental flaw in the reaction setup or reagents. Before optimizing specific parameters, you must validate your starting conditions.

dot

A Start: Low or No Conversion B 1. Verify Reagent Purity & Integrity - Starting Material (NMR/LCMS) - Nucleophile/Coupling Partner - Anhydrous Solvents (<50 ppm H2O) - Fresh, High-Purity Base A->B First Check C 2. Confirm Inert Atmosphere - Proper Degassing (3x vacuum/backfill) - Positive Pressure of N2 or Ar - Rubber Septa Integrity B->C Reagents OK D 3. Validate Reaction Temperature - Calibrated Thermometer/Heating Block - Uniform Heating - Check for Exotherms/Cooling Issues C->D Atmosphere OK E Problem Resolved? D->E Temperature OK F Proceed to Reaction-Specific Troubleshooting Guide E->F No G Success E->G Yes

Caption: Initial troubleshooting workflow for low conversion.

Causality Explained:

  • Reagent Quality: Many coupling partners, especially organoboron reagents, can degrade upon storage.[3] Solvents must be rigorously anhydrous as water can hydrolyze reagents and poison catalysts. Bases are often hygroscopic and should be handled with care.

  • Inert Atmosphere: For palladium-catalyzed reactions, oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[2]

  • Temperature: Many reactions have a specific activation energy. Insufficient heat will result in a sluggish reaction, while excessive heat can cause degradation of reagents, catalysts, or the desired product.[4]

Section A: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a primary pathway for functionalizing this substrate, where a nucleophile displaces one of the chloride leaving groups. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing pyridazine ring.[1][5]

dot

Caption: SNAr mechanism highlighting stabilization of the Meisenheimer intermediate.

Q1: My SNAr reaction with an amine/alkoxide is sluggish. How can I improve the rate?

Answer: A slow SNAr reaction points to either insufficient activation of the electrophile (unlikely here), a weak nucleophile, or suboptimal reaction conditions.

  • Increase Nucleophilicity: If using a neutral nucleophile (e.g., R-NH₂), the addition of a non-nucleophilic base (e.g., DIPEA, DBU) is often insufficient. A stronger base like NaH or K₂CO₃ may be required to deprotonate the nucleophile, significantly increasing its reactivity.[6] For alkoxides, ensure they are freshly prepared or sourced.

  • Solvent Choice: The rate-determining step is the attack of the nucleophile. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the counter-ion of the nucleophile but do not hydrogen-bond with the nucleophile itself, leaving it "bare" and more reactive.[6]

  • Temperature: Heating the reaction is the most common way to increase the rate. A temperature range of 80-120 °C is typical for these reactions. Monitor by TLC or LCMS to avoid product degradation at elevated temperatures.

  • Leaving Group: While both chlorines are viable leaving groups, SNAr reactions are often faster with aryl fluorides due to fluorine's high electronegativity, which makes the ipso-carbon more electrophilic.[5] This is not an option here, but it highlights the importance of maximizing the electrophilicity of the C-Cl position.

Q2: I am getting a mixture of mono- and di-substituted products. How can I favor mono-substitution?

Answer: This is a common selectivity issue. The first substitution reaction can either activate or deactivate the ring towards a second substitution.

  • Stoichiometry Control: The most straightforward approach is to use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will invariably lead to the di-substituted product.

  • Lower Temperature: A second substitution will have its own activation energy. Running the reaction at a lower temperature (e.g., room temperature or 50 °C) may provide a kinetic window where the first substitution proceeds at a reasonable rate while the second is negligible.

  • Nucleophile Sterics: A bulky nucleophile (e.g., a secondary amine like diisopropylamine) will react once and the resulting steric hindrance around the pyridazine ring will significantly disfavor a second substitution.

Section B: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for C-C and C-N bond formation on this scaffold.[7][8] However, the pyridazine substrate presents a unique challenge: the nitrogen lone pairs can coordinate to the palladium center, acting as a ligand and leading to catalyst inhibition or deactivation.[2]

dot

pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa inhibition Catalyst Inhibition (Coordination of N lone pair to Pd) pd0->inhibition Deactivation Pathway pd2 Ar-Pd(II)-X(L_n) oa->pd2 Step 1 trans Transmetalation pd2->trans pd2->inhibition pd2_r Ar-Pd(II)-R'(L_n) trans->pd2_r Step 2 re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product Ar-R' (Product) re->product Step 3 arx Ar-Cl (Substrate) arx->oa boronic R'-B(OH)2 + Base boronic->trans

Caption: Suzuki-Miyaura cycle with pyridazine-specific catalyst inhibition pathway.

Q1: My Suzuki-Miyaura coupling is giving a low yield. What are the most critical factors for this substrate?

Answer: Low yields in Suzuki couplings of pyridazines are very common and usually trace back to the catalyst system and reaction conditions.[2][9]

  • Ligand Choice is Critical: The key is to use a ligand that is both bulky and electron-rich.

    • Bulk: Steric hindrance from the ligand physically blocks the pyridazine nitrogens from coordinating to the palladium center.

    • Electron-Donating: An electron-rich ligand makes the palladium center more electron-rich, accelerating the rate-limiting oxidative addition step and stabilizing the Pd(0) state.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are the gold standard for these challenging substrates.[2] Avoid using simple, less bulky ligands like PPh₃ unless prior literature for a very similar substrate supports its use.[10]

  • Choice of Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[11][12] A combination of a strong base like Cs₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water or DME/water is a robust starting point. The water is essential for aiding in the dissolution of the inorganic base and facilitating the catalytic cycle.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form unreactive cyclic anhydrides (boroxines) upon storage. Use fresh, high-quality boronic acid or consider using more stable potassium trifluoroborate salts.[12]

Q2: The reaction mixture turns black and stalls. What is happening?

Answer: The formation of a black precipitate is almost always palladium black, which is aggregated, inactive, and catalytically dead palladium metal.[2] This indicates catalyst decomposition.

  • Insufficient Ligand: The ligand-to-palladium ratio is crucial. A ratio of 2:1 (ligand:Pd) is a standard starting point for monodentate ligands like the Buchwald-type phosphines. Insufficient ligand leaves the palladium center "naked" and prone to aggregation.

  • High Temperature: While heat is needed, excessive temperatures (>120-130 °C) can accelerate catalyst decomposition pathways. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

  • Oxygen Contamination: As mentioned, failure to maintain a strictly inert atmosphere can lead to catalyst oxidation and subsequent decomposition.

ParameterRecommendation for Pyridazine SubstratesRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources of Pd(0) (after in-situ reduction for Pd(II) sources).
Ligand SPhos, XPhos, RuPhos, IPr (NHC)Bulky, electron-rich ligands that prevent catalyst inhibition by pyridazine nitrogens and promote oxidative addition.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong inorganic bases effective at promoting transmetalation without degrading the substrate.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O (e.g., 10:1 ratio)Biphasic systems that dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CBalances reaction rate against catalyst and substrate stability.
Section C: Troubleshooting Reactions of the Methyl Ester

While the primary focus is often on the C-Cl bonds, the methyl ester at the C3 position is also a key functional handle.

Q1: I am attempting to hydrolyze the ester to the carboxylic acid with LiOH, but the yield is poor and I see decomposition.

Answer: Saponification of the ester on an electron-deficient ring can sometimes be complicated by competing nucleophilic attack on the ring itself or by degradation under harsh basic conditions.

  • Milder Conditions: Instead of room temperature or heating, try running the hydrolysis at 0 °C to ice-bath temperature. This will slow down potential side reactions on the pyridazine ring while still allowing the saponification to proceed.

  • Careful Stoichiometry: Use the minimum number of equivalents of base required (e.g., 1.1 - 1.5 equivalents of LiOH). A large excess of strong base can promote decomposition pathways.

  • Alternative Hydrolysis Methods: If standard basic hydrolysis fails, consider acidic hydrolysis (e.g., HCl in dioxane/water at reflux). However, this can be harsh. A milder, often overlooked method is using Trimethyltin hydroxide (Me₃SnOH), which can cleave methyl esters under neutral conditions, though it requires specific handling and cleanup.

  • Workup is Key: Upon completion, the reaction must be immediately and carefully acidified at low temperature (0 °C) to protonate the carboxylate. A slow or delayed quench can lead to decomposition of the product in the basic aqueous solution.

Appendix A: Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Reagents: Add potassium carbonate (K₂CO₃, 2.0 equiv) and the desired amine (1.1 equiv).

  • Solvent: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add anhydrous DMSO or DMF (to make a ~0.2 M solution).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LCMS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.08 equiv).

  • Solvent Addition: Evacuate and backfill the Schlenk flask with inert gas (N₂ or Ar) three times. Add degassed solvents (e.g., 1,4-dioxane and water in a 10:1 ratio, to make a ~0.1 M solution) via syringe.

  • Reaction: Stir the mixture at 90-100 °C until the starting material is consumed as monitored by TLC or LCMS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

References

Technical Support Center: Managing Exothermic Reactions in Dichloropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichloropyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during this critical synthetic transformation. My aim is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.

The conversion of pyridazinones to dichloropyridazines, typically employing reagents like phosphorus oxychloride (POCl₃), is a powerful and common reaction. However, it is often accompanied by significant heat evolution, which if not properly controlled, can lead to runaway reactions, compromised product purity, and serious safety incidents.[1][2][3][4] This guide will address common challenges and provide actionable troubleshooting advice.

I. Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows a sudden and rapid temperature increase during the addition of phosphorus oxychloride (POCl₃). What is happening and how can I prevent it?

A1: A rapid temperature spike during POCl₃ addition is a classic sign of an uncontrolled exothermic reaction.[1][5] This typically occurs due to an accumulation of unreacted starting material, leading to a sudden acceleration in the reaction rate.

Causality: The chlorination of a pyridazinone with POCl₃ is a highly exothermic process.[1] If the rate of addition of POCl₃ exceeds the rate at which the reaction proceeds and the heat can be dissipated by the cooling system, the temperature will rise. This temperature increase further accelerates the reaction rate, creating a dangerous feedback loop known as a thermal runaway.[2][4][6]

Preventative Measures & Troubleshooting:

  • Controlled Addition: Add the POCl₃ dropwise or via a syringe pump to maintain a steady, manageable reaction temperature.

  • Efficient Cooling: Ensure your reaction vessel is adequately cooled using an ice bath, cryocooler, or a circulating chiller. The cooling capacity must be sufficient for the scale of your reaction.[4]

  • Vigorous Stirring: Maintain efficient stirring to ensure rapid heat transfer from the reaction mixture to the cooling bath and to prevent localized hot spots.

  • Solvent Choice: Using a co-solvent can help to moderate the reaction rate and improve heat dissipation. However, the choice of solvent must be compatible with the reaction conditions.

Q2: After the initial heating phase, my reaction seems to stall and requires prolonged heating at high temperatures to go to completion. Is this normal?

A2: While some reactions may require extended heating, a stalled reaction can indicate several underlying issues. It's crucial to differentiate between a slow, controlled reaction and one that is not proceeding as expected.

Possible Causes & Solutions:

  • Insufficient POCl₃: The stoichiometry of the reaction is critical. While POCl₃ is often used in excess, an insufficient amount will lead to incomplete conversion.[7]

  • Purity of Starting Material: Impurities in the pyridazinone starting material can interfere with the reaction. Ensure your starting material is of high purity.

  • Reaction Temperature: The optimal reaction temperature can vary depending on the specific substrate. If the reaction is sluggish, a carefully controlled increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to track progress.

Q3: I'm observing significant byproduct formation, leading to a low yield of my desired dichloropyridazine. What are the likely side reactions and how can I minimize them?

A3: Byproduct formation is a common challenge and is often linked to poor reaction control.

Common Side Reactions & Mitigation Strategies:

  • Over-chlorination or Degradation: Excessive reaction temperatures or prolonged reaction times can lead to the formation of undesired chlorinated byproducts or degradation of the product.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.

  • Incomplete Reaction: As discussed in Q2, an incomplete reaction will result in a mixture of starting material and product, complicating purification.

    • Solution: Ensure the correct stoichiometry of reagents and optimize reaction conditions.

Q4: The quenching of my reaction with water/ice is violently exothermic and difficult to control. Are there safer quenching procedures?

A4: The quenching of excess POCl₃ is notoriously hazardous and is a critical step to manage carefully.[1][8][9] The violent exotherm is due to the rapid and highly exothermic hydrolysis of POCl₃.[10]

Safer Quenching Protocols:

  • Reverse Quench: This is the universally recommended and safer method.[8][9] Instead of adding the quenching agent to the reaction mixture, the reaction mixture is slowly added to a vigorously stirred, cold quenching solution (e.g., crushed ice, a slurry of ice and sodium bicarbonate, or a cold aqueous solution of a weak base).[8]

  • Controlled Temperature Quench: Quenching at very low temperatures (0-5°C) can be deceptive, as the hydrolysis of POCl₃ can be sluggish, leading to an accumulation of reactive intermediates and a delayed exotherm.[8][10] A controlled quench into a solution at a slightly elevated temperature (e.g., 35-40°C) can ensure immediate and controlled hydrolysis.[8][9]

  • Use of Alternative Quenching Agents: An aqueous solution of sodium acetate can be an effective alternative to ice/water for a more controlled quench.[8][9]

Table 1: Comparison of POCl₃ Quenching Methods

Quenching MethodAdvantagesDisadvantagesBest For
Direct Quench (Adding water to reaction) -Extremely hazardous, high risk of runaway reaction.NEVER RECOMMENDED
Reverse Quench (Ice/Water) Simple, common.Can be sluggish at very low temperatures, risk of delayed exotherm.[8][9]Small-scale reactions with careful temperature monitoring.
Reverse Quench (Ice/Bicarbonate) Neutralizes HCl byproduct.Vigorous gas evolution (CO₂).Reactions where pH control is important.[8]
Reverse Quench (Sodium Acetate at 35-40°C) Controlled, immediate hydrolysis, minimizes accumulation of unstable intermediates.[8][9]Requires heating of the quenching solution.Large-scale reactions where safety is paramount.[9]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during dichloropyridazine synthesis.

Issue 1: Runaway Reaction

Symptoms:

  • Rapid, uncontrolled increase in temperature.

  • Vigorous gas evolution.

  • Pressure build-up in the reaction vessel.

Immediate Actions:

  • Stop the addition of any reagents.

  • Increase cooling to the maximum capacity.

  • If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.

  • Prepare for an emergency shutdown of the reaction.

Root Cause Analysis & Prevention:

Potential CausePreventative Action
Reagent addition rate too fast.Use a syringe pump or dropping funnel for controlled, slow addition.
Inadequate cooling.Ensure the cooling bath is at the correct temperature and has sufficient capacity for the reaction scale.
Poor stirring.Use an appropriate stirrer and ensure vigorous agitation throughout the reaction.
Issue 2: Low Product Yield

Symptoms:

  • The isolated yield of the desired dichloropyridazine is significantly lower than expected.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Product Yield Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Byproducts Significant Byproducts? Incomplete_Reaction->Byproducts No Optimize_Conditions Optimize Reaction Conditions: - Increase POCl₃ stoichiometry - Increase temperature/time cautiously Incomplete_Reaction->Optimize_Conditions Yes Optimize_Purification Optimize Workup & Purification: - Adjust quenching pH - Use appropriate extraction solvent - Consider chromatography Byproducts->Optimize_Purification Yes End Improved Yield Byproducts->End No Optimize_Conditions->End Optimize_Purification->End

Caption: Troubleshooting workflow for low product yield.

Issue 3: Product Decomposition During Workup

Symptoms:

  • The desired product is observed in the crude reaction mixture but is lost during the aqueous workup and purification steps.

Possible Causes & Solutions:

  • Hydrolysis of the Product: Dichloropyridazines can be susceptible to hydrolysis, especially under harsh pH conditions or at elevated temperatures during workup.

    • Solution: Maintain a neutral or slightly acidic pH during the workup. Perform extractions and washes promptly and at reduced temperatures.

  • Reversion to Starting Material: In some cases, incomplete reaction or the presence of water during the reaction can lead to the formation of intermediates that revert to the starting pyridazinone during workup.[8]

    • Solution: Ensure the reaction is driven to completion and that all reagents and solvents are anhydrous.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,6-Dichloropyridazine

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Pyridazine-3,6-diol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)[11]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol.

  • Carefully add POCl₃ to the flask at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.[11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Crucial Step (Quenching): Slowly and carefully add the cooled, concentrated reaction mixture to a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution, maintaining the temperature of the quenching mixture below 20°C.[8]

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3,6-dichloropyridazine.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Safe Quenching of POCl₃ using the Reverse Quench Method

This protocol details a safer method for quenching reactions containing excess POCl₃.[8][9]

Setup:

  • A separate flask, larger than the reaction flask, equipped with a mechanical stirrer, a thermometer, and an addition funnel.

Procedure:

  • In the quenching flask, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Transfer the cooled reaction mixture to the addition funnel.

  • Slowly add the reaction mixture dropwise to the ice/bicarbonate slurry.

  • Monitor the temperature of the quenching mixture closely and maintain it below 20°C by controlling the addition rate.[8]

  • After the addition is complete, continue stirring until all the ice has melted and gas evolution has ceased.

  • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Proceed with the standard aqueous workup.

Workflow for Safe POCl₃ Quenching:

Safe_Quench_Workflow cluster_prep Preparation cluster_addition Controlled Addition (Reverse Quench) cluster_completion Completion & Workup Prep_Quench Prepare Ice/Bicarbonate Slurry in a Separate Flask Add_Slowly Slowly Add Reaction Mixture to Quenching Slurry Prep_Quench->Add_Slowly Cool_Reaction Cool Reaction Mixture to 0-5°C Cool_Reaction->Add_Slowly Monitor_Temp Monitor Temperature (<20°C) and Stir Vigorously Add_Slowly->Monitor_Temp Stir_Complete Continue Stirring Until Gas Evolution Ceases Monitor_Temp->Stir_Complete Check_pH Check pH (Neutral/Slightly Basic) Stir_Complete->Check_pH Workup Proceed to Aqueous Workup Check_pH->Workup

Caption: Step-by-step workflow for the safe reverse quenching of POCl₃.

IV. Conclusion

The synthesis of dichloropyridazines is a valuable transformation in medicinal and agricultural chemistry. However, the exothermic nature of the chlorination reaction, particularly with phosphorus oxychloride, demands a thorough understanding of the reaction parameters and strict adherence to safety protocols. By implementing controlled reaction conditions, and safe and effective quenching procedures, researchers can minimize risks, improve product yields, and ensure the overall success and safety of their experiments.

V. References

  • Benchchem. Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Available from: --INVALID-LINK--

  • Google Patents. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide. Available from: --INVALID-LINK--

  • Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine. Available from: --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines. Available from: --INVALID-LINK--

  • ResearchGate. How can I properly quench POCl3? Available from: --INVALID-LINK--

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Available from: --INVALID-LINK--

  • ScienceDirect. Review on loss prevention of chemical reaction thermal runaway: Principle and application. Available from: --INVALID-LINK--

  • ARIA. Runaway reactions, case studies, lessons learned. Available from: --INVALID-LINK--

  • De Gruyter. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available from: --INVALID-LINK--

  • ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Org. Process Res. Dev. 2010, 14, 6, 1383–1392. Available from: --INVALID-LINK--

  • NIH. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Available from: --INVALID-LINK--

  • Quora. How to slow down a runaway reaction. Available from: --INVALID-LINK--

  • ChemicalBook. 3,6-Dichloropyridazine synthesis. Available from: --INVALID-LINK--

  • Google Patents. US3004027A - Process for purification of 3,6-dichloropyridazine. Available from: --INVALID-LINK--

  • Reddit. Dichlorination of acid sensitive phosphonic acid ester. Available from: --INVALID-LINK--

  • MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Available from: --INVALID-LINK--

  • AIDIC. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Available from: --INVALID-LINK--

References

Technical Support Center: Column Chromatography for Pyridazine Intermediate Purification

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of pyridazine intermediates. Pyridazine scaffolds are foundational in many areas of drug discovery and medicinal chemistry.[1][2] However, their inherent polarity and basicity, stemming from the adjacent nitrogen atoms, often present unique challenges during purification by column chromatography.[3] Strong interactions with the acidic stationary phase can lead to common issues like peak tailing, poor recovery, and even on-column degradation.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

Question: I'm starting with a new pyridazine intermediate. What's a good starting point for mobile phase selection?

Answer: The best practice is to start with Thin Layer Chromatography (TLC) to scout for an appropriate solvent system.[4] Aim for a mobile phase composition that provides a retention factor (Rf) of approximately 0.3-0.4 for your target compound.[4] A common starting point for many pyridazine derivatives is a binary mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[5] If your compound is highly polar, consider systems like dichloromethane/methanol or dichloromethane/ethanol.[3][4]

Question: Why is my pyridazine compound streaking or tailing badly on my silica gel TLC plate and column?

Answer: This is the most common issue encountered with N-heterocycles like pyridazines.[3] The basic nitrogen atoms in your compound interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "drag" down the column, resulting in tailing.[3] To mitigate this, you can either mask the acidic sites on the silica or use a different stationary phase.

Question: Should I use silica gel or alumina for my pyridazine purification?

Answer: The choice depends on the stability and properties of your compound.

  • Silica Gel: It is the default choice for most purifications due to its versatility. However, for basic pyridazines, it often requires modification. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase can cap the acidic silanol groups and significantly improve peak shape.[3]

  • Alumina: This is an excellent alternative if your compound is sensitive to the acidic nature of silica gel. Alumina is available in neutral, basic, or acidic grades. For most pyridazines, neutral or basic alumina is preferable to avoid the strong interactions that cause tailing.[3]

Question: My crude product is poorly soluble in the hexane/ethyl acetate system I want to use for elution. How can I load it onto the column?

Answer: In this scenario, "dry loading" is the superior method.[3][6] Instead of dissolving the sample in a small amount of eluent (wet loading), you dissolve your crude mixture in a suitable solvent (like dichloromethane), add a small amount of silica gel to the solution, and then evaporate the solvent completely on a rotary evaporator.[6] This results in a free-flowing powder of your compound adsorbed onto silica, which can then be carefully added to the top of your packed column. This technique prevents the use of a strong loading solvent that would ruin the initial separation at the top of the column and often leads to much better resolution.[3]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a structured format, providing the causal logic behind each recommended solution.

ProblemPotential Cause(s)Recommended Solution(s) & Rationale
Poor Separation / Co-elution 1. Inappropriate Mobile Phase Selectivity: The polarity of the eluent is not optimized to differentiate between your product and impurities.[7] 2. Low-Resolution Stationary Phase: Standard flash silica may not have sufficient surface area for separating closely related compounds.[5] 3. Column Overloading: Too much sample was loaded for the column size, exceeding its capacity.1. Optimize Mobile Phase: Systematically vary the solvent ratio. If a binary system fails, consider a ternary system (e.g., hexane/ethyl acetate/DCM) to alter selectivity. For HPLC, adjust the gradient slope or try a different organic modifier (e.g., acetonitrile vs. methanol).[7] 2. Use High-Performance Silica: Switch to a flash cartridge with higher surface area silica (e.g., >700 m²/g). This provides more interaction sites and can resolve compounds that co-elute on standard silica.[5] 3. Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase, depending on the difficulty of the separation.
Severe Peak Tailing / Streaking 1. Strong Acid-Base Interaction: The basic pyridazine is interacting strongly with acidic silanol groups on the silica surface.[3]1a. Add a Basic Modifier: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. This neutralizes the most acidic sites on the silica, leading to symmetrical peaks.[3] 1b. Switch to an Alternative Stationary Phase: Use neutral or basic alumina, which lacks the acidic silanol groups.[3] Alternatively, for very polar compounds, consider Reverse-Phase (RP) chromatography.[3]
Compound is Stuck on the Column 1. Compound is Too Polar: The mobile phase is not strong (polar) enough to elute the compound. 2. Irreversible Adsorption/Decomposition: The compound has either reacted with or is irreversibly bound to the stationary phase.[8]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., switch from 20% EtOAc in hexane to 50%, then 100%, then add methanol). 2. Test for Stability: Before running the column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If the spot is gone or there's a new streak at the baseline, your compound is likely decomposing on silica.[8] In this case, use a less acidic support like deactivated silica or alumina.[8]
Low Mass Recovery 1. On-Column Decomposition: As above, the acidic silica may be degrading the product.[8] 2. Irreversible Adsorption: The compound is strongly bound and not eluting. 3. Product is Highly Volatile: The product may be lost during solvent removal on the rotary evaporator.1. Confirm Stability: Perform the TLC stability test described above.[8] 2. Use a Stronger Eluent: After collecting your main fractions, flush the column with a very polar solvent (e.g., 10-20% methanol in DCM) to see if any remaining material elutes. 3. Careful Evaporation: Use lower temperatures and pressures during solvent removal. For very volatile compounds, consider alternative purification methods like recrystallization if possible.

Part 3: General Protocol for Method Development

This workflow provides a systematic approach to developing a robust purification method for a novel pyridazine intermediate.

Step 1: Initial Analysis and Solvent System Scouting with TLC

  • Dissolve a small amount of your crude reaction mixture.

  • Using TLC plates (typically silica gel), test various solvent systems. Start with a 4:1 Hexane:Ethyl Acetate mixture and adjust the polarity up or down.

  • The ideal system will show good separation between your desired product and impurities, with the product having an Rf value of ~0.3-0.4.[4]

  • If tailing is observed, add 0.5% TEA to the mobile phase and re-run the TLC to see if the peak shape improves.

Step 2: Column Preparation

  • Select a column size appropriate for your sample amount (typically 20-100g of silica per 1g of crude material).

  • Pack the column with silica gel, either as a slurry ("wet packing") or by carefully adding dry silica followed by the eluent ("dry packing"). Ensure the packing is uniform and free of cracks or channels to prevent poor separation.

  • Equilibrate the column by passing 2-3 column volumes of your starting mobile phase through it.

Step 3: Sample Loading

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed with a pipette.[6]

  • Dry Loading (Recommended for Pyridazines): Dissolve the product in a volatile solvent (e.g., DCM), add 2-3 times its weight in silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[3][6]

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the mobile phase determined from your TLC analysis.

  • If impurities are close to your product, a shallow polarity gradient (slowly increasing the percentage of the polar solvent) may be necessary to achieve separation.

  • Collect fractions and monitor the elution process by TLC to identify which fractions contain your pure product.[9]

Step 5: Product Isolation and Purity Confirmation

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.[4] Note that any TEA used will also be removed as it is volatile.[3]

  • Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[4]

Part 4: Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and solving common purification problems encountered with pyridazine intermediates.

troubleshooting_workflow problem problem cause cause solution solution p1 Poor Separation (Co-elution) c1a Wrong Solvent Selectivity p1->c1a c1b Column Overload p1->c1b p2 Peak Tailing or Streaking c2a Acidic Silica Interaction p2->c2a p3 No Product Elutes c3a Compound Too Polar p3->c3a c3b On-Column Decomposition p3->c3b s1a Optimize Gradient or Solvent Mix c1a->s1a s1b Reduce Sample Load c1b->s1b s2a Add TEA/NH3 to Mobile Phase c2a->s2a s2b Use Alumina or Reversed-Phase c2a->s2b s3a Increase Eluent Polarity (add MeOH) c3a->s3a s3b Use Deactivated Silica or Alumina c3b->s3b

Caption: Troubleshooting workflow for pyridazine column chromatography.

References

Validation & Comparative

Navigating the Spectroscopic Silence: A Guide to the Anticipated ¹H NMR Characterization of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridazine derivatives hold significant interest due to their diverse biological activities. Methyl 4,6-dichloropyridazine-3-carboxylate is a key intermediate in the synthesis of various bioactive molecules.[1] Its structural elucidation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. While a definitive, publicly accessible ¹H NMR spectrum for this compound remains elusive in peer-reviewed literature, this guide provides a comprehensive framework for its characterization, drawing upon established principles of NMR spectroscopy and data from analogous structures. We will explore the anticipated spectral features, propose a robust experimental protocol for its acquisition, and compare its expected ¹H NMR signature with that of related pyridazine derivatives.

The Expected ¹H NMR Spectrum: A Predictive Analysis

The molecular structure of this compound dictates a simple yet informative ¹H NMR spectrum. The molecule possesses two key proton environments: the aromatic proton on the pyridazine ring and the protons of the methyl ester group.

  • The Aromatic Singleton: The most diagnostic signal is expected to be a singlet in the aromatic region of the spectrum, corresponding to the single proton at the C5 position of the pyridazine ring. The electronic environment of this proton is heavily influenced by the two adjacent chlorine atoms and the pyridazine nitrogens, which are all electron-withdrawing. This deshielding effect is anticipated to shift the resonance significantly downfield, likely in the range of 7.5-8.5 ppm . The absence of any adjacent protons means this signal will appear as a sharp singlet.

  • The Methyl Ester Resonance: The three protons of the methyl group in the ester functionality (-COOCH₃) are chemically equivalent and will give rise to a single resonance. This signal is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.2 ppm . This chemical shift is characteristic of methyl esters and is influenced by the electronegativity of the adjacent oxygen atoms.

Comparative ¹H NMR Analysis: Distinguishing Features

To appreciate the unique spectral signature of this compound, it is instructive to compare its anticipated spectrum with that of structurally related compounds.

CompoundKey ¹H NMR Signals (Anticipated/Observed)Distinguishing Features
This compound ~7.5-8.5 ppm (s, 1H, Ar-H), ~3.9-4.2 ppm (s, 3H, -OCH₃)A single aromatic proton signal as a singlet.
3,6-Dichloropyridazine ~7.51 ppm (s, 2H, Ar-H)[2]Two equivalent aromatic protons, resulting in a single singlet with a different integration value.
Methyl 6-chloropyridazine-3-carboxylate Expected: Two doublets in the aromatic region, ~3.9-4.2 ppm (s, 3H, -OCH₃)The presence of two coupled aromatic protons would result in two doublets, in contrast to the single singlet of the target compound.

This comparative analysis highlights how the substitution pattern on the pyridazine ring directly influences the multiplicity and chemical shifts of the aromatic protons, providing a clear method for distinguishing between these related structures.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of high-purity this compound. A purity of ≥98% is recommended to minimize interfering signals.[3] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable initial choice due to its common use and ability to dissolve a wide range of organic compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-defined peaks.

3. Data Acquisition Parameters: a. Number of Scans (NS): Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio. b. Relaxation Delay (D1): Set a relaxation delay of at least 5 seconds to ensure complete relaxation of the protons between scans, which is crucial for accurate integration. c. Acquisition Time (AQ): Use an acquisition time of at least 3-4 seconds to ensure good digital resolution. d. Spectral Width (SW): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

4. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons contributing to each resonance. The expected integration ratio for the aromatic proton to the methyl protons is 1:3. e. Analyze the chemical shifts and multiplicities of the observed signals to confirm the structure of the compound.

Visualizing the Proton Environment

To visually represent the relationship between the structure of this compound and its expected ¹H NMR signals, the following diagram is provided.

G cluster_mol This compound cluster_nmr Expected ¹H NMR Signals mol H5 Ar-H (C5) ~7.5-8.5 ppm (Singlet) mol->H5 Aromatic Proton OCH3 -OCH₃ ~3.9-4.2 ppm (Singlet) mol->OCH3 Methyl Protons

Caption: Molecular structure and anticipated ¹H NMR signals.

Conclusion

References

Navigating the Analytical Maze: A Comparative Guide to the LC-MS Analysis of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the robust characterization of novel chemical entities is paramount. Methyl 4,6-dichloropyridazine-3-carboxylate, a halogenated pyridazine derivative, serves as a critical building block in the synthesis of a variety of biologically active molecules. Its purity and impurity profile can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, alongside a discussion of alternative analytical methodologies. While specific, publicly available experimental data for this exact molecule is limited, this guide will leverage established principles of analytical chemistry and data from structurally analogous compounds to provide a scientifically grounded framework for its analysis and interpretation.

The Analytical Challenge: Understanding the Molecule

This compound (C₆H₄Cl₂N₂O₂) possesses a unique combination of structural features that inform the analytical strategy. Its pyridazine core, substituted with two chlorine atoms and a methyl carboxylate group, imparts a moderate degree of polarity. The presence of chlorine atoms is a key feature for mass spectrometric identification due to their distinct isotopic pattern. The ester functionality is susceptible to hydrolysis, a critical consideration for sample preparation and stability-indicating methods.

Primary Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as the premier technique for the analysis of this compound due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1]

A Proposed LC-MS Methodology

The following protocol is a robust starting point for the analysis of this compound, based on methods for similar polar, halogenated heterocyclic compounds.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 100 µg/mL.

    • Further dilute to a working concentration of 1-10 µg/mL for analysis.

    • Causality: Acetonitrile is a common solvent in reversed-phase chromatography and is compatible with ESI-MS. The concentration is chosen to be within the linear dynamic range of most modern mass spectrometers.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of the analyte from potential impurities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Causality: The C18 stationary phase provides hydrophobic interaction, retaining the moderately polar analyte. Formic acid is a common mobile phase additive that aids in the protonation of the analyte for positive ion mode ESI, leading to better sensitivity.

    • Gradient Elution: A gradient elution is proposed to ensure the elution of the main compound with a good peak shape and to separate it from potentially more or less polar impurities. A starting composition of 95% A, holding for 1 minute, followed by a linear gradient to 95% B over 8 minutes, and a re-equilibration step is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Causality: The pyridazine nitrogens are basic and readily protonated, making positive mode ESI highly effective.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurement and confirmation of the elemental composition. A triple quadrupole instrument can be used for targeted quantification.

    • Scan Range: m/z 50-500.

    • Key Ions to Monitor:

      • Protonated molecule [M+H]⁺: Expected at m/z 206.972.[2] The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature, with peaks at approximately m/z 207, 209, and 211 in a characteristic ratio.

    • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

Diagram: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Weigh Compound dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject column C18 Reversed-Phase Column inject->column separation Gradient Elution column->separation esi Electrospray Ionization (+) separation->esi detection High-Resolution MS Detection esi->detection msms MS/MS Fragmentation detection->msms data_analysis Data Analysis & Interpretation msms->data_analysis Data Interpretation

Caption: A typical workflow for the LC-MS analysis of a small molecule pharmaceutical intermediate.

Interpretation of Expected LC-MS Data
  • Chromatogram: A sharp, symmetrical peak corresponding to this compound is expected. The retention time will be dependent on the exact LC conditions but should be in the mid-range of the gradient. Any additional peaks would indicate the presence of impurities.

  • Mass Spectrum: The full scan mass spectrum will be dominated by the isotopic cluster of the protonated molecule [M+H]⁺. The characteristic 3:1 ratio of the M and M+2 peaks for a single chlorine atom will be compounded for the two chlorine atoms, leading to a distinctive pattern that is a powerful tool for confirming the presence of a dichlorinated compound.

  • Fragmentation Pattern (MS/MS): Based on the fragmentation of similar pyridine carboxylic acid esters, the following fragmentation pathways are plausible:

    • Loss of the methyl group (-CH₃): A neutral loss of 15 Da.

    • Loss of the methoxy group (-OCH₃): A neutral loss of 31 Da.

    • Loss of the entire ester group (-COOCH₃): A neutral loss of 59 Da.

    • Loss of a chlorine atom (-Cl): A neutral loss of 35 Da.

    • Ring cleavage: Subsequent fragmentation of the pyridazine ring.

Diagram: Predicted MS/MS Fragmentation Pathway

Fragmentation_Pathway parent [M+H]⁺ m/z 207/209/211 frag1 Loss of -OCH₃ (-31 Da) parent->frag1 frag2 Loss of -COOCH₃ (-59 Da) parent->frag2 frag3 Loss of -Cl (-35 Da) parent->frag3 ion1 m/z 176/178/180 frag1->ion1 ion2 m/z 148/150/152 frag2->ion2 ion3 m/z 172/174 frag3->ion3

References

A Comparative Guide to HPLC Purity Assessment of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is a critical determinant of the final product's safety and efficacy. Methyl 4,6-dichloropyridazine-3-carboxylate, a key building block in various pharmaceutical syntheses, is no exception. Its purity must be rigorously assessed to prevent the introduction of unwanted byproducts into the drug manufacturing process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this crucial intermediate, supported by experimental data and protocols.

The Central Role of Purity in Drug Development

The presence of impurities in pharmaceutical intermediates can have significant consequences, potentially leading to:

  • Altered pharmacological activity: Impurities may possess their own biological effects, leading to unintended side effects.

  • Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.

  • Reduced efficacy: Impurities can interfere with the intended action of the API, diminishing its therapeutic effect.

  • Manufacturing challenges: Impurities can affect the physical and chemical properties of the API, leading to issues in formulation and stability.

Therefore, robust and reliable analytical methods for purity assessment are paramount.[1][2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture.[3][4] Its widespread adoption is due to its high resolution, sensitivity, and applicability to a broad range of compounds.[5]

Why HPLC is a Preferred Method

The primary advantage of HPLC lies in its exceptional separating power, which allows for the detection and quantification of even trace-level impurities that may arise during the synthesis of this compound.[2] The method's versatility in terms of stationary and mobile phases enables optimization for the specific chemical properties of the analyte and its potential impurities.

Experimental Protocol: HPLC Purity Determination

A validated HPLC method is essential for accurate and reproducible purity assessment. The following protocol is a representative example for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • This compound reference standard of known purity

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v), pH adjusted with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the analyte)
Injection Volume 10 µL

Method Validation:

The HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][8]

  • Accuracy: The closeness of the test results to the true value.[5][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][6][7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[5]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Inject Inject into HPLC System Sample->Inject Standard Prepare Reference Standard Solution Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Purity_Report Purity_Report Calculate->Purity_Report Generate Report

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques that rely on different separation or detection principles. This approach provides a more complete picture of the sample's purity.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, applicable to a wide range of compounds.[5]Can consume significant volumes of organic solvents.[1]
UPLC Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, improved resolution and sensitivity, reduced solvent consumption compared to HPLC.[9][10][11][12]Higher initial equipment cost.[9]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile impurities, provides structural information for impurity identification.[1][2][13]Not suitable for non-volatile or thermally labile compounds.[14]
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Absolute quantification without the need for a specific reference standard for each impurity, provides structural information.[15][16][17][18][19]Lower sensitivity compared to chromatographic methods.
Ultra-Performance Liquid Chromatography (UPLC): The Evolution of HPLC

UPLC is a significant advancement in liquid chromatography, offering several advantages over traditional HPLC.[10][11] By utilizing columns with smaller particles (<2 µm) and operating at higher pressures (up to 15,000 psi), UPLC achieves faster separations, greater resolution, and increased sensitivity.[3][9][10] This translates to higher sample throughput and reduced solvent consumption, making it a more environmentally friendly and cost-effective option in the long run.[9][10][12]

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC HPLC_Particle Larger Particles (3-5 µm) HPLC_Pressure Lower Pressure (500-6000 psi) HPLC_Particle->HPLC_Pressure HPLC_Time Longer Run Times (15-20 min) HPLC_Pressure->HPLC_Time UPLC_Particle Smaller Particles (<2 µm) UPLC_Pressure Higher Pressure (up to 15,000 psi) UPLC_Particle->UPLC_Pressure UPLC_Time Shorter Run Times (3-10 min) UPLC_Pressure->UPLC_Time

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an invaluable technique for the analysis of volatile and semi-volatile impurities that may be present in this compound.[1][2][14] The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.[13] This provides not only quantitative information but also mass spectra that can be used to identify unknown impurities by comparison with spectral libraries.[13]

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique that allows for the determination of absolute purity without the need for a reference standard of the impurity itself.[15][16][17][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the quantification of the main component against a certified internal standard.[17] qNMR is particularly useful as an orthogonal method to confirm the purity values obtained by chromatographic techniques.[15]

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and reliable assessment of the purity of this compound, a multi-faceted approach is recommended. While HPLC remains the workhorse for routine quality control, the use of orthogonal techniques provides a more complete and trustworthy purity profile.

  • Primary Technique: HPLC or UPLC for high-resolution separation and quantification of the main component and non-volatile impurities.

  • Orthogonal Chromatographic Technique: GC-MS for the identification and quantification of volatile and semi-volatile impurities.

  • Absolute Method: qNMR for an independent, absolute determination of purity, providing a valuable cross-validation of the chromatographic results.

By employing a combination of these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

A Comparative Guide to the Reactivity of 3,6-Dichloropyridazine and 4-Methyl-3,6-Dichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazine scaffolds are of paramount importance, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, dictates their utility in molecular design and synthesis. This guide provides an in-depth comparison of the reactivity between two closely related pyridazine derivatives: the parent 3,6-dichloropyridazine and its substituted analogue, 4-methyl-3,6-dichloropyridazine .

This analysis is grounded in the principles of physical organic chemistry, supported by available literature data, and provides a framework for predicting and exploiting the nuanced differences in their chemical behavior. For the purpose of this guide, "Methyl 4,6-dichloropyridazine" is specified as 4-methyl-3,6-dichloropyridazine , a commercially available and well-documented isomer.[2][3]

Understanding Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electron deficiency is a key factor that facilitates nucleophilic aromatic substitution, a reaction that is typically challenging for electron-rich aromatic systems like benzene. The two chlorine atoms in 3,6-dichloropyridazine further activate the ring towards nucleophilic attack by providing good leaving groups and inductively withdrawing electron density.

The SNAr mechanism on dichloropyridazines generally proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical factor in determining the rate and regioselectivity of the reaction.

The Influence of a Methyl Substituent: A Comparative Analysis

The introduction of a methyl group at the C4 position of the 3,6-dichloropyridazine core introduces both electronic and steric effects that significantly alter its reactivity profile compared to the unsubstituted parent compound.

Electronic Effects

The methyl group is a well-established electron-donating group (EDG) through an inductive effect. In the context of SNAr, which is favored by electron-withdrawing substituents, the presence of an EDG is expected to have a deactivating effect on the overall reaction rate.

  • 3,6-Dichloropyridazine : The electron-deficient nature of the pyridazine ring is enhanced by the two electron-withdrawing chlorine atoms, making it highly susceptible to nucleophilic attack.

  • 4-Methyl-3,6-Dichloropyridazine : The electron-donating methyl group at C4 partially counteracts the electron-withdrawing effects of the nitrogen atoms and chlorine substituents. This increase in electron density on the ring is expected to decrease the overall rate of nucleophilic attack compared to 3,6-dichloropyridazine. Studies on other heterocyclic systems have shown that electron-donating groups generally decrease the rate of SNAr reactions.[4][5]

Regioselectivity of Nucleophilic Attack

In 3,6-dichloropyridazine, the two chlorine atoms are in chemically equivalent positions (C3 and C6). Therefore, monosubstitution will lead to a single product. However, in 4-methyl-3,6-dichloropyridazine, the C3 and C6 positions are no longer equivalent, leading to the possibility of two different monosubstitution products.

The regioselectivity of nucleophilic attack on unsymmetrically substituted dichloropyridazines is governed by a combination of electronic and steric factors. The electron-donating nature of the methyl group at C4 will increase the electron density at the adjacent C3 and C5 positions. This makes the C3 and C6 positions less electrophilic compared to the unsubstituted analogue.

Computational studies on similar heterocyclic systems, such as dichloropyrazines, have shown that electron-donating groups direct nucleophilic attack to the position further away from the EDG.[4] Applying this principle to 4-methyl-3,6-dichloropyridazine, we can predict that nucleophilic attack will preferentially occur at the C6 position , which is para to the methyl group, over the C3 position, which is ortho.

Below is a diagram illustrating the predicted regioselectivity:

G cluster_0 Nucleophilic Attack on 4-Methyl-3,6-Dichloropyridazine Start 4-Methyl-3,6-Dichloropyridazine Attack_C6 Attack at C6 (Favored) Start->Attack_C6 Electronic Preference Attack_C3 Attack at C3 (Disfavored) Start->Attack_C3 Steric Hindrance Nucleophile Nu: Nucleophile->Start Product_C6 6-Nu-4-Methyl-3-chloropyridazine Attack_C6->Product_C6 Product_C3 3-Nu-4-Methyl-6-chloropyridazine Attack_C3->Product_C3

Caption: Predicted regioselectivity of nucleophilic attack on 4-methyl-3,6-dichloropyridazine.

Steric Effects

The methyl group at the C4 position can also exert a steric hindrance effect, particularly on the adjacent C3 position. This steric bulk would further disfavor nucleophilic attack at C3, reinforcing the electronic preference for attack at the C6 position.

Quantitative Data Summary

Property3,6-Dichloropyridazine4-Methyl-3,6-Dichloropyridazine
Molecular Formula C₄H₂Cl₂N₂C₅H₄Cl₂N₂
Molecular Weight 148.98 g/mol [6]163.01 g/mol [3]
¹H NMR (CDCl₃, δ ppm) 7.6 (s, 2H)[7][8]7.41 (q, 1H), 2.42 (d, 3H)[2][9]
Expected SNAr Rate HigherLower (due to electron-donating methyl group)
Regioselectivity Not applicable (symmetric)Preferential attack at C6

Experimental Protocol for a Comparative Reactivity Study

To empirically validate the predicted differences in reactivity, a competitive kinetic experiment can be designed. The following protocol outlines a general procedure for comparing the rates of nucleophilic substitution of 3,6-dichloropyridazine and 4-methyl-3,6-dichloropyridazine with a common nucleophile, such as morpholine.

Materials and Methods
  • 3,6-Dichloropyridazine

  • 4-Methyl-3,6-Dichloropyridazine

  • Morpholine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow

G cluster_0 Comparative Kinetic Experiment Workflow Start Equimolar mixture of 3,6-dichloropyridazine and 4-methyl-3,6-dichloropyridazine in DMF with internal standard Reaction Add morpholine (1 equivalent) and heat at a constant temperature (e.g., 80 °C) Start->Reaction Sampling Withdraw aliquots at regular time intervals Reaction->Sampling Quench Quench with water and extract with ethyl acetate Sampling->Quench Analysis Analyze by GC-MS to determine the relative consumption of reactants and formation of products Quench->Analysis Data Plot concentration vs. time to determine relative reaction rates Analysis->Data

Caption: Workflow for a competitive kinetic study of SNAr reactions.

Detailed Procedure
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution containing equimolar amounts (e.g., 1 mmol) of 3,6-dichloropyridazine and 4-methyl-3,6-dichloropyridazine in anhydrous DMF (10 mL). Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane).

  • Reaction Initiation : To the stirred solution at a constant temperature (e.g., 80 °C), add one equivalent of morpholine (1 mmol).

  • Monitoring : Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Workup : Immediately quench each aliquot with water (5 mL) and extract with ethyl acetate (2 x 5 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Analysis : Analyze the samples by GC-MS. Quantify the disappearance of the starting materials and the appearance of the monosubstituted products relative to the internal standard.

Expected Outcome

The results of this experiment are expected to show a faster consumption of 3,6-dichloropyridazine compared to 4-methyl-3,6-dichloropyridazine, confirming the deactivating effect of the methyl group. The analysis of the product mixture from the reaction of 4-methyl-3,6-dichloropyridazine should reveal a major peak corresponding to the C6-substituted product and a minor peak for the C3-substituted isomer, thus validating the predicted regioselectivity.

Conclusion

References

Navigating the Chlorination of Pyridazinones: A Comparative Guide to Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated pyridazines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Their importance stems from the reactivity of the chlorine substituent, which allows for easy nucleophilic displacement, paving the way for the creation of diverse molecular libraries.[1] The conversion of pyridazinone precursors to their chloro-derivatives is a cornerstone transformation in heterocyclic chemistry. While phosphorus oxychloride (POCl₃) has long been the workhorse for this reaction, its harsh nature and associated safety concerns have driven the exploration of alternative reagents. This guide provides a comprehensive comparison of various chlorinating agents, delving into their mechanisms, practical applications, and safety profiles to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Chlorinated Pyridazines

The pyridazine scaffold, a six-membered ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its π-deficient nature and the presence of basic nitrogen atoms contribute to favorable pharmacokinetic properties and the ability to form key interactions with biological targets.[2] Chlorination of the pyridazinone tautomer is a critical step, transforming a relatively inert hydroxyl group into a versatile chloro leaving group, thereby unlocking a plethora of synthetic possibilities through nucleophilic substitution reactions.[1][3] This reactivity has been harnessed in the development of drugs targeting a wide array of diseases, including cancer and cardiovascular conditions.[2][4]

The Classical Reagent: Phosphorus Oxychloride (POCl₃)

For decades, phosphorus oxychloride (POCl₃) has been the most widely used reagent for the deoxychlorination of pyridazinones.[1] It is cost-effective, powerful, and often serves as both the reagent and the solvent in the reaction.[1]

Mechanism of Action

The chlorination of a pyridazinone with POCl₃ is believed to proceed through an initial O-phosphorylation of the pyridazin-3-ol tautomer. This forms a pyridazinyl dichlorophosphate intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion at the carbon atom displaces the phosphate group, yielding the desired chloropyridazine and phosphorus-based byproducts.[1]

Reaction Mechanism: POCl₃ Chlorination

POCl3_Mechanism cluster_1 Step 1: O-Phosphorylation cluster_2 Step 2: Nucleophilic Attack cluster_3 Products A Pyridazinone (enol form) C Pyridazinyl Dichlorophosphate Intermediate A->C + POCl₃ B POCl₃ E Chloropyridazine C->E + Cl⁻ F Chloropyridazine C->F D Chloride Ion (Cl⁻) G Phosphorus Byproducts

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Advantages and Disadvantages

The primary advantage of POCl₃ is its high reactivity and low cost. However, its use is fraught with challenges. The reactions often require high temperatures (e.g., 90-110 °C) and a large excess of the reagent.[1] The work-up procedure can be hazardous, involving the careful quenching of unreacted POCl₃ with ice, which is a highly exothermic and violent reaction.[1][5][6] Furthermore, the acidic and corrosive nature of POCl₃ and its byproducts can be detrimental to sensitive functional groups on the substrate.[5][7] From a safety standpoint, POCl₃ is highly toxic, corrosive, and reacts violently with water, posing significant handling risks.[5][6][7][8][9] It can cause severe burns upon contact and is fatal if inhaled.[5][9]

Milder Alternatives for Chlorination

The drawbacks of POCl₃ have spurred the adoption of alternative, often milder, chlorinating systems. These reagents can offer better functional group tolerance, easier work-up procedures, and improved safety profiles.

Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is another common reagent for converting hydroxyl groups to chlorides.[10][11] While often used for converting carboxylic acids and alcohols, it can also be applied to pyridazinones, sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF).[12][13]

  • Mechanism: The reaction proceeds by forming a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification.[11] The stereochemical outcome of SOCl₂ reactions can be controlled; in the absence of a base like pyridine, the reaction can proceed with retention of configuration (Sₙi mechanism), while the addition of pyridine promotes an Sₙ2 reaction with inversion of stereochemistry.[14]

  • Advantages: The gaseous nature of the byproducts is a significant advantage. It is generally considered a milder reagent than POCl₃.

  • Disadvantages: SOCl₂ is also a toxic and corrosive substance that reacts with moisture. Its reactivity towards pyridazinones may be lower than POCl₃, sometimes requiring catalytic activation.

Vilsmeier-Haack Type Reagents (Oxalyl Chloride/DMF)

The Vilsmeier-Haack reagent, typically formed in situ from a chlorinating agent and DMF, is a highly effective and milder alternative.[15][16] A common combination is oxalyl chloride and a catalytic amount of DMF.[12][17]

  • Mechanism: DMF reacts with oxalyl chloride to form the active chlorinating species, a chloroiminium salt often called the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺).[17][18] This electrophilic species activates the pyridazinone's carbonyl oxygen, facilitating chlorination under much milder conditions than POCl₃. The reaction liberates carbon monoxide, carbon dioxide, and HCl.[19]

  • Advantages: This system operates at or below room temperature, offering excellent functional group tolerance.[12] The reaction is often cleaner, and the work-up is simpler. Oxalyl chloride is more selective and tends to be a milder reagent compared to thionyl chloride.[17]

  • Disadvantages: Oxalyl chloride is more expensive than POCl₃ or SOCl₂, making it more suitable for smaller-scale syntheses.[17] The decomposition of DMF can produce trace amounts of dimethylcarbamoyl chloride, a potent carcinogen.[17]

Workflow: Selecting a Chlorination Reagent

Reagent_Selection start Start: Need to Chlorinate Pyridazinone q1 Is the substrate acid-sensitive or thermally unstable? start->q1 q2 Is cost a major factor for large scale? q1->q2 No reagent_vilsmeier Use Vilsmeier Reagent (e.g., Oxalyl Chloride/DMF) q1->reagent_vilsmeier Yes reagent_pocl3 Use POCl₃ (with caution) q2->reagent_pocl3 Yes reagent_socl2 Consider SOCl₂ (potentially with catalyst) q2->reagent_socl2 No

Caption: Decision workflow for chlorination reagent selection.

Comparative Analysis

Reagent SystemTypical TemperatureReactivityCostByproductsKey AdvantagesMajor Disadvantages
POCl₃ 90-110 °C (Reflux)HighLowPhosphoric acidsInexpensive, powerfulHarsh conditions, hazardous work-up, corrosive, poor functional group tolerance
SOCl₂ Room Temp to RefluxModerateLow-MediumSO₂(g), HCl(g)Gaseous byproducts simplify purificationCorrosive, toxic, may require catalyst for pyridazinones
(COCl)₂ / cat. DMF 0 °C to Room TempHighHighCO(g), CO₂(g), HCl(g)Mild conditions, high selectivity, good for sensitive substratesExpensive, potential for carcinogenic byproduct from DMF
POCl₃ / PCl₅ RefluxVery HighMediumPhosphoric acids, HClExtremely powerful for stubborn substratesVery harsh, significant safety and handling issues

Experimental Protocols

Protocol 1: General Procedure for Chlorination using POCl₃

This protocol is a representative example and should be performed with extreme caution in a well-ventilated chemical fume hood by trained personnel.[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl), add the pyridazinone substrate (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (5-10 volumes) to the flask. POCl₃ often serves as both reagent and solvent.[1]

  • Reaction: Heat the reaction mixture to 90-110 °C and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. The mixture should become a homogenous solution upon completion.

  • Work-up (Critical Step): Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a substantial amount of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and will generate large volumes of HCl gas.

  • Neutralization: Once the quench is complete, slowly basify the acidic aqueous mixture to pH > 8 using a cold 50% NaOH solution or saturated sodium bicarbonate solution.[1]

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Chlorination using Oxalyl Chloride and Catalytic DMF

This protocol offers a milder alternative. All steps should be performed in a well-ventilated chemical fume hood.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridazinone substrate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.05 - 0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.[12] Vigorous gas evolution (CO, CO₂) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • Purification: The residue can often be purified directly by column chromatography on silica gel. An aqueous work-up is typically not required.

Safety and Handling

Working with chlorinating agents requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic, and reacts violently with water.[5][6] Causes severe burns to skin and eyes and is fatal if inhaled.[5][9] It is also a lachrymator.[5]

    • Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, chemical splash goggles, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[6][7][9] Ensure an eyewash station and safety shower are immediately accessible.[6] Store in a cool, dry, well-ventilated area away from water and incompatible materials.[5][8]

  • Thionyl Chloride (SOCl₂):

    • Hazards: Toxic, corrosive, and reacts with water to release HCl and SO₂ gases.

    • Handling: Similar to POCl₃, handle only in a fume hood with appropriate PPE. Avoid inhalation of vapors.

  • Oxalyl Chloride ((COCl)₂):

    • Hazards: Toxic, corrosive, and reacts with water. Inhaling fumes can cause pulmonary edema.

    • Handling: Handle in a fume hood with appropriate PPE. Reactions with DMF can be highly exothermic and should be performed with slow addition at low temperatures.

Conclusion

The chlorination of pyridazinones is a vital transformation for the synthesis of bioactive molecules. While phosphorus oxychloride remains a potent and economical choice, particularly for large-scale synthesis, its significant hazards and harsh reaction conditions necessitate careful consideration.[1][20] For substrates bearing sensitive functional groups or for smaller-scale laboratory syntheses, milder systems such as oxalyl chloride/DMF offer superior selectivity and operational simplicity. The choice of reagent should be a deliberate decision, balancing factors of reactivity, substrate compatibility, cost, scale, and, most importantly, safety. As the field of chemistry moves towards greener and safer methodologies, the development of even more benign and efficient chlorinating agents will continue to be an area of active research.[21]

References

A Comparative Guide to the Biological Activity Screening of Methyl 4,6-dichloropyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a "privileged structure," consistently appearing in a multitude of bioactive molecules.[1][2] Its unique physicochemical properties, including its π-deficient nature and capacity for hydrogen bonding, make it a versatile core for the design of novel therapeutic agents.[3][4] Among the various pyridazine precursors, Methyl 4,6-dichloropyridazine-3-carboxylate serves as a crucial starting material for the synthesis of a diverse array of derivatives with significant biological potential.[5][6][7][8][9] This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed screening protocols to aid researchers in the fields of drug discovery and development.

The Versatility of the Pyridazine Core: A Foundation for Diverse Biological Activities

The pyridazine nucleus is a key pharmacophore in numerous compounds exhibiting a wide spectrum of pharmacological effects.[10][11] Researchers have successfully synthesized and evaluated pyridazine derivatives for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[12][13][14][15][16][17] The strategic modification of the this compound core allows for the fine-tuning of biological activity, leading to the identification of potent and selective drug candidates.

Comparative Analysis of Biological Activities

The derivatization of this compound has yielded compounds with promising activities across several therapeutic areas. Below is a comparative summary of their performance in key biological assays.

Anticancer Activity

Pyridazine derivatives have demonstrated significant potential as anticancer agents, with many exhibiting cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as vascular endothelial growth factor receptor (VEGFR) and other kinases.[12][14][18]

Table 1: Comparative Anticancer Activity of Pyridazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyridazinone Derivative 5b HCT-116 (Colon)< Imatinib's IC50ImatinibNot Specified[12][18]
Pyridazinone Derivatives 4a, 4b, 6a, 6b HCT-116 (Colon)Comparable to ImatinibImatinibNot Specified[12][18]
Imidazo[1,2-b]pyridazine 4e MCF-7 (Breast)1-105-Fluorouracil, EtoposideNot Specified[19]
Imidazo[1,2-b]pyridazine 4f SK-MEL-28 (Melanoma)1-105-Fluorouracil, EtoposideNot Specified[19]
Pyridazinone-based Diarylurea 10l A549/ATCC (Lung)Induces G0-G1 arrest--[14]
Pyrazolo[3,4-c]pyridazine NanoparticlesHepG-2, HCT-116, MCF-7Improved vs. parent compoundDoxorubicinNot Specified[20]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[13][16][17][21][22][23]

Table 2: Comparative Antimicrobial Activity of Pyridazine Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Pyridazinone Derivative 10h Staphylococcus aureus16--[14]
Pyridazinone Derivative 8g Candida albicans16--[14]
Chloro Pyridazine DerivativesE. coli, P. aeruginosa, S. marcescens0.892–3.744Chloramphenicol2.019–8.078[16]
Hydrazone Derivative 15(d) S. aureus, S. faecalis, E. coli, P. aeruginosaHighest activity in study--[17]
Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Pyridazine derivatives have been successfully designed to inhibit various enzymes implicated in disease, including kinases and proteases.[24][25][26][27][28]

Table 3: Comparative Enzyme Inhibitory Activity of Pyridazine Derivatives

Compound/DerivativeTarget Enzyme% Inhibition / IC50Reference Compound% Inhibition / IC50Reference
Pyridazinone Derivative 5b VEGFR Kinase92.2%Imatinib92.1%[12][18]
N-(Methyl-d3)pyridazine-3-carboxamide 30 TYK2 (STAT3 phosphorylation)More potent than DeucravacitinibDeucravacitinibNot Specified[5]
Imidazo[1,2-b]pyridazine 5c, 5h Acetylcholinesterase (AChE)IC50 40-50 µM--[29]
Pyridazine Analogs 8, 12 α-amylaseIC50 81.28 µM, 200.60 µMAcarboseIC50 220.42 µM[15]

Experimental Protocols for Biological Activity Screening

To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential.[30][31][32][33] The following sections provide detailed methodologies for key screening assays.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.[34][35]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[31][36]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the inoculum to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test pyridazine derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Quality Control: Concurrently test a reference strain with a known MIC to ensure the validity of the results.

Enzyme Inhibition Assay: A General Spectrophotometric Protocol

This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity using a spectrophotometer.[24][25][26][27][28]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyridazine derivative in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the target enzyme in an appropriate assay buffer.

    • Prepare a solution of the enzyme's substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and solvent.

    • Control wells (100% enzyme activity): Enzyme solution and solvent.

    • Test wells: Enzyme solution and various concentrations of the test compound.

    • Positive control wells: Enzyme solution and a known inhibitor.

  • Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader. The rate of change in absorbance corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate a typical drug discovery workflow and a key signaling pathway targeted by pyridazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification start Methyl 4,6-dichloropyridazine- 3-carboxylate synthesis Chemical Derivatization start->synthesis derivatives Library of Pyridazine Derivatives synthesis->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial enzyme Enzyme Inhibition Assays derivatives->enzyme data Comparative Data Analysis (IC50, MIC) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis and biological screening of pyridazine derivatives.

signaling_pathway cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridazine Derivative (e.g., Compound 5b) Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by a pyridazine derivative.

Conclusion and Future Directions

The derivatives of this compound represent a rich source of biologically active compounds with significant therapeutic potential. The comparative data presented in this guide highlight the promising anticancer, antimicrobial, and enzyme inhibitory activities of various pyridazine derivatives. The detailed experimental protocols provide a solid foundation for researchers to conduct their own screening and evaluation studies.

Future research should focus on optimizing the lead compounds identified through these screening efforts to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation pyridazine-based drugs. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs.

References

The Pyridazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for drug design. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as such a scaffold.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a compelling starting point for the synthesis of compounds with a wide array of pharmacological activities.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazine-based compounds across key therapeutic areas, supported by experimental data and detailed protocols to inform and empower researchers in the field of drug development.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The pyridazine nucleus is a recurring motif in a multitude of potent anticancer agents, targeting various components of the cell's proliferative and survival machinery.[3] A comprehensive understanding of the SAR in this domain is crucial for the rational design of next-generation oncology drugs with improved efficacy and reduced toxicity.[4]

Pyridazine-Based Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Pyridazine derivatives have been extensively explored as kinase inhibitors, often acting as ATP-competitive agents that bind to the enzyme's active site.[5]

A comparative study of pyrazolo[3,4-c]pyridazine derivatives revealed significant inhibitory activity against key cancer-related kinases like EGFR and CDK-2.[6] For instance, the introduction of a 3-amino group on the pyrazolo[3,4-c]pyridazine core was found to be crucial for activity. Nanoparticle formulations of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine demonstrated enhanced inhibitory effects compared to the parent compound, highlighting the importance of delivery systems in optimizing the efficacy of these derivatives.[6]

Table 1: Comparative Anticancer Activity of Pyridazine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
4 EGFR0.391-[6]
4 CDK-2/cyclin A20.55-[6]
4-SLNs EGFR0.088HepG-2, HCT-116, MCF-7[6]
4-LPHNPs CDK-2/cyclin A20.22HepG-2, HCT-116, MCF-7[6]
Olaparib PARP0.015Ovarian Cancer[7]
Fluzoparib PARP0.00146Breast, Ovarian, Gastric Cancer[7]
Talazoparib PARP0.0002Breast, Prostate Cancer[7]

This table presents a selection of pyridazine-based compounds and their inhibitory concentrations against various cancer-related kinases.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyridazine derivatives are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are then treated with these solutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed Cancer Cells (96-well plate) Compound_Treatment 2. Treat with Pyridazine Derivatives (various conc.) Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Solution (incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan (add DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for assessing the in vitro anticancer activity of pyridazine compounds using the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyridazine derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[8]

SAR of Antimicrobial Pyridazinones

A study on a series of novel pyridazinone derivatives revealed that the nature and position of substituents on the pyridazinone ring play a critical role in their antimicrobial activity.[9] For instance, compound 13 from the series, featuring a specific substitution pattern, demonstrated potent activity against Gram-negative bacteria, with MIC values of 3.74 µM and 7.48 µM against Acinetobacter baumannii and Pseudomonas aeruginosa, respectively.[9] In contrast, compound 3 was most effective against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4.52 µM.[9] Molecular docking studies suggested that these compounds may exert their effect by targeting bacterial DNA gyrase.[10]

Table 2: Comparative Antimicrobial Activity (MIC) of Pyridazinone Derivatives

Compound IDS. aureus (MRSA) (µM)E. coli (µM)P. aeruginosa (µM)A. baumannii (µM)Reference
3 4.52>36.21>36.21>36.21[9]
7 7.87.8>31.217.8[9]
13 29.94>29.947.483.74[9]
Amikacin <0.53<0.53<0.53<0.53[9]

This table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazinone derivatives against various bacterial strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The pyridazine compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_workflow Broth Microdilution Workflow Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum Serial_Dilution 2. Serially Dilute Pyridazine Compounds in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculation 3. Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation 4. Incubate Plate (37°C, 18-24h) Inoculation->Incubation MIC_Determination 5. Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridazine compounds.

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyridazine and pyridazinone derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11][12]

SAR of Pyridazine-Based COX-2 Inhibitors

The design of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A study on new pyrazole-pyridazine hybrids demonstrated that specific substitutions on the benzylidene ring significantly influence COX-2 inhibitory activity and selectivity.[13] For instance, trimethoxy derivatives 5f and 6f exhibited superior COX-2 inhibition (IC50 = 1.50 µM and 1.15 µM, respectively) compared to the standard drug celecoxib (IC50 = 2.16 µM).[13] Molecular docking studies revealed that these compounds fit well into the active site of the COX-2 enzyme, forming key interactions with amino acid residues.[12]

Table 3: Comparative COX-2 Inhibitory Activity of Pyridazine Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
5f 14.341.509.56[13]
6f 9.561.158.31[13]
Celecoxib 5.422.162.51[13]
9a 33015.5021.29[11]
16b 31516.9018.63[11]

This table provides a comparison of the in vitro COX-1 and COX-2 inhibitory activities and selectivity indices of various pyridazine derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Incubation: The COX-1 or COX-2 enzyme is pre-incubated with the test pyridazine compound at various concentrations in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated.

cluster_pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->COX_Enzyme Inhibits

References

A Comparative Guide to the Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4,6-dichloropyridazine-3-carboxylate is a pivotal intermediate in medicinal chemistry and materials science, frequently utilized as a scaffold for more complex heterocyclic compounds.[1][2][3] Its di-chloro substituted pyridazine core offers two reactive sites for nucleophilic substitution, enabling the synthesis of diverse molecular architectures. This guide provides an in-depth comparison of the prevalent synthetic routes to this valuable building block, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Dihydroxy Precursor Pathway

The most established and widely documented approach to synthesizing this compound involves a two-stage process. The core strategy is to first construct the pyridazine ring as a dihydroxy derivative, followed by a robust chlorination step to install the desired chloro groups.

Synthetic_Route_1 cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Ethyl 4,6-dihydroxypyridazine-3-carboxylate B 4,6-Dihydroxypyridazine-3-carboxylic acid A->B Hydrolysis (LiOH) C Methyl 4,6-dihydroxypyridazine-3-carboxylate B->C Esterification (Not detailed in sources) D This compound C->D Chlorination (POCl3 or PCl3) I->D Chlorination of Acid (Followed by Esterification)

Caption: General workflow for the Dihydroxy Precursor Pathway.

Stage 1: Synthesis of the Pyridazine Core

The initial step focuses on creating the 4,6-dihydroxypyridazine-3-carboxylic acid scaffold. This intermediate exists in tautomeric equilibrium with its more stable 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid form.[4]

Method A: Saponification of an Ethyl Ester Precursor

This is a highly reliable method that begins with the commercially available or readily synthesized ethyl ester. The hydrolysis is a standard saponification reaction.

Experimental Protocol: Synthesis of 4,6-dihydroxypyridazine-3-carboxylic acid[5]

  • Dissolution: In a 5000 mL round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (200 g, 1086 mmol) in a solvent mixture of THF (2000 mL), methanol (1000 mL), and water (800 mL).

  • Hydrolysis: Slowly add Lithium Hydroxide (LiOH) (137 g, 3258 mmol) at room temperature. Stir the mixture for 3-4 hours, monitoring the disappearance of the starting material by TLC.

  • Solvent Removal: Once the reaction is complete, remove the solvents at 50°C under reduced pressure to yield a yellow solid.

  • Acidification: Cool the solid to 0°C and acidify with a 1:1 aqueous HCl solution (400 mL). Stir the suspension at room temperature for 30-40 minutes.

  • Filtration & Washing: Filter the resulting solid and wash thoroughly with water. Dry the solid under vacuum for 1-2 hours.

  • Purification: Create a slurry of the solid in 300 mL of a 2:8 methanol:DCM mixture and stir at room temperature for 20-25 minutes. Filter the solid, wash with methanol, and dry under vacuum for 1 hour.

  • Product: The desired product, 4,6-dihydroxypyridazine-3-carboxylic acid, is obtained as a yellow solid (153 g, 88% yield).

  • Expertise & Causality: The use of a mixed solvent system (THF/Methanol/Water) ensures the solubility of both the ester starting material and the inorganic base (LiOH).[5] A significant excess of LiOH is used to drive the hydrolysis to completion. The final wash with a methanol/DCM mixture is a purification step to remove any remaining organic impurities.

Method B: Cyclization Route

An alternative, though less detailed in the provided literature, involves building the pyridazine ring from acyclic precursors. This route prepares the methyl ester of the dihydroxy intermediate directly.

  • Reaction Sequence: This method starts with dimethyl 3-oxoglutarate, which is converted to dimethyl 2-diazo-3-oxoglutarate. A subsequent cyclization reaction yields methyl 4,6-dihydroxypyridazine-3-carboxylate.[6] While this approach is elegant, it involves the handling of diazo compounds, which can be hazardous and requires specialized laboratory precautions.

Stage 2: Chlorination of the Dihydroxy Intermediate

This is the critical transformation step. The hydroxyl groups of the pyridazinone tautomer are chemically robust and require a potent chlorinating agent to be replaced. Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are the reagents of choice for this conversion.[2][7][8]

Chlorination_Mechanism A Methyl 4,6-dihydroxypyridazine- 3-carboxylate (Keto-enol tautomers) C Methyl 4,6-dichloropyridazine- 3-carboxylate A->C Reaction at high temp. B Chlorinating Agent (e.g., POCl3) B->C

Caption: The crucial chlorination step.

Experimental Protocol: Synthesis of this compound[2]

  • Reaction Setup: In a suitable reaction vessel, mix methyl 4,6-dihydroxypyridazine-3-carboxylate (10.5 g, 61.7 mmol) with phosphorus trichloride (PCl₃) (70 mL).

  • Heating: Heat the mixture to 95°C and maintain this temperature for 5 hours.

  • Reagent Removal: After the reaction is complete, evaporate the excess phosphorus trichloride under reduced pressure.

  • Quenching: Slowly and carefully pour the crude product into ice water (250 mL). Caution: This is an exothermic reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying & Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved via column chromatography or recrystallization.

  • Trustworthiness & Mechanistic Insight: The conversion of the dihydroxy pyridazine to the dichloro derivative is not a simple nucleophilic substitution of an alcohol. The pyridazine ring exists predominantly in the more stable pyridazinone tautomeric forms. The chlorinating agent, such as POCl₃, first activates the carbonyl oxygen of the amide-like structure, allowing for subsequent substitution to yield the aromatic dichloro product. This process requires harsh conditions, including high temperatures and a large excess of the chlorinating agent.[7][8] The aqueous workup hydrolyzes any remaining phosphorus species and separates the organic product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1A (Saponification)Route 1B (Cyclization)Chlorination Stage
Starting Materials Ethyl 4,6-dihydroxypyridazine-3-carboxylateDimethyl 3-oxoglutarateMethyl 4,6-dihydroxypyridazine-3-carboxylate
Key Reagents LiOH, HClDiazotizing agent, Cyclization catalystPOCl₃ or PCl₃
Reported Yield ~88% for hydrolysis step[5]Not specifiedNot specified, but generally moderate to good
Scalability High; straightforward procedureModerate; requires handling of potentially explosive diazo compoundsModerate; requires careful handling of corrosive reagents and exothermic quenching
Safety Concerns Standard handling of acids and basesGeneration and handling of diazo intermediatesHighly corrosive and water-reactive reagents (POCl₃/PCl₃); exothermic quench
Pros High yield, reliable, well-documentedBuilds the core intermediate directlyEffective for the required chemical transformation
Cons Adds an extra step if the methyl ester is the ultimate goalHazardous reagents, less documented in readily available sourcesHarsh reaction conditions, safety precautions required

Conclusion and Recommendations

For most laboratory applications, Route 1, utilizing the saponification of an ethyl ester precursor followed by chlorination (Method A), represents the most practical and reliable pathway. This route is well-documented, employs standard laboratory transformations, and demonstrates a high yield for the initial hydrolysis step.[5]

The chlorination stage, while requiring caution due to the nature of the reagents, is a standard and necessary procedure for this class of compounds. The choice between POCl₃ and PCl₃ may depend on availability and specific laboratory protocols, with both being effective for the transformation.

The cyclization route (Method B) may be a viable alternative for research groups with extensive experience in handling diazo compounds, as it offers a more direct path to the methyl ester intermediate.[6] However, for general purposes, the safety and reliability of the saponification/chlorination sequence make it the superior choice for researchers and drug development professionals.

References

A Senior Application Scientist's Guide to the Structural Characterization of Methyl 4,6-dichloropyridazine-3-carboxylate: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth, comparative analysis of the essential techniques for the structural characterization of Methyl 4,6-dichloropyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While X-ray crystallography remains the definitive method for solid-state structural elucidation, a multi-pronged spectroscopic approach is often more practical and accessible for routine characterization and purity assessment. Here, we will delve into the synthesis of this target molecule and compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in piecing together its molecular puzzle.

The Imperative of Structural Verification

In the realm of drug discovery, a molecule's biological activity is intrinsically linked to its structure. Even subtle variations in stereochemistry or the presence of impurities can drastically alter efficacy and toxicity. Therefore, rigorous structural characterization is not merely a procedural step but a critical component of ensuring data integrity and advancing a research program. This guide will walk you through a logical workflow for confirming the identity and purity of this compound, providing both theoretical grounding and practical, step-by-step protocols.

Synthesis of this compound

The journey to characterizing a molecule begins with its synthesis. A reliable synthetic route is paramount to obtaining a pure sample for analysis. The synthesis of this compound can be achieved from 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester.[1]

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester (10.5 g, 61.7 mmol) with phosphorus oxychloride (70 mL).

  • Reaction Conditions: Heat the mixture to 95 °C and maintain the reaction for 5 hours with continuous stirring.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully evaporate the excess phosphorus oxychloride under reduced pressure.

  • Quenching and Extraction: Slowly pour the crude residue into ice water (250 mL). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by silica gel column chromatography (using a 30% ethyl acetate in hexane solution as the eluent) to obtain this compound as an off-white solid.[1]

Synthesis_Workflow reagents 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester + POCl3 reaction Heat to 95°C for 5h reagents->reaction workup Evaporate excess POCl3 reaction->workup extraction Quench with ice water & Extract with Ethyl Acetate workup->extraction purification Silica Gel Chromatography extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

A Comparative Toolkit for Structural Elucidation

With the synthesized compound in hand, the next crucial phase is to confirm its structure and purity. The following sections will detail the application and comparison of NMR, FTIR, and MS for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[2][3] For this compound, ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and shimmed to the specific solvent and probe to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Technique Expected Observations for this compound Information Gained
¹H NMR A singlet integrating to 3H for the methyl ester protons. A singlet for the proton on the pyridazine ring.Confirms the presence of the methyl ester and the single aromatic proton. Chemical shift indicates the electronic environment.
¹³C NMR A signal for the methyl carbon. A signal for the carbonyl carbon of the ester. Signals for the four carbons of the pyridazine ring (two of which are substituted with chlorine).Provides a count of the unique carbon environments in the molecule, confirming the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6] Apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Technique Expected Vibrational Bands (cm⁻¹) for this compound Information Gained
FTIR ~1730 cm⁻¹ (C=O stretch of the ester). ~1600-1450 cm⁻¹ (C=C and C=N stretching of the pyridazine ring). ~1250 cm⁻¹ (C-O stretch of the ester). ~800-600 cm⁻¹ (C-Cl stretches).Confirms the presence of the carbonyl group of the ester, the aromatic pyridazine ring, and the carbon-chlorine bonds.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[7][8][9] This data is crucial for confirming the molecular formula.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Technique Expected m/z Peaks for this compound Information Gained
Mass Spec. Molecular ion (M⁺) peak corresponding to the molecular weight (205.96 g/mol ). Isotope pattern characteristic of two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ~9:6:1 ratio). Fragmentation peaks corresponding to the loss of a methoxy group (-OCH₃) or a chlorine atom (-Cl).Confirms the molecular weight and elemental composition (specifically the presence of two chlorine atoms). Fragmentation patterns provide clues about the molecule's structure.

The Gold Standard: X-ray Crystallography

Theoretical Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow single crystals of the compound suitable for X-ray diffraction. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final crystal structure.

Characterization_Workflow cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Definitive Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Information Structural Information (Connectivity, Functional Groups, Molecular Weight) NMR->Structural_Information FTIR FTIR Spectroscopy FTIR->Structural_Information MS Mass Spectrometry MS->Structural_Information Xray X-ray Crystallography Definitive_Structure Definitive 3D Structure (Bond Lengths, Bond Angles) Xray->Definitive_Structure Synthesized_Compound Synthesized this compound Synthesized_Compound->NMR Synthesized_Compound->FTIR Synthesized_Compound->MS Synthesized_Compound->Xray

Caption: Overall workflow for the structural characterization of a novel compound.

Comparison of Techniques

Technique Primary Information Advantages Limitations
NMR Spectroscopy Connectivity, stereochemistry, dynamic processesProvides detailed structural information in solution. Non-destructive.Requires relatively large amounts of pure sample. Can be time-consuming.
FTIR Spectroscopy Functional groupsRapid, non-destructive, requires minimal sample preparation.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small amounts of sample.Destructive technique. Can be difficult to interpret for complex molecules.
X-ray Crystallography Definitive 3D structure in the solid stateProvides the most complete and unambiguous structural information.Requires high-quality single crystals, which can be difficult to grow.

Conclusion

The structural characterization of this compound, like any novel compound in a drug discovery pipeline, necessitates a multi-faceted analytical approach. While NMR, FTIR, and MS provide a robust and often sufficient level of characterization for routine synthesis and screening, X-ray crystallography stands as the ultimate arbiter of solid-state structure. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to ensure the identity, purity, and structural integrity of their compounds, thereby building a solid foundation for further biological evaluation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides an in-depth, procedural framework for the proper disposal of methyl 4,6-dichloropyridazine-3-carboxylate, a halogenated heterocyclic compound. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel, maintains regulatory compliance, and protects the environment.

Hazard Assessment and Initial Handling

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a chlorinated pyridazine derivative, and its reactivity and toxicity are influenced by this structural motif.

GHS Hazard Classification: [1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Primary Hazards: The primary hazards are significant irritation to the skin and eyes, and it is harmful if ingested.[1][2] Appropriate personal protective equipment (PPE) is therefore non-negotiable.

Personal Protective Equipment (PPE): A robust PPE protocol is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles of the compound.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection A flame-retardant laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Protection Work in a certified chemical fume hood.Prevents inhalation of dust or vapors, mitigating respiratory irritation.

In-Lab Neutralization and Degradation: A Proactive Approach

For small quantities of this compound, in-lab neutralization can be a prudent step to mitigate its hazardous characteristics before it enters the waste stream. The chemical structure of this compound offers two primary avenues for degradation: alkaline hydrolysis and reductive dechlorination.

Alkaline Hydrolysis

The electron-deficient nature of the dichloropyridazine ring makes it susceptible to nucleophilic aromatic substitution. Hydroxide ions can act as nucleophiles, displacing the chlorine atoms. Furthermore, the ester group can be hydrolyzed under basic conditions.

Reaction Chemistry:

Experimental Protocol: Alkaline Hydrolysis

  • Preparation: In a certified chemical fume hood, prepare a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the this compound waste in a suitable solvent (e.g., ethanol or isopropanol) to ensure homogeneity.

  • Neutralization: Slowly add the 10% NaOH solution to the stirred solution of the waste. An excess of NaOH is recommended to ensure complete reaction.

  • Monitoring: Allow the reaction to stir at room temperature for several hours. The reaction can be gently heated (to ~50-60 °C) to increase the rate of hydrolysis. Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) to confirm the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of ~7.

  • Disposal: The resulting aqueous solution, containing the sodium salt of the hydrolyzed pyridazine, sodium chloride, and methanol, can be collected as aqueous hazardous waste.

Waste Segregation, Collection, and Storage

Proper segregation of chemical waste is fundamental to a safe and compliant laboratory. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.

Waste Stream Classification:

Waste TypeDescriptionRecommended Container
Solid Waste Unused or expired this compound, contaminated lab materials (e.g., weighing paper, gloves).Clearly labeled, sealed, and durable plastic or glass container.
Non-Halogenated Organic Solvent Waste Solvents used in the reaction or for cleaning that are not halogenated (e.g., ethanol, methanol, acetone).Labeled container for non-halogenated organic waste.
Halogenated Organic Solvent Waste Chlorinated solvents (e.g., dichloromethane, chloroform) used in handling the compound.Labeled container for halogenated organic waste.
Aqueous Waste The neutralized solution from the in-lab degradation procedure.Labeled container for aqueous hazardous waste.

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Regulatory Compliance and Final Disposal

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.

EPA Hazardous Waste Classification:

This compound, as a chlorinated organic compound, would likely fall under the F-list of hazardous wastes from non-specific sources if it is a spent solvent waste, or the U-list if it is a discarded commercial chemical product.[3][4] Given its characteristics, it would be prudent to manage it as a hazardous waste. The specific waste code would be determined by the process that generated the waste. For instance, if it is a discarded, unused chemical, it could be classified under a generic U-code for toxic wastes. If it is part of a spent solvent mixture, an F-code for halogenated solvents may apply.[5]

Disposal Workflow Diagram:

Caption: Workflow for the safe disposal of this compound.

Final Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The most common and effective method for the final destruction of chlorinated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Spill Management

Accidents can happen, and a clear, concise spill response plan is essential.

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the material.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Conclusion

The responsible management of chemical waste is an integral part of the scientific process. By adhering to the procedures outlined in this guide for this compound, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Proactive measures, such as in-lab degradation, coupled with rigorous adherence to waste segregation and disposal protocols, form the cornerstone of a comprehensive chemical safety culture.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, in-depth safety and operational protocols for handling Methyl 4,6-dichloropyridazine-3-carboxylate (CAS No. 372118-01-9). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind each recommendation, ensuring a culture of safety and integrity in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a chlorinated pyridazine derivative. While specific toxicological data for this compound is limited, the available information and data from structurally similar compounds indicate that it should be handled with significant caution. The primary hazards associated with this chemical are:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]

A thorough understanding of these hazards is the foundation for selecting the appropriate Personal Protective Equipment (PPE) and implementing safe handling procedures.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory operations being performed. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against chlorinated organic compounds. Inspect gloves for any signs of degradation or puncture before use.[3]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.Protects against splashes and airborne particles that can cause severe eye irritation.[4]
Skin and Body Protection A chemical-resistant lab coat is mandatory. For operations with a higher risk of exposure, consider a chemical-resistant apron or coveralls.Protects against skin contact, which can cause irritation.[4]
Respiratory Protection All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[4][5]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Work Area: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or wear.

Handling the Chemical
  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][6]

  • Dispensing: When weighing or transferring the solid material, do so in a fume hood to avoid the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuation: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably by using a fume hood.

  • Containment and Cleanup: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Carefully collect the absorbed material into a sealed and properly labeled container for hazardous waste disposal. Do not allow the spillage to enter drains or watercourses.[3]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Contaminated Materials Includes used PPE, absorbent materials from spills, and any other contaminated lab supplies. Place these in a clearly labeled, sealed container for hazardous waste.
Unused Compound Dispose of any unused or waste this compound through a licensed hazardous waste disposal contractor.[3]
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The triple-rinsed container can then be disposed of according to local regulations.[3]

Visualization of Safety Protocol

The following diagram illustrates the decision-making process for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start Handling Procedure risk_assessment Assess Risks: - Quantity - Operation - Duration start->risk_assessment ppe_check Inspect PPE for Integrity risk_assessment->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood wear_ppe Don Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat fume_hood->wear_ppe decontaminate Decontaminate Work Area wear_ppe->decontaminate spill Spill Occurs? wear_ppe->spill waste_disposal Dispose of Waste as Hazardous decontaminate->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe hand_wash Wash Hands Thoroughly remove_ppe->hand_wash spill->decontaminate No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->decontaminate

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.